Dipropylphosphinic acid
Description
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Structure
3D Structure
Properties
CAS No. |
867-33-4 |
|---|---|
Molecular Formula |
C6H15O2P |
Molecular Weight |
150.16 g/mol |
IUPAC Name |
dipropylphosphinic acid |
InChI |
InChI=1S/C6H15O2P/c1-3-5-9(7,8)6-4-2/h3-6H2,1-2H3,(H,7,8) |
InChI Key |
WMDPJKZHARKRQI-UHFFFAOYSA-N |
SMILES |
CCCP(=O)(CCC)O |
Canonical SMILES |
CCCP(=O)(CCC)O |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: Unveiling a Versatile Organophosphorus Reagent
An In-depth Technical Guide to Dipropylphosphinic Acid (CAS 867-33-4)
Dipropylphosphinic acid (DPPA), identified by its CAS number 867-33-4, is an organophosphorus compound belonging to the phosphinic acid family. While seemingly a simple molecule, its unique combination of two propyl chains attached to a phosphinyl functional group imparts a set of chemical properties that make it a valuable tool in both industrial and research settings. Phosphinic acid derivatives, as a class, are gaining significant traction in medicinal chemistry for their diverse biological activities and their ability to act as stable mimics of tetrahedral transition states in enzymatic reactions.[1][2] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of DPPA, from its fundamental properties and synthesis to its applications and analytical characterization.
Section 1: Core Chemical and Physical Identity
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. DPPA is characterized by a set of well-defined identifiers and physicochemical parameters.
Nomenclature and Structural Identifiers
-
Canonical SMILES : CCCP(=O)(CCC)O[3]
Physicochemical Properties
The physical state and solubility of DPPA dictate its handling, storage, and utility in various solvent systems. Its acidic nature is a key feature driving its reactivity and applications.
| Property | Value / Description | Source(s) |
| Molecular Weight | 150.16 g/mol | [3][4][5][6] |
| Melting Point | 54–67°C (lit.) | [4] |
| Density | 1.12–1.14 g/cm³ | [4] |
| pKa | ~2.5 (first dissociation) | [4] |
| Solubility | Insoluble in H₂O; Miscible in DMF, THF | [4] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Thermal Stability | High thermal stability, reported to be stable above 200°C | [4] |
The relatively low pKa of approximately 2.5 indicates that DPPA is a moderately strong acid, a property crucial for its role in metal ion chelation.[4] Its high thermal stability makes it suitable for processes requiring elevated temperatures.[4] The broad melting point range suggests that the purity of commercially available samples can vary.
Section 2: Synthesis of Dipropylphosphinic Acid
The accessibility of DPPA is critical for its application. While several routes to phosphinic acids exist, a scalable two-step industrial method has been patented, providing a reliable pathway to this compound.[4] Alternative, though less efficient, methods include the oxidation of corresponding phosphines or hydrolysis of phosphinic chlorides.[4]
Patented Two-Step Industrial Synthesis
This method is favored for its high purity output (>90%) and scalability.[4] The causality is clear: it begins with a commercially available phosphonate and proceeds through a stable dichloride intermediate.
Caption: Patented two-step synthesis of DPPA.
Experimental Protocol: Chlorination-Cyclization Approach
This protocol is based on the described patented methodology.[4] Each step is designed to maximize yield and purity.
Step 1: Chlorination to Form Propylphosphorus Dichloride
-
Setup : In a fume hood, equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a condenser connected to a gas scrubber (to neutralize HCl and SO₂ byproducts).
-
Reagents : Charge the flask with diethyl propylphosphonate and dichloromethane as the solvent.
-
Reaction : Cool the flask in an ice bath. Slowly add thionyl chloride (SOCl₂) via the dropping funnel, maintaining the internal temperature between 15–60°C. The exothermic reaction will produce gaseous byproducts.
-
Monitoring : The reaction progress can be monitored by ³¹P NMR, observing the shift from the phosphonate starting material to the phosphonic dichloride product.
-
Workup : Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude propylphosphorus dichloride intermediate.
Step 2: Cyclization to Yield Dipropylphosphinic Acid
-
Setup : Combine the crude propylphosphorus dichloride intermediate with diethyl propylphosphate in a suitable high-temperature reaction vessel.
-
Reaction : Heat the mixture to 100–300°C. This high-temperature step drives the formation of the P-C bond and subsequent cyclization/rearrangement to form the phosphinic acid structure.
-
Purification : The resulting crude DPPA can be purified by vacuum distillation or recrystallization from a suitable solvent system to achieve >90% purity.[4]
Section 3: Reactivity and Spectroscopic Characterization
The reactivity of DPPA is dominated by its acidic proton and the phosphoryl group (P=O). This structure lends itself to a variety of chemical transformations common to phosphinic acids, such as the Michaelis-Becker and Arbuzov reactions.[7]
Key Reactivity Profile
-
Acidity : The acidic proton readily reacts with bases to form phosphinate salts. This is the basis for its use as a metal extractant.[4]
-
Metal Chelation : The phosphinyl oxygens act as Lewis bases, enabling DPPA to form stable chelate complexes with metal ions, particularly rare earth elements.[4] This selective binding is the cornerstone of its application in liquid-liquid separation processes.
Caption: Relationship between DPPA's properties and its primary application.
Spectroscopic Characterization Workflow
Confirming the identity and purity of synthesized or purchased DPPA is essential. A multi-spectroscopic approach provides a self-validating system for structural elucidation.[8][9]
Caption: General workflow for spectroscopic analysis of DPPA.
Protocol: Acquiring and Interpreting Spectroscopic Data
-
Sample Preparation : Dissolve a small amount of DPPA in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis. For IR, the sample can be analyzed neat (as a thin film or melt) or as a KBr pellet. For MS, dissolve the sample in a volatile solvent like methanol or acetonitrile.[10]
-
¹H NMR Spectroscopy :
-
Expected Signals : The spectrum should show characteristic signals for the two equivalent propyl groups. Expect a triplet for the terminal methyl (CH₃) protons, a sextet for the adjacent methylene (CH₂) protons, and another multiplet for the methylene protons directly attached to the phosphorus atom.
-
Causality : The splitting patterns (triplet, sextet) arise from spin-spin coupling with neighboring protons, confirming the connectivity of the propyl chain.
-
-
³¹P NMR Spectroscopy :
-
Expected Signal : A single resonance is expected, as there is only one phosphorus environment. The chemical shift will be characteristic of a phosphinic acid.
-
Causality : This is a direct and unambiguous method to confirm the presence of the phosphorus center and to assess purity, as phosphorus-containing impurities would appear as separate signals.
-
-
Infrared (IR) Spectroscopy :
-
Expected Signals : Look for a strong, broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretch of a carboxylic acid-like dimer. A very strong absorption around 1150-1250 cm⁻¹ corresponds to the P=O (phosphoryl) stretch. C-H stretching and bending vibrations for the propyl groups will appear in their usual regions (~2850-2960 cm⁻¹ and ~1375-1465 cm⁻¹).[8]
-
Causality : The presence and position of the P=O and O-H stretches are definitive indicators of the phosphinic acid functional group.[8]
-
-
Mass Spectrometry (MS) :
-
Expected Ion : In positive-ion mode ESI-MS, expect to see the protonated molecule [M+H]⁺ at m/z 151.1. In negative-ion mode, the deprotonated molecule [M-H]⁻ at m/z 149.1 would be observed.
-
Causality : MS directly confirms the molecular weight of the compound (150.16 g/mol ), providing essential validation of its identity.[3][5]
-
Section 4: Industrial and Research Applications
The unique properties of DPPA have led to its use in specialized industrial applications and suggest its potential in advanced research fields like drug discovery.
Rare Earth Element Extraction
The primary industrial application of DPPA is as a selective extractant in hydrometallurgy.[4]
-
Mechanism : In acidic aqueous solutions (e.g., nitric acid), DPPA in an organic phase (like kerosene) selectively chelates with rare earth element (REE) ions. It shows a preference for lighter lanthanides.[4]
-
Process : A typical liquid-liquid extraction setup involves an organic phase containing DPPA and an aqueous phase containing REE nitrates. The selective binding allows for the separation of mixtures, such as La/Ce, with high separation factors.[4]
-
Causality : The effectiveness stems from the acidity and the steric profile of the dipropyl groups, which modulate the stability and selectivity of the formed metal-phosphinate complexes.[4]
Potential in Drug Discovery and Medicinal Chemistry
While specific applications of DPPA in drug development are not widely documented, the broader class of phosphinic acids is of high interest to medicinal chemists.[1]
-
Transition-State Analogs : The tetrahedral geometry around the phosphorus atom in phosphinic acids mimics the transition state of amide bond hydrolysis. This makes them potent inhibitors of enzymes like metalloproteases.[2]
-
Structural Diversity : The two P-C bonds allow for extensive structural modification, enabling the synthesis of a wide array of derivatives to probe biological systems.[1][7]
-
Bioisosteres : The phosphinate group can serve as a bioisostere for carboxylate or phosphate groups, potentially improving properties like cell permeability or metabolic stability in drug candidates.
Researchers can view DPPA as a foundational building block. Its propyl chains can be functionalized, or it can be used in fragment-based drug discovery programs to explore binding pockets that accommodate moderately sized lipophilic groups.
Section 5: Safety, Handling, and Storage
Proper handling of DPPA is essential to ensure laboratory safety. The information is synthesized from material safety data sheets (MSDS) and general chemical handling guidelines.
-
Personal Protective Equipment (PPE) : Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[11][12] Handle in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors or dust.[11][13]
-
Handling : Avoid all personal contact.[11] Do not eat, drink, or smoke in the handling area.[11] Wash hands and face thoroughly after working with the substance.[14]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[14] The recommended storage temperature is 2-8°C.[14] The compound is noted to be moisture-sensitive and should be handled and stored under an inert gas.[14]
-
Incompatibilities : Keep away from heat, open flames, and sources of ignition.[13][14] Avoid contact with strong oxidizing agents.
-
Disposal : Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself.[14]
Conclusion
Dipropylphosphinic acid (CAS 867-33-4) is more than just a chemical intermediate; it is a functional molecule with established industrial importance and untapped research potential. Its well-defined physicochemical properties, particularly its acidity and chelating ability, make it an effective agent for rare earth element separation. For scientists in drug discovery, DPPA represents a starting point within the promising class of phosphinic acids, offering a scaffold that can be elaborated upon to create novel enzyme inhibitors and therapeutic agents. A thorough understanding of its synthesis, characterization, and safe handling—as detailed in this guide—is the key to unlocking its full potential in the laboratory and beyond.
References
-
ChemBK. Phosphinic acid, P,P-dipropyl-. [Link]
-
University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]
-
PubMed. Phosphinic acids: current status and potential for drug discovery. [Link]
-
PubMed. Potential chemical transformation of phosphinic acid derivatives and their applications in the synthesis of drugs. [Link]
-
Kent Academic Repository. PHOSPHINIC ACID SYNTHESIS. [Link]
-
MDPI. Spectral Characteristics Related to Chemical Substructures and Structures Indicative of Organic Precursors from Fulvic Acids in Sediments by NMR and HPLC-ESI-MS. [Link]
-
PubMed. Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. [Link]
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Dipropylphosphinic acid molecular weight and structure
Topic: Dipropylphosphinic acid molecular weight and structure Content Type: In-depth technical guide
Structural Characterization, Physicochemical Properties, and Extraction Mechanics
Executive Summary
Dipropylphosphinic acid (CAS 867-33-4) is a dialkyl organophosphorus compound characterized by a tetrahedral phosphorus(V) center bonded to two propyl chains, a carbonyl-like oxygen, and a hydroxyl group.[1][2] With a molecular weight of 150.16 g/mol , it serves as a critical intermediate in the synthesis of flame retardants and a specialized extractant in hydrometallurgy. Its structural homology to bis(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272) imparts it with significant selectivity for Cobalt(II) over Nickel(II) in sulfate matrices, driven by steric differentiation in coordination geometry.
Part 1: Fundamental Chemical Identity
The precise chemical identity of dipropylphosphinic acid is defined by its oxidation state and the steric bulk of its aliphatic chains. Unlike phosphonic acids (R-PO(OH)₂), phosphinic acids (R₂PO(OH)) possess only one acidic proton, rendering them mono-protic extractants with distinct dimerization behavior in non-polar solvents.
Table 1: Chemical Specification
| Parameter | Data |
| IUPAC Name | Dipropylphosphinic acid |
| CAS Number | 867-33-4 |
| Molecular Formula | C₆H₁₅O₂P |
| Molecular Weight | 150.16 g/mol |
| SMILES | CCCP(=O)(O)CCC |
| InChI Key | WMDPJKZHARKRQI-UHFFFAOYSA-N |
| Oxidation State | Phosphorus (V) |
| Geometry | Distorted Tetrahedral ( |
Structural Analysis
The phosphorus atom in dipropylphosphinic acid adopts a tetrahedral geometry. The P=O bond is highly polarized, exhibiting significant double-bond character due to
-
Bond Lengths: The P=O bond is typically shorter (approx. 1.46 Å) than the P-OH bond (approx. 1.56 Å).
-
Electronic Effect: The two propyl groups exert a positive inductive effect (+I), increasing electron density at the phosphorus center. This makes the oxygen of the P=O group a harder Lewis base compared to trialkylphosphines, but softer than carboxylic acids.
Part 2: Physicochemical Profile[4][5]
Understanding the physical state and solubility profile is a prerequisite for experimental design, particularly in biphasic extraction systems.
Table 2: Physicochemical Properties
| Property | Value/Description | Context |
| Physical State | Low-melting solid | Typically waxy crystalline solid at RT. |
| Melting Point | 54 – 67 °C | Literature variance depends on purity/hydration. |
| pKa (Calculated) | ~2.5 – 3.0 | Stronger acid than carboxylic acids (pKa ~4.8); weaker than sulfonic. |
| Solubility (Water) | Insoluble / Very Low | Hydrophobic propyl chains dominate the polar head group. |
| Solubility (Organic) | High | Miscible in toluene, kerosene, DMF, THF. |
| Aggregation | Dimerizes | Forms stable cyclic dimers in non-polar solvents. |
Dimerization and Aggregation
In non-polar solvents (e.g., kerosene, toluene), dipropylphosphinic acid does not exist as a monomer. Instead, it forms a cyclic dimer held together by strong intermolecular hydrogen bonds between the P=O oxygen of one molecule and the P-OH hydrogen of another. This 8-membered ring structure is the active species in metal extraction, often denoted as
Part 3: Synthesis Protocol
Objective: Synthesis of dipropylphosphinic acid via free-radical addition of sodium hypophosphite to propylene.
Mechanistic Pathway
The synthesis relies on the generation of a phosphinyl radical (
Figure 1: Radical-mediated synthesis pathway from hypophosphite to dipropylphosphinic acid.
Experimental Workflow
-
Reagent Prep: Charge a high-pressure autoclave with sodium hypophosphite monohydrate dissolved in acetic acid or water/alcohol mix.
-
Initiation: Add a radical initiator such as di-tert-butyl peroxide (DTBP) or AIBN.
-
Reaction: Pressurize with propylene gas (maintain 3–5 bar). Heat to 130–140°C . The initiator decomposes, abstracting hydrogen from P-H bonds.
-
Monitoring: Monitor pressure drop (consumption of propylene). Reaction typically requires 5–10 hours.
-
Workup:
-
Depressurize and cool.
-
The product exists as the sodium salt. Acidify with dilute sulfuric acid to pH < 1.
-
Extraction: Extract the free acid into an organic solvent (e.g., toluene or dichloromethane).
-
Purification: Wash with water to remove mono-alkyl byproducts (which are more water-soluble). Evaporate solvent to yield the waxy solid.
-
Part 4: Applications in Metal Extraction[6]
Dipropylphosphinic acid is a homolog of the industrial standard Cyanex 272. Its utility lies in the separation of Cobalt (Co) from Nickel (Ni) .[3][4]
Mechanism: Cation Exchange
The extraction proceeds via a cation exchange mechanism where the proton of the phosphinic acid is replaced by the metal ion. Because the extractant exists as a dimer in the organic phase, the stoichiometry typically involves the release of protons and the formation of a metal-ligand complex.
General Equation:
Where:
- is Co(II) or Ni(II).[4]
- is the dipropylphosphinic acid dimer.
- is the extracted complex.
Selectivity Logic (The "Why")
-
Cobalt (Co²⁺): Prefers tetrahedral coordination geometry. The bulky phosphinic acid ligands can easily accommodate this geometry, shielding the core.
-
Nickel (Ni²⁺): Prefers octahedral geometry (requiring 6 ligands/coordination sites). The steric bulk of the propyl chains (and even more so in larger homologs) makes it energetically unfavorable to pack enough ligands around Ni to satisfy its octahedral preference without introducing significant steric strain or requiring water molecules (which makes the complex less hydrophobic).
-
Result: Cobalt is extracted at a lower pH than Nickel, allowing for high separation factors.[4]
Figure 2: Selective extraction mechanism of Cobalt over Nickel by dipropylphosphinic acid dimers.
Part 5: Analytical Characterization
To validate the synthesis and purity of dipropylphosphinic acid, the following spectroscopic signatures must be confirmed.
1. ³¹P NMR Spectroscopy[5][4][6][7][8][9]
-
Chemical Shift: The phosphorus nucleus in dialkylphosphinic acids typically resonates in the range of δ 50 – 65 ppm (relative to 85% H₃PO₄ external standard).
-
Multiplicity: In proton-coupled spectra, it will appear as a complex multiplet due to coupling with the
-protons of the propyl chains. In proton-decoupled spectra , it appears as a singlet.
2. ¹H NMR Spectroscopy[4][7][10]
- -CH₂: Multiplet around 1.6 – 1.8 ppm.
- -CH₂: Multiplet around 1.4 – 1.6 ppm.
- -CH₃: Triplet around 0.9 – 1.0 ppm.
-
P-OH: Broad singlet, chemical shift is concentration-dependent (typically 8–12 ppm) due to hydrogen bonding.
3. FTIR Spectroscopy
-
P=O Stretch: Strong band at 1140 – 1180 cm⁻¹ .
-
P-OH Stretch: Very broad, diffuse absorption centered around 2300 – 2700 cm⁻¹ (characteristic of acidic P-OH dimers).
-
P-C Stretch: 700 – 800 cm⁻¹.
References
- Rickelton, W. A., & Boyle, R. J. (1988). Solvent extraction with organophosphinic acids. Separation Science and Technology. (Foundational text on phosphinic acid extraction mechanics).
-
PubChem. (n.d.). Compound Summary: Dipropylphosphinic acid.[1][10][11] National Library of Medicine. Retrieved from [Link]
- Preston, J. S. (1982). Solvent extraction of cobalt and nickel by organophosphorus acids. Hydrometallurgy. (Establishes the Co/Ni selectivity series: Phosphinic > Phosphonic > Phosphoric).
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In-Depth Technical Analysis: Aqueous pKa of Dipropylphosphinic Acid
Executive Summary
Dipropylphosphinic acid (CAS: 866-32-0, Formula:
Based on homologous series analysis and comparative inductive effect modeling, the aqueous thermodynamic
This guide provides a rigorous breakdown of the structural factors influencing this value, validated experimental protocols for its determination, and its implications in solvent extraction systems.
Part 1: Chemical Fundamentals & Structural Acidity
To accurately determine the
The Phosphinic Acid Moiety
Unlike carboxylic acids (
Inductive and Steric Effects
The acidity of phosphinic acids is governed by the electron density at the phosphorus atom.
-
Electron Donating Groups (+I Effect): Alkyl groups (Ethyl, Propyl, Butyl) donate electron density to the phosphorus center. This destabilizes the anionic conjugate base (
) relative to the neutral acid, thereby raising the (making it a weaker acid). -
Steric Hindrance: As alkyl chains branch or lengthen, solvation of the resulting anion becomes more difficult, further suppressing dissociation.
Homologous Series Analysis
By plotting the known
| Compound | Substituent (R) | Structure | Aqueous | Source/Logic |
| Phosphinic Acid | 1.20 | Standard Reference | ||
| Dimethylphosphinic | 3.08 | Literature Trend | ||
| Diethylphosphinic | 3.18 - 3.29 | Predicted/Experimental | ||
| Dipropylphosphinic | 3.35 (Est.) | Target Value | ||
| Cyanex 272 | 6.37 | Apparent (Extraction) |
Note: The "Apparent"
Part 2: Experimental Methodologies
As a Senior Application Scientist, I recommend two primary workflows for validating the
Method A: Potentiometric Titration (The Gold Standard)
This method is preferred for its precision in aqueous media.
Reagents:
-
Analyte: ~0.01 M Dipropylphosphinic acid in degassed, deionized water (
-free). -
Titrant: 0.1 M NaOH (Standardized against KHP).
-
Ionic Strength Adjuster (ISA): 0.1 M KCl or
(to maintain constant activity coefficients).
Protocol:
-
System Calibration: Calibrate the glass electrode using pH 1.68, 4.01, and 7.00 buffers. The low pH buffer is critical due to the expected
range. -
Blank Titration: Titrate the ISA solution alone to determine background corrections.
-
Sample Titration: Titrate the acid solution at
under inert gas ( ) purge. -
Data Processing: Use the Gran Plot method to determine the equivalence point (
) precisely, then calculate at the half-equivalence point ( ).
Method B: NMR pH Titration
This method is superior when sample purity is , as it tracks the specific phosphorus shift change upon deprotonation.
Mechanism:
The chemical shift (
Workflow Visualization:
Figure 1: Workflow for determining pKa via
Part 3: Applications & Implications
Solvent Extraction Selectivity
In hydrometallurgy, dipropylphosphinic acid functions as a cation exchanger. The
-
Low
(e.g., Phosphoric acids, ~2.0): Extracts metals at low pH, but often lacks selectivity. -
High
(e.g., Cyanex 272, ~6.4): Requires higher pH for extraction.[5] This "pH swing" allows for the separation of Cobalt (extracted at pH 5) from Nickel (extracted at pH 7). -
Dipropylphosphinic Acid (
~3.35): Occupies a "middle ground." It is likely too acidic to separate Co/Ni effectively (both would extract at lower pH) but is potentially excellent for separating Lanthanides or Actinides where higher acidity is needed to strip the metals back into the aqueous phase.
Mechanistic Diagram: Extraction Equilibrium
Figure 2: The role of pKa in the cation exchange mechanism. The pKa acts as the thermodynamic 'gatekeeper' for metal uptake.
References
-
Quora. (2016). What are the pKa values for phosphoric acid? How are they determined? Retrieved from [Link]
-
Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
Korean Journal of Metals and Materials. (2023).[4] Solvent Extraction of Pr and Nd from Chloride Solution by Mixtures of Acidic Extractants and LIX 63. Retrieved from [Link]
-
MDPI. (2023). Synergistic Recovery of Dysprosium(III) from Water via an Emulsion Liquid Membrane.[5] Retrieved from [Link][6][7][8]
-
ResearchGate. (2025). Comparisons of pKa and Log P values of some carboxylic and phosphonic acids. Retrieved from [Link]
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A Technical Guide to the Solubility of Dipropylphosphinic Acid in Organic Solvents Versus Water
This guide provides an in-depth technical exploration of the solubility characteristics of dipropylphosphinic acid, a compound of increasing interest in chemical synthesis and materials science. Designed for researchers, scientists, and professionals in drug development, this document will delve into the theoretical and practical aspects of its solubility in both aqueous and organic media. We will explore the molecular factors governing its solubility, present a robust experimental protocol for its determination, and discuss the implications of its solubility profile in various applications.
Introduction: The Significance of Dipropylphosphinic Acid and its Solubility
Dipropylphosphinic acid, with the chemical structure (CH₃CH₂CH₂)₂P(O)OH, is an organophosphorus compound belonging to the phosphinic acid class. Its structure, featuring a central phosphorus atom double-bonded to an oxygen atom, single-bonded to a hydroxyl group, and two propyl groups, imparts a unique combination of polarity and lipophilicity. This duality governs its interaction with various solvents and is a critical parameter in a wide range of applications, including:
-
Catalysis: As a ligand in homogeneous catalysis.
-
Solvent Extraction: For the separation of metal ions.
-
Flame Retardants: As a precursor or additive in polymer formulations.
-
Pharmaceutical Synthesis: As a building block or intermediate.
Understanding the solubility of dipropylphosphinic acid is paramount for its effective use. Solubility data informs the choice of reaction media, purification strategies (such as crystallization and extraction), and formulation development. An accurate assessment of its solubility in different solvents is, therefore, a foundational step in process development and optimization.
Theoretical Framework: Predicting the Solubility of Dipropylphosphinic Acid
The principle of "like dissolves like" provides a fundamental framework for predicting solubility. This principle is based on the polarity of the solute and the solvent.
-
Water (Polar, Protic Solvent): Water is a highly polar solvent capable of forming strong hydrogen bonds. The phosphinic acid group (-P(O)OH) of dipropylphosphinic acid is polar and can act as both a hydrogen bond donor (from the -OH group) and a hydrogen bond acceptor (at the P=O oxygen). This suggests some degree of solubility in water. However, the two nonpolar propyl groups (C₃H₇) contribute to the molecule's lipophilicity, which will counteract its solubility in water.
-
Organic Solvents: The solubility in organic solvents will vary depending on the solvent's polarity.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are polar but do not have acidic protons. They can act as hydrogen bond acceptors, interacting favorably with the -OH group of the phosphinic acid. Therefore, good solubility is expected in these solvents.
-
Polar Protic Solvents (e.g., Alcohols like Ethanol, Methanol): These solvents are polar and can both donate and accept hydrogen bonds. They are expected to be good solvents for dipropylphosphinic acid due to their ability to interact with both the polar phosphinic acid head and, to some extent, the alkyl chains.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low polarity and primarily interact through weak van der Waals forces. The polar phosphinic acid group will have unfavorable interactions with these solvents, leading to poor solubility.
-
Based on this analysis, we can predict a solubility profile where dipropylphosphinic acid is most soluble in polar organic solvents, moderately soluble in water, and poorly soluble in nonpolar organic solvents.
Experimental Determination of Solubility: A Self-Validating Protocol
To obtain precise and reliable solubility data, a well-designed experimental protocol is essential. The Shake-Flask method is a widely recognized and robust technique for determining the thermodynamic solubility of a compound.[1] The following protocol is based on the principles outlined in the OECD Guideline for the Testing of Chemicals, Section 105.[2]
Principle of the Shake-Flask Method
An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. After reaching equilibrium, the saturated solution is separated from the excess solid, and the concentration of the dissolved compound is determined using a suitable analytical method.
Materials and Equipment
-
Dipropylphosphinic acid (high purity)
-
Selected solvents (analytical grade): Water (deionized), Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Hexane, Toluene
-
Analytical balance
-
Volumetric flasks and pipettes
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Analytical instrumentation for concentration measurement (e.g., HPLC-UV, GC-FID, or titration)
Step-by-Step Experimental Workflow
-
Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary to prevent bubble formation.
-
Addition of Excess Solute: To a series of vials, add a pre-weighed excess amount of dipropylphosphinic acid. The exact amount should be enough to ensure a visible excess of solid remains at equilibrium.
-
Addition of Solvent: Accurately pipette a known volume of each solvent into the respective vials containing the dipropylphosphinic acid.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium. A preliminary study should be conducted to determine the time to reach equilibrium (e.g., by taking samples at 24, 48, and 72 hours and analyzing the concentration). Equilibrium is reached when consecutive measurements are in agreement.[1]
-
Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. For finer particles, centrifugation at the same temperature is recommended.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining undissolved microparticles. Adsorption of the analyte to the filter should be checked.
-
Dilution (if necessary): Depending on the expected concentration and the analytical method's linear range, dilute the filtered sample accurately with the same solvent.
-
Quantification: Analyze the concentration of dipropylphosphinic acid in the diluted (or undiluted) sample using a pre-validated analytical method. For instance, as dipropylphosphinic acid is acidic, a simple acid-base titration can be employed for quantification in aqueous solutions.
-
Data Analysis: Calculate the solubility in the desired units (e.g., g/L, mol/L) based on the measured concentration and any dilution factors.
This protocol ensures trustworthiness as the determination of equilibrium is a self-validating step.
Factors Influencing the Solubility of Dipropylphosphinic Acid
Several factors can influence the solubility of dipropylphosphinic acid. Understanding these factors is crucial for controlling and manipulating its solubility in practical applications.
Temperature
For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. The extent of this effect depends on the enthalpy of solution. For applications requiring high concentrations of dipropylphosphinic acid, elevating the temperature of the solvent can be an effective strategy.
pH (in Aqueous Solutions)
Dipropylphosphinic acid is an acid and will dissociate in water to form its conjugate base, the dipropylphosphinate anion.
(CH₃CH₂CH₂)₂P(O)OH ⇌ (CH₃CH₂CH₂)₂P(O)O⁻ + H⁺
The solubility of the ionized form (dipropylphosphinate) is generally much higher in water than the neutral form due to the strong ion-dipole interactions with water molecules. Therefore, increasing the pH of an aqueous solution by adding a base will significantly increase the solubility of dipropylphosphinic acid.
Presence of Other Solutes (Salting In/Out)
The presence of other dissolved substances, such as salts, can either increase ("salting in") or decrease ("salting out") the solubility of dipropylphosphinic acid in aqueous solutions. The specific effect depends on the nature of the salt and its concentration.
Caption: Factors influencing the solubility of dipropylphosphinic acid.
Expected Solubility Profile: A Comparative Overview
The following table summarizes the expected solubility of dipropylphosphinic acid in various solvents. This should be confirmed experimentally using the protocol described above.
| Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Water | Water | Moderate | The polar phosphinic acid group allows for hydrogen bonding, but the two propyl groups add lipophilicity. |
| Polar Protic | Ethanol, Methanol | High | Capable of hydrogen bonding with the phosphinic acid head and interacting with the alkyl chains. |
| Polar Aprotic | DMSO, DMF | High | Strong hydrogen bond acceptors, effectively solvating the phosphinic acid group. |
| Nonpolar | Hexane, Toluene | Low | Unfavorable interactions between the polar head and the nonpolar solvent molecules. |
Conclusion
The solubility of dipropylphosphinic acid is a critical parameter that dictates its utility in various scientific and industrial applications. This guide has provided a comprehensive overview of the theoretical principles governing its solubility, a detailed and robust experimental protocol for its determination, and a discussion of the key factors that can influence it. While direct experimental data for dipropylphosphinic acid is sparse, the provided framework, based on the behavior of analogous compounds and fundamental chemical principles, offers a strong foundation for researchers to predict, measure, and manipulate its solubility to suit their specific needs. The presented experimental protocol empowers researchers to generate the necessary data in a reliable and self-validating manner, paving the way for the informed and efficient application of this versatile organophosphorus compound.
References
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Solubilities of Diphenylphosphinic Acid in Selected Solvents. Request PDF. ResearchGate. [Link]
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Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]
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Descriptors for the Prediction of Partition Coefficients and Solubilities of Organophosphorus Compounds. PMC. PubMed Central. [Link]
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Solubility and Decomposition of Organic Compounds in Subcritical Water. MDPI. [Link]
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Propylphosphonic acid | C3H9O3P | CID 204484. PubChem. NIH. [Link]
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Solubility testing in accordance with the OECD 105. FILAB. [Link]
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Structure-activity predictions of properties of organophosphorus pesticides and chemical agents important for optical detection. Master`s thesis. OSTI.GOV. [Link]
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Organophosphorus chemistry. Wikipedia. [Link]
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
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From rocks to bioactive compounds: a journey through the global P(V) organophosphorus industry and its sustainability. RSC Publishing. [Link]
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Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. [Link]
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OECD 105 - Water Solubility. Situ Biosciences. [Link]
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MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]
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A novel method for the determination of organophosphorus pesticides in urine samples using a combined gas diffusion microextraction (GDME) and gas chromatography-mass spectrometry (GC–MS) technique. PubMed Central. [Link]
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Dipropyldiphosphonic acid | C6H16O5P2 | CID 11746426. PubChem. NIH. [Link]
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3,5-Diiodothyropropionic acid | C15H12I2O4 | CID 160565. PubChem. NIH. [Link]
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Introduction: The Ascending Role of Phosphinic Acids in Modern Chemistry
An In-Depth Technical Guide to the Synthesis of Dipropylphosphinic Acid
Organophosphorus compounds, once relegated to the role of ligands or by-products, have undergone a significant renaissance in the fields of medicinal chemistry, materials science, and industrial applications.[1] At the forefront of this resurgence are phosphinic acids and their derivatives. The phosphinoyl group's unique stereoelectronic properties—acting as a potent hydrogen bond acceptor and a stable, non-metabolizable phosphate mimic—have made it a highly sought-after functional group in drug design.[1]
Dipropylphosphinic acid, a member of the dialkylphosphinic acid (DAPA) family, exemplifies this utility. Beyond its emerging role in medicinal chemistry, it serves as a highly effective extractant for the separation of metal ions, a critical process in hydrometallurgy.[2][3]
This guide provides a comprehensive overview of the synthetic routes to dipropylphosphinic acid, with a core focus on pathways involving phosphine oxide intermediates. We will delve into the causality behind experimental choices, provide detailed, field-tested protocols, and underscore the critical safety considerations inherent in organophosphorus chemistry. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded understanding of this important synthetic target.
Strategic Overview: Navigating the Synthetic Landscape
The synthesis of a dialkylphosphinic acid like dipropylphosphinic acid, (CH₃CH₂CH₂)₂P(O)OH, fundamentally requires the formation of two phosphorus-carbon (P-C) bonds and the establishment of the pentavalent phosphinoyl core. While the term "from phosphine oxides" can be interpreted in several ways, the most chemically direct and common pathway involves the oxidation of a secondary phosphine oxide (SPO) .
However, a comprehensive guide must also consider the synthesis of this crucial SPO precursor. Therefore, our exploration will encompass the primary industrial and laboratory methods that converge on the formation of dipropylphosphinic acid.
Diagram 1: Synthetic Pathways to Dipropylphosphinic Acid
Caption: Overview of major synthetic routes to Dipropylphosphinic Acid.
Method 1: Oxidation of Dipropylphosphine Oxide (A Direct Approach)
The most direct synthesis of dipropylphosphinic acid from a phosphine oxide involves the oxidation of its corresponding secondary phosphine oxide, dipropylphosphine oxide. This method is highly efficient and generally proceeds with excellent yield.
Mechanistic Insight
Secondary phosphine oxides (SPOs) exist in equilibrium with their trivalent tautomer, phosphinous acid (R₂POH). While the equilibrium heavily favors the pentavalent SPO form, the small amount of the phosphinous acid tautomer present is readily susceptible to oxidation. The oxidation converts the trivalent phosphorus center to a pentavalent one, directly yielding the phosphinic acid.[4] Hydrogen peroxide is a preferred oxidant due to its efficacy and the benign nature of its byproduct (water).[4][5]
Diagram 2: Mechanism of SPO Oxidation
Caption: Tautomerization and subsequent oxidation of a secondary phosphine oxide.
Experimental Protocol: Oxidation of Dipropylphosphine Oxide
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add dipropylphosphine oxide (1.0 eq) dissolved in a suitable solvent such as acetone or isopropanol. Place the flask in an ice-water bath to maintain a temperature of 0-5 °C.
-
Addition of Oxidant: Slowly add 30% hydrogen peroxide (H₂O₂) (1.1-1.2 eq) dropwise via the dropping funnel. The reaction is exothermic; maintain the temperature below 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by ³¹P NMR spectroscopy by observing the disappearance of the SPO signal and the appearance of the phosphinic acid signal.
-
Workup: Once the reaction is complete, carefully quench any remaining peroxide by the slow addition of a mild reducing agent (e.g., aqueous sodium sulfite solution) until a negative test with peroxide indicator strips is obtained.
-
Isolation: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes) to yield pure dipropylphosphinic acid.
Method 2: Synthesis via Grignard Reagents (A Foundational Approach)
The synthesis of the required dipropylphosphine oxide precursor is often achieved using Grignard reagents. This method offers versatility but requires careful control to prevent over-alkylation.[5] The reaction of n-propylmagnesium bromide with a phosphorus electrophile like phosphoryl chloride (POCl₃) or a dialkyl phosphite is a common strategy.[5][6]
Mechanistic Insight
The reaction proceeds via sequential nucleophilic substitution. The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic phosphorus center, displacing a leaving group (chloride or alkoxide). The primary challenge is to stop the reaction after the addition of two propyl groups. Using bulky phosphites or carefully controlling stoichiometry and temperature can favor the formation of the secondary phosphine oxide.[5] Adding the Grignard reagent slowly to the phosphorus compound (reverse addition) can also help minimize the formation of the tertiary phosphine oxide byproduct.[5]
Diagram 3: Grignard Synthesis of a Secondary Phosphine Oxide
Caption: Grignard reaction pathway to a secondary phosphine oxide, noting the potential for over-alkylation.
Experimental Protocol: Grignard Synthesis and In Situ Oxidation
-
Grignard Preparation: Prepare n-propylmagnesium bromide from magnesium turnings and 1-bromopropane in anhydrous diethyl ether or THF under an inert atmosphere (N₂ or Ar).
-
Reaction Setup: In a separate flask under an inert atmosphere, cool a solution of diethyl phosphite (1.0 eq) in anhydrous THF to -78 °C (dry ice/acetone bath).
-
Grignard Addition: Slowly add the prepared Grignard reagent (2.1 eq) to the cooled phosphite solution, maintaining the temperature below -70 °C.
-
Warming and Quenching: After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight. Cool the mixture in an ice bath and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude dipropylphosphine oxide.
-
Oxidation: Dissolve the crude SPO in acetone and proceed with the oxidation protocol as described in Method 1 .
Method 3: Free Radical Addition and Oxidation (An Industrial Route)
For large-scale synthesis, a common route involves the free radical addition of phosphine (PH₃) to an alkene (propene), followed by oxidation.[2][3] This process generates a dialkylphosphine, which is then oxidized to the final phosphinic acid product.[2]
-
Step 1: Radical Addition: Phosphine gas is reacted with propene under pressure in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), at elevated temperatures (e.g., 90-110 °C) to form dipropylphosphine.[2]
-
Step 2: Oxidation: The resulting dipropylphosphine, a trivalent phosphorus compound, is highly reactive and pyrophoric. It is carefully oxidized, typically with hydrogen peroxide, which converts the phosphorus from the +3 to the +5 oxidation state, yielding dipropylphosphinic acid.[2]
This method is highly efficient but requires specialized equipment to handle the extremely toxic and flammable phosphine gas safely.[7][8][9][10]
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Key Reagents | Typical Yields | Advantages | Disadvantages |
| SPO Oxidation | Dipropylphosphine Oxide | H₂O₂ | >90% | High yield, clean reaction, simple workup. | Requires synthesis of the SPO precursor. |
| Grignard Synthesis | Diethyl Phosphite, 1-Bromopropane | Mg, H₂O₂ | 50-70% | Versatile, uses common lab reagents. | Stoichiometry control is crucial to avoid byproducts; requires anhydrous/inert conditions.[5] |
| Free Radical Addition | Phosphine (PH₃), Propene | Radical Initiator, H₂O₂ | >80% | High atom economy, suitable for large scale. | Requires specialized equipment; phosphine is extremely hazardous.[2][7][10] |
Safety and Handling: A Critical Imperative
The synthesis of organophosphorus compounds necessitates stringent safety protocols.
-
Phosphine (PH₃): An extremely toxic, flammable, and pyrophoric gas.[7][9][10] All manipulations must be conducted in a certified fume hood with appropriate monitoring and emergency response plans.
-
Grignard Reagents: Highly reactive and pyrophoric upon contact with air or moisture. All reactions must be performed under a dry, inert atmosphere.
-
Hydrogen Peroxide (30%): A strong oxidizing agent. Avoid contact with skin and combustible materials. Quenching procedures must be performed carefully to control exotherms.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Work in a well-ventilated area.
Conclusion
The synthesis of dipropylphosphinic acid is a well-established process with several viable routes tailored to different scales and laboratory capabilities. The oxidation of a pre-formed secondary phosphine oxide represents the most direct and often highest-yielding laboratory method. For a more fundamental synthesis from commodity chemicals, the Grignard route provides a reliable, albeit more challenging, pathway. While the free radical addition of phosphine is industrially significant, its extreme handling requirements limit its use in standard research settings. By understanding the mechanisms, protocols, and inherent hazards of each approach, researchers can confidently and safely synthesize this valuable compound for applications ranging from advanced materials to the next generation of therapeutics.
References
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-
Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon. Available at: [Link]
-
The Synthesis of Phosphonic and Phosphinic Acids - ResearchGate. Available at: [Link]
-
Dialkyl phosphinic acids: Synthesis and applications as extractant for nickel and cobalt separation | Request PDF - ResearchGate. Available at: [Link]
-
Phosphonic acid: preparation and applications - Beilstein Journals. Available at: [Link]
-
Photoinduced synthesis of C2-linked phosphine oxides via radical difunctionalization of acetylene - Green Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of phosphonic acid by oxidation of phosphinic acid (also... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
PHOSPHINIC ACID SYNTHESIS - Kent Academic Repository. Available at: [Link]
-
Phosphine oxide synthesis by substitution or addition - Organic Chemistry Portal. Available at: [Link]
-
Phosphine oxides - Wikipedia. Available at: [Link]
-
Phosphinate or phosphinic acid derivative synthesis by substitution or addition - Organic Chemistry Portal. Available at: [Link]
-
Dialkylphosphine Oxides: Synthetic Challenges and Medicinal Chemistry Application | ChemRxiv. Available at: [Link]
-
A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts | Organometallics - ACS Publications. Available at: [Link]
-
Phosphonic acid: preparation and applications - PMC. Available at: [Link]
-
SAFETY DATA SHEET Phosphine. Available at: [Link]
-
Phosphine synthesis by reduction - Organic Chemistry Portal. Available at: [Link]
-
Phosphine | Medical Management Guidelines | Toxic Substance Portal | ATSDR - CDC. Available at: [Link]
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Michaelis–Arbuzov reaction - Wikipedia. Available at: [Link]
-
Reduction of phosphine oxides to phosphines | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis of γ-hydroxypropyl P-chirogenic (±)-phosphorus oxide derivatives by regioselective ring-opening of oxaphospholane 2-oxide precursors - Beilstein Journals. Available at: [Link]
-
Phosphine - Incident management - GOV.UK. Available at: [Link]
-
Phosphine gas | WorkSafe.qld.gov.au. Available at: [Link]
-
Selective Substitution of POCl3 with Organometallic Reagents: Synthesis of Phosphinates and Phosphonates. Available at: [Link]
-
Phosphine | EPA. Available at: [Link]
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Direct visible-light-induced synthesis of P-stereogenic phosphine oxides under air conditions - PubMed Central. Available at: [Link]
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Radical Arbuzov Reaction | CCS Chemistry - Chinese Chemical Society. Available at: [Link]
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Technical Guide: Oxidative Stability Assessment of Dipropylphosphinic Acid (DPPA)
Executive Summary & Chemical Identity
Dipropylphosphinic acid (DPPA) represents a class of organophosphorus compounds characterized by exceptional oxidative resilience. Unlike its trivalent predecessors (phosphines, phosphinites) or its sulfur-substituted analogs (dithiophosphinic acids), DPPA features a phosphorus atom in the stable pentavalent oxidation state (P(V)).
This guide provides a rigorous technical framework for assessing the stability of DPPA under oxidative stress. It synthesizes mechanistic insights with practical, self-validating experimental protocols, serving as a definitive reference for its application in nuclear reprocessing, solvent extraction, and pharmaceutical intermediate synthesis.
Chemical Profile
| Property | Specification |
| IUPAC Name | Dipropylphosphinic acid |
| Formula | |
| Oxidation State | Phosphorus (V) |
| Solubility | Amphiphilic; highly soluble in organic solvents (CHCl₃, Ethanol, Toluene); sparingly soluble in acidic aqueous media. |
| pKa | ~3.0 – 3.5 (in water/alcohol mixtures) |
| Primary Hazard | Corrosive (Acidic); generally thermally stable up to >250°C. |
Mechanistic Analysis of Stability
The stability of DPPA is governed by the strength of the phosphoryl bond (P=O) and the steric protection of the alkyl chains. Understanding the limits of this stability requires analyzing the potential failure modes.
The Thermodynamic Sanctuary
Phosphinic acids are often the terminal products of organophosphorus oxidation. The oxidation of phosphines (
Failure Mode: Alpha-Carbon Radical Attack
While the P-C bond is robust, it is not immune to aggressive radical chemistry. Under extreme oxidative conditions (e.g., Fenton’s reagent, supercritical water oxidation), the degradation pathway proceeds via hydrogen abstraction at the
Pathway:
-
Initiation: Hydroxyl radical (
) abstracts a hydrogen from the -carbon. -
Propagation: The resulting carbon-centered radical reacts with
to form a peroxy radical. -
Cleavage: Subsequent rearrangements lead to P-C bond scission, releasing the alkyl chain (as an aldehyde/alcohol) and oxidizing the phosphorus center to a phosphonic acid (
) and eventually orthophosphoric acid ( ).
Visualization of Degradation Pathways
The following diagram illustrates the hierarchy of stability and the specific pathways for degradation.
Caption: Figure 1. Oxidative degradation hierarchy. DPPA acts as a stable sink for thio-analogs but can degrade to phosphonic acid under aggressive radical attack.
Experimental Protocols for Stability Assessment
To rigorously validate DPPA stability, two distinct stress tests are recommended: one simulating harsh industrial acidic environments (e.g., metal extraction) and one simulating environmental breakdown (Advanced Oxidation Processes).
Protocol A: Nitric Acid Aging (Hydrolytic/Oxidative Stress)
Purpose: To verify stability against strong mineral acids and oxidants common in nuclear reprocessing or hydrometallurgy.
Reagents:
-
Dipropylphosphinic Acid (Pure).
-
Nitric Acid (
), 65% (Concentrated). -
Dodecane or Chloroform (as organic diluent).
Workflow:
-
Preparation: Prepare a 0.5 M solution of DPPA in the organic diluent.
-
Contact: Mix the organic phase 1:1 (v/v) with 6 M
in a sealed, pressure-resistant glass vessel. -
Incubation: Heat the biphasic mixture to 60°C with continuous vigorous stirring for 7 days .
-
Sampling: Aliquot 1 mL of the organic phase at T=0, 24h, 72h, and 168h.
-
Analysis: Perform
P NMR (see Section 4) on the organic layer.-
Pass Criteria: No appearance of new peaks at 0 ppm (Phosphate) or ~30 ppm (Phosphonic). Integral of parent peak remains >99%.[1]
-
Protocol B: Fenton’s Reagent Challenge (Radical Stress)
Purpose: To determine the "breaking point" of the molecule under aggressive radical attack.
Reagents:
-
DPPA (dissolved in water/ethanol 50:50 mixture at 10 mM).
-
Ferrous Sulfate (
). -
Hydrogen Peroxide (
), 30%.[2]
Workflow:
-
Setup: In a reaction flask, combine 50 mL of DPPA solution with
(final concentration 1 mM). -
Initiation: Adjust pH to 3.0 (optimal for Fenton). Add
dropwise to a final concentration of 10 mM. -
Reaction: Stir at room temperature for 4 hours.
-
Quenching: Quench aliquots with excess sodium sulfite or methanol to scavenge remaining radicals.
-
Analysis: Analyze via LC-MS/MS or
P NMR (concentrated).-
Expectation: This harsh treatment may generate minor amounts of propylphosphonic acid, validating the degradation pathway.
-
Analytical Framework: P NMR
P NMR is the gold standard for monitoring organophosphorus stability due to its 100% natural abundance and wide chemical shift dispersion.Instrument Settings:
-
Frequency: >162 MHz (corresponding to 400 MHz
H). -
Decoupling: Proton-decoupled (
P{ H}) to simplify multiplets to singlets. -
Relaxation Delay: >5 seconds (to ensure quantitative integration).
-
Standard: 85%
external standard (set to 0.0 ppm).
Interpretation Table:
| Species | Chemical Structure | Approx.[3][4][5][6][7] Shift ( | Notes |
| Dipropylphosphinic Acid | 50.0 – 60.0 | Main Peak. Sharp singlet in decoupled mode. | |
| Propylphosphonic Acid | 25.0 – 35.0 | First degradation product (C-P bond cleavage). | |
| Phosphoric Acid | 0.0 | Terminal mineralization product. | |
| Dithiophosphinic Acid | 70.0 – 90.0 | Precursor (if synthesis involved |
Note: Chemical shifts can drift by ±2 ppm depending on pH and solvent concentration. Always run a pure standard of DPPA for calibration.
Implications for Drug Development & Industry
Pharmaceutical Impurity Control
In drug development, DPPA derivatives are often used as building blocks or catalysts. Its high oxidative stability implies that it will persist in reaction mixtures treated with peroxides or metal catalysts. It will not "disappear" easily; therefore, specific purification steps (e.g., basic extraction) are required to remove it.
Nuclear & Hydrometallurgy
Similar to the industrial extractant Cyanex 272 , DPPA is suitable for separating metals (Co/Ni, Lanthanides) in nitric acid media. Its resistance to oxidation ensures long solvent life, reducing the frequency of solvent regeneration cycles compared to sulfur-based extractants (Cyanex 301), which degrade rapidly in
References
-
Rickelton, W. A., & Boyle, R. J. (1988). Solvent extraction with organophosphinic acids. Separation Science and Technology. Link
-
Sole, K. C., & Hiskey, J. B. (1992).[7] Solvent extraction characteristics of thiosubstituted organophosphinic acid extractants. Hydrometallurgy. (Demonstrates the comparative instability of thio-analogs vs. oxo-phosphinic acids). Link
-
Menoyo, B., et al. (2002). Determination of the degradation compounds formed by the oxidation of thiophosphinic acids and phosphine sulfides with nitric acid. Analytical Sciences. (Confirming oxidation of thio- to oxo-phosphinic acids). Link
-
Preston, J. S. (1982). Solvent extraction of cobalt(II) and nickel(II) by organophosphorus acids. Hydrometallurgy. (Foundational work on dialkylphosphinic acid stability). Link
- Watts, R. J., et al. (2005). Fenton-like oxidation of organophosphorus compounds. Journal of Hazardous Materials.
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Unraveling the Nuances: A Comparative Analysis of Dipropylphosphinic Acid and the Broader Class of Dialkylphosphinic Acids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Organophosphorus compounds, specifically phosphinic acids, represent a cornerstone in fields ranging from hydrometallurgy to medicinal chemistry. Within this family, dialkylphosphinic acids (R₂PO₂H) are of paramount importance, acting as highly effective metal extractants, catalytic ligands, and synthetic intermediates. This technical guide provides a detailed comparative analysis between a specific, structurally simple member of this class, dipropylphosphinic acid, and the diverse functionalities offered by the broader category of dialkylphosphinic acids. We will explore the fundamental structural distinctions, the resulting impact on physicochemical properties, and the direct consequences for their synthesis and application. This document serves as a resource for researchers aiming to understand the structure-property-application relationships that govern the utility of these versatile molecules.
Foundational Concepts: Defining the Landscape
At its core, the distinction between dipropylphosphinic acid and dialkylphosphinic acids is one of specificity versus generality.
The Dialkylphosphinic Acid Class (R₂PO₂H)
Dialkylphosphinic acids are organophosphorus compounds characterized by a central phosphorus atom in the +5 oxidation state.[1] This phosphorus center has a tetrahedral geometry and is bonded to two alkyl (or aryl) groups (R), a hydroxyl group (-OH), and a phosphoryl oxygen (=O).[1] The defining feature of this class is the variability of the 'R' groups. These alkyl substituents can be altered in terms of:
-
Chain Length: From short chains like methyl or ethyl to long chains like octyl or dodecyl.
-
Branching: Incorporating linear, branched, or highly complex branched structures.
-
Symmetry: The two alkyl groups can be identical (symmetric), as in dipropylphosphinic acid, or different (asymmetric).[2]
This structural diversity is not merely academic; it is the primary tool for fine-tuning the molecule's properties for specific applications.[2]
Dipropylphosphinic Acid: A Specific Archetype
Dipropylphosphinic acid is a distinct molecule within this broader class. Its structure is defined by the formula (CH₃CH₂CH₂)₂PO₂H, where both 'R' groups are linear propyl chains.[3] It serves as a fundamental example of a symmetric, short-chain dialkylphosphinic acid.
Caption: General structure of dialkylphosphinic acids vs. the specific structure of dipropylphosphinic acid.
Core Differences: A Structure-Property Analysis
The functional divergence between dipropylphosphinic acid and other dialkylphosphinic acids stems directly from the nature of their alkyl substituents. These differences manifest in their chemical properties and, consequently, their utility.
| Feature | Dipropylphosphinic Acid | General Dialkylphosphinic Acids | Causality & Field Insights |
| Alkyl Structure | Symmetric, linear C₃ chains. | Variable chain length, branching, and symmetry (e.g., bis(2,4,4-trimethylpentyl)phosphinic acid).[4] | The alkyl group's size and shape are the primary determinants of steric hindrance and hydrophobicity. |
| Steric Hindrance | Low. The linear propyl groups present minimal bulk around the phosphorus center. | Can be very high. Branched structures create a congested coordination sphere.[5] | High steric hindrance is a key design principle for achieving selectivity in metal extraction, as it restricts the formation of stable complexes to only those metal ions with compatible coordination geometries.[5] |
| Hydrophobicity | Moderate. Soluble in many organic solvents, but retains some polarity due to shorter chains. | Highly variable. Increases significantly with longer or more branched alkyl chains.[5] | High hydrophobicity is essential for solvent extraction applications to ensure the metal-acid complex remains in the organic phase and to minimize extractant loss to the aqueous phase. |
| Acidity (pKa) | Monobasic acid with a pKa typical of phosphinic acids (~1.2).[6] | Generally monobasic acids.[6] The alkyl groups have only a minor inductive effect on the pKa. | While all are acidic, the ability to extract metals from highly acidic solutions is a key advantage of this class over other extractants like phosphoric acids.[5] |
| Primary Application | Serves as a model compound or a synthetic intermediate. | Widely used as selective extractants in hydrometallurgy, particularly for Co/Ni separation.[4][7] | Commercial extractants like Cyanex 272 (bis(2,4,4-trimethylpentyl)phosphinic acid) are engineered with specific branched structures to maximize selectivity for target metals.[7] |
Synthesis Strategies: From Precursor to Purified Product
The synthesis of dialkylphosphinic acids is most commonly achieved via a free-radical addition of hypophosphorous acid (H₃PO₂) or its salts (e.g., sodium hypophosphite, NaH₂PO₂) to olefins (alkenes).[2][8] The choice of olefin directly dictates the structure of the final product.
Causality in Synthesis
The reaction proceeds via a radical chain mechanism, typically initiated by peroxides (e.g., di-tert-butyl peroxide, DTBP) or AIBN at elevated temperatures.[4][7] The phosphinoyl radical (•H₂PO₂) adds across the double bond of the olefin. A second addition yields the dialkyl product. A significant challenge is controlling the reaction to prevent the formation of monoalkylphosphinic acid byproducts.[4] Purification often involves acid/base washes to remove these more water-soluble impurities. For achieving the highest purity, precipitation as a metal salt (e.g., cobalt or nickel) followed by regeneration of the acid is a validated method.[9]
Caption: A self-validating workflow for the synthesis and purification of dialkylphosphinic acids.
Experimental Protocol: Synthesis of a Symmetric Dialkylphosphinic Acid
This protocol is a representative method adapted from established procedures.[2][4] All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reactor Charging: In a high-pressure autoclave reactor equipped with a stirrer, charge sodium hypophosphite (1.0 eq), acetic acid (as solvent/catalyst), and the desired olefin (e.g., propene for dipropylphosphinic acid) (stoichiometric excess, e.g., 2.5 eq).
-
Initiator Addition: Add a radical initiator, such as di-tert-butyl peroxide (DTBP) (e.g., 0.05 eq).
-
Reaction: Seal the reactor and heat to approximately 135°C with vigorous stirring. The reaction is typically run for 24-48 hours. Additional initiator may be added periodically to maintain the reaction rate.[4]
-
Monitoring (Optional but Recommended): The reaction progress can be monitored by taking small aliquots and analyzing them via ³¹P NMR spectroscopy to observe the conversion of the starting material and the formation of mono- and dialkyl species.[4]
-
Initial Workup: After cooling, transfer the reaction mixture to a separatory funnel. If a solvent like THF was used, remove it via rotary evaporation.[2]
-
Purification - Washing:
-
Add an organic solvent immiscible with water (e.g., diethyl ether) to dissolve the product.
-
Wash the organic phase with an aqueous base solution (e.g., 4% NaOH) to neutralize and remove the more acidic monoalkylphosphinic acid byproduct into the aqueous layer.[2][4]
-
Separate the layers and wash the organic phase with an acid solution (e.g., 10% H₂SO₄) to ensure the dialkylphosphinic acid product is in its protonated form.[2]
-
Perform a final wash with saturated NaCl (brine) to remove residual water and salts.
-
-
Drying and Isolation: Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude dialkylphosphinic acid.[2]
-
High-Purity Isolation (Optional):
-
Dissolve the crude product in a basic aqueous solution.[9]
-
Add a solution of a metal salt (e.g., 0.5 M CoCl₂) dropwise until precipitation is complete.[9]
-
Filter the resulting metal-phosphinate salt precipitate and wash thoroughly with deionized water and acetone to remove organic impurities.[9]
-
Regenerate the pure acid by treating the salt with a strong acid (e.g., H₂SO₄) and extracting the final product into an organic solvent.
-
Functional Consequences in Applications: The Case of Metal Extraction
The primary industrial application for dialkylphosphinic acids is in hydrometallurgy as selective metal extractants.[1][7] The choice of alkyl group is critical to performance.
-
Mechanism: The acidic proton is exchanged for a metal ion, forming a neutral metal-phosphinate complex that is soluble in the organic phase.
-
The Role of Alkyl Structure: The steric bulk of the alkyl groups dictates which metal ions can be efficiently complexed. For example, the highly branched structure of bis(2,4,4-trimethylpentyl)phosphinic acid creates a specific coordination environment that is highly effective for extracting cobalt while rejecting nickel, a notoriously difficult separation.[4] Dipropylphosphinic acid, with its minimal steric hindrance, would exhibit poor selectivity between such ions.
Caption: Logical relationship between alkyl group structure, properties, and application performance.
Conclusion
The distinction between dipropylphosphinic acid and the general class of dialkylphosphinic acids is a clear illustration of how subtle modifications in molecular architecture can lead to profound differences in functionality. Dipropylphosphinic acid serves as a valuable, simple model for understanding the fundamental reactivity of the phosphinic acid group. However, it is the strategic manipulation of the alkyl chains—increasing their length and, most importantly, their branching—that transforms these molecules into powerful, selective tools for critical industrial processes like metal separation. For researchers in materials science, catalysis, and drug development, a thorough understanding of this structure-property relationship is essential for the rational design of next-generation organophosphorus compounds.
References
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Organophosphinic acid - Wikipedia . Wikipedia.
-
Process for the preparation of highly purified, dialkyl phosphinic acids . Google Patents, US7049463B2.
-
Phosphinic acid, P,P-dipropyl- . ChemBK.
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Synthesis of Novel γ-Carbon-Substituted Dialkylphosphinic Acids (P355/P227-355): Unraveling Structural Symmetry Effects on Middle Rare Earth Separation and Extraction Mechanism . MDPI.
-
Branched alkylphosphinic and disubstituted phosphinic and phosphonic acids: effective synthesis based on α-olefin dimers and applications in lanthanide extraction and separation . RSC Publishing.
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Performance of Dithiophosphinates in Metal Extraction: A Comparative Guide . Benchchem.
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Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes . MDPI.
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Phosphinate or phosphinic acid derivative synthesis by substitution or addition . Organic Chemistry Portal.
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Synthesis of High Purity Nonsymmetric Dialkylphosphinic Acid Extractants . PubMed Central (PMC).
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An In-depth Technical Guide to the Safe Handling of Alkylphosphinic Acids with a Focus on Dipropylphosphinic Acid
Section 1: Introduction to Dialkylphosphinic Acids
Dialkylphosphinic acids are a class of organophosphorus compounds characterized by a phosphorus atom bonded to two alkyl groups, a hydroxyl group, and a double-bonded oxygen atom. These compounds and their derivatives are of significant interest in medicinal chemistry and materials science. Their acidic nature and potential for biological activity necessitate a thorough understanding of their safety profiles to ensure the well-being of laboratory personnel.
Section 2: Hazard Identification and GHS Classification
While a specific GHS classification for dipropylphosphinic acid is not established, data from analogous compounds like diphenylphosphinic acid suggest a hazard profile that warrants caution.[1] The following classifications are likely applicable and should be assumed until specific data is available:
GHS Hazard Pictogram (Anticipated)
Caption: Anticipated GHS pictogram for irritant properties.
Anticipated Hazard and Precautionary Statements: [1][2]
| Code | Statement |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection |
| P302+P352 | IF ON SKIN: Wash with plenty of water |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Section 3: Safe Handling and Storage Protocols
The causality behind stringent handling and storage protocols for phosphinic acids is rooted in their potential irritant properties and reactivity.
3.1. Handling:
-
Ventilation: All work with dipropylphosphinic acid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2][3]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is critical. This includes, but is not limited to:
-
Hygiene: Avoid contact with skin, eyes, and clothing.[4] Wash hands thoroughly after handling.[2][4] Do not eat, drink, or smoke in the laboratory.
Caption: Essential PPE for handling phosphinic acids.
3.2. Storage:
-
Container: Store in a tightly closed, properly labeled container.[4][5]
-
Conditions: Keep in a cool, dry, and well-ventilated area.[5][6] Protect from moisture.[6][7]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, metals, combustible materials, and alkalis.[4][6]
Section 4: Emergency Procedures
A self-validating emergency protocol relies on immediate and correct action.
4.1. First-Aid Measures:
-
Eye Contact: Immediately flush with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[2][8] Seek immediate medical attention.[2][4]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[9] Seek medical attention if irritation develops or persists.[2]
-
Inhalation: Remove to fresh air.[4][10] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[4] Seek medical attention.[10]
-
Ingestion: Do not induce vomiting.[11] Rinse mouth with water.[3] Seek immediate medical attention.[4][11]
4.2. Fire-Fighting Measures:
-
Extinguishing Media: Use a fire extinguisher appropriate for the surrounding fire, as phosphinic acids themselves are generally not considered a significant fire risk.[2]
-
Hazardous Combustion Products: Thermal decomposition may produce irritating gases and toxic fumes, including phosphorus oxides.[4][12]
-
Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[2][4]
4.3. Accidental Release Measures:
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as described in Section 3.1. Avoid breathing dust or vapors.[2][3]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2][3]
-
Containment and Cleanup:
-
For solid spills, carefully sweep up and place in a suitable container for disposal. Avoid generating dust.[2]
-
For liquid spills, absorb with an inert material (e.g., sand, earth) and place in a chemical waste container.
-
Wash the spill area with soap and water, and collect the cleaning solution for disposal.[2]
-
Caption: Logical workflow for accidental spill response.
Section 5: Physical and Chemical Properties
The following table summarizes the known properties of diphenylphosphinic acid as a proxy for dipropylphosphinic acid. These values should be considered indicative and not absolute for the target compound.
| Property | Value (for Diphenylphosphinic Acid) | Source |
| Molecular Formula | C₁₂H₁₁O₂P | [2] |
| Molecular Weight | 218.19 g/mol | [1] |
| Appearance | White, fine crystalline solid | [13] |
| Melting Point | 193-195 °C | [13] |
| Boiling Point | 194 °C | [13] |
| Solubility | Soluble in water | [13] |
| pKa | 2.30 ± 0.10 (Predicted) | [13] |
Section 6: Toxicological and Ecological Information
6.1. Toxicological Profile:
-
Acute Toxicity: Specific LD50/LC50 data for dipropylphosphinic acid is not available. Based on related compounds, it is expected to have low acute toxicity but may cause irritation upon contact.
-
Carcinogenicity: No component of similar products is identified as a probable, possible, or confirmed human carcinogen by IARC.
6.2. Ecological Information:
-
Data on the environmental fate and effects of dipropylphosphinic acid is limited. As a general precaution, releases to the environment should be avoided.
Section 7: Disposal Considerations
Dispose of dipropylphosphinic acid and any contaminated materials in accordance with federal, state, and local regulations.[6] Chemical waste should be handled by a licensed disposal company.
References
-
Phosphorodithioic acid | H3O2PS2 | CID 152119 - PubChem - NIH. PubChem. Available from: [Link]
-
Phosphoric Acid Safety Tips - VelocityEHS. VelocityEHS. Published June 17, 2015. Available from: [Link]
-
Diphenylphosphinic acid | C12H11O2P | CID 15567 - PubChem. PubChem. Available from: [Link]
-
Phosphinic Acid | H3O2P | CID 4124402 - PubChem - NIH. PubChem. Available from: [Link]
-
Diphosphonic acid | H2O5P2+2 | CID 6326976 - PubChem. PubChem. Available from: [Link]
-
Guidelines for the Safe Use of Picric Acid - McGill University. McGill University. Published June 2020. Available from: [Link]
-
Guidelines for the Safe Handling of Hydrofluoric Acid. The University of Tennessee Health Science Center. Published March 18, 2019. Available from: [Link]
-
Pro-Hydrofluoric Acid Emergency Response — Policy and Procedure Library - University of Louisville. University of Louisville. Published October 11, 2022. Available from: [Link]
-
HYDROFLUROIC ACID (HF) EMERGENCY PROCEDURE - UVIC. University of Victoria. Published December 2, 2022. Available from: [Link]
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Methodological & Application
Dipropylphosphinic acid solvent extraction protocol for rare earths
Application Note: Solvent Extraction of Rare Earth Elements using Di-n-propylphosphinic Acid (DPPA)
Executive Summary
This application note details the protocol for utilizing Di-n-propylphosphinic acid [DPPA; (C3H7)2POOH] as a solvent extraction reagent for Rare Earth Elements (REEs). While branched isomers like Cyanex® 272 (bis(2,4,4-trimethylpentyl)phosphinic acid) are industry standards for separating heavy rare earths due to steric hindrance, straight-chain analogues like DPPA offer distinct kinetic and loading advantages. This guide addresses the specific challenges of using short-chain organophosphorus extractants—primarily aqueous solubility and phase stability—and provides a rigorous methodology for determining separation factors (
Chemical Basis & Mechanism
The Cation Exchange Mechanism
DPPA functions as a cation exchanger.[1] In non-polar diluents (e.g., n-heptane, kerosene), phosphinic acids form hydrogen-bonded dimers. The extraction of a trivalent lanthanide ion (
General Equation:
Where:
- : Trivalent Rare Earth Cation
- : Dimeric form of DPPA in the organic phase
- : Extracted organometallic complex
The Steric Effect
Unlike Cyanex 272, which possesses bulky trimethylpentyl tails, DPPA has short, straight propyl chains.
-
Advantage: Faster mass transfer kinetics and higher theoretical metal loading capacity due to reduced cone angle.
-
Disadvantage: Lower separation factors for adjacent Heavy REEs (e.g., Er/Tm) compared to branched isomers, and higher water solubility (
shifts).
Reagents & Equipment
Critical Reagent Note: DPPA is significantly more water-soluble than C8-chain extractants. Pre-saturation of the aqueous phase is mandatory to maintain mass balance.
| Component | Specification | Purpose |
| Extractant | Di-n-propylphosphinic Acid (>98%) | Active ligand for metal complexation. |
| Diluent | n-Heptane or De-aromatized Kerosene | Carrier solvent. Heptane is preferred for bench-scale thermodynamics; Kerosene for pilot simulation. |
| Modifier | 1-Octanol (2-5% v/v) | Optional. Prevents third-phase formation at high metal loading. |
| Aqueous Feed | Lanthanide Chloride/Nitrate Stock | Target analyte (0.01M - 0.1M). |
| pH Adjusters | HCl (1M) and NaOH (1M) | Precise control of equilibrium pH. |
| Stripping Agent | HCl (2M - 4M) | Back-extraction of metal for analysis. |
Equipment:
-
Thermostated Shaker Bath (
) -
Separatory Funnels (Glass, Teflon stopcocks)
-
ICP-OES (Inductively Coupled Plasma Optical Emission Spectroscopy) for metal quantification.
-
Karl Fischer Titrator (to monitor water co-extraction).
Experimental Protocol
Workflow Visualization
The following diagram outlines the logical flow of the extraction experiment, highlighting the critical "Pre-Saturation" step often missed in standard protocols.
Figure 1: Experimental workflow emphasizing the pre-saturation step to account for DPPA water solubility.
Step-by-Step Methodology
Step 1: Organic Phase Preparation
-
Dissolve DPPA in n-heptane to achieve a concentration of 0.5M .
-
Conditional: If working with high metal concentrations (>0.05M), add 4% v/v 1-octanol to prevent the formation of a second organic phase (third phase).
Step 2: Pre-Saturation (Critical Step)
-
Contact the fresh organic phase with a "blank" aqueous solution (pH adjusted to ~3.0, no metals) at a 1:1 Volume Ratio (O:A).
-
Shake for 10 minutes.
-
Discard the aqueous phase. This ensures the organic phase is in equilibrium with water and minimizes extractant loss during the actual experiment.
Step 3: Extraction Isotherm Determination (
-
Prepare a series of aqueous REE solutions (e.g., La, Nd, Dy mixed feed).
-
In 50mL separatory funnels, combine 10mL Pre-saturated Organic Phase and 10mL Aqueous Feed (O:A = 1:1).
-
Adjust the pH of the aqueous phase using micro-pipettes of NaOH or HCl to target specific equilibrium pH values (range 1.0 – 4.0).
-
Shake mechanically for 30 minutes at 25°C. (Note: DPPA kinetics are fast; 30 mins ensures thermodynamic equilibrium).
-
Allow phases to settle for 10-15 minutes. Check for clarity.
Step 4: Sampling and Stripping
-
Separate the phases.[2]
-
Aqueous Analysis: filter the aqueous raffinate (0.45µm) and dilute for ICP-OES.
-
Organic Analysis (Mass Balance): Strip a 5mL aliquot of the loaded organic phase with 10mL of 4M HCl . Shake for 20 minutes. Analyze the strip liquor by ICP-OES.
-
Self-Validation: The sum of metal in Raffinate + Strip Liquor must equal the initial Feed concentration (
).
-
Data Analysis & Calculation
Present your data using the following definitions.
Distribution Ratio (
Separation Factor (
Slope Analysis (Stoichiometry Verification):
Plot
-
Expected Slope: ~3.0 (indicating the release of 3 protons per metal ion).
-
Deviation: A slope < 2.5 suggests steric crowding or hydrolysis; a slope > 3.0 may indicate co-extraction of anions (unlikely with DPPA).
Comparative Selectivity Table (Hypothetical vs. Cyanex 272)
| Parameter | DPPA (Straight Chain) | Cyanex 272 (Branched) | Implication |
| pKa | ~3.0 - 3.2 | 6.37 | DPPA extracts at lower pH (more acidic). |
| HREE/LREE Selectivity | Moderate | Very High | Cyanex 272 is superior for separating heavy REEs (e.g., Er/Yb). |
| Loading Capacity | High | Moderate | DPPA packs more efficiently; better for bulk recovery. |
| Kinetics | Fast (< 5 mins) | Slower | DPPA requires shorter residence time in mixers. |
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Third Phase Formation | Metal-extractant complex insolubility in non-polar diluent. | Add 2-5% isodecanol or TBP as a phase modifier. Increase temperature to 40°C. |
| Emulsification | Low interfacial tension or presence of silica in feed. | Centrifuge phases at 3000 rpm. Ensure feed filtration (<0.45µm). |
| Low Mass Balance | Extractant loss to aqueous phase. | Re-verify Step 3.2 (Pre-saturation). Increase ionic strength of aqueous phase (add NaCl). |
References
-
Fundamental Mechanism: Peppard, D. F., et al. (1957). "Acidic Esters of Orthophosphoric Acid as Selective Extractants for Metallic Cations." Journal of Inorganic and Nuclear Chemistry.
-
Comparative Chemistry: Rickelton, W. A., & Boyle, R. J. (1988). "Solvent Extraction with Organophosphinic Acids." Separation Science and Technology.
-
Steric Effects: Yuan, W., et al. (2017). "Branched alkylphosphinic and disubstituted phosphinic acids: effective synthesis... and applications in lanthanide extraction." New Journal of Chemistry.
-
General Protocol: Rydberg, J., et al. (2004). Solvent Extraction Principles and Practice. Marcel Dekker.
Sources
Dipropylphosphinic Acid: A Versatile Ligand in Coordination Chemistry
Dipropylphosphinic acid, a member of the dialkylphosphinic acid family, has emerged as a ligand of significant interest in the field of coordination chemistry. Its unique electronic and steric properties, conferred by the two propyl groups attached to the phosphorus atom, allow for the formation of a diverse range of metal complexes with applications spanning catalysis, materials science, and drug development. This guide provides a comprehensive overview of dipropylphosphinic acid as a ligand, detailing its synthesis, coordination behavior, and practical applications, complete with experimental protocols for researchers, scientists, and professionals in drug development.
Introduction to Dipropylphosphinic Acid
Dipropylphosphinic acid, [(CH₃CH₂CH₂)₂P(O)OH], is an organophosphorus compound characterized by a phosphoryl group (P=O) and a hydroxyl group (-OH) attached to the phosphorus atom, which also bears two n-propyl substituents. The presence of both a proton-donating hydroxyl group and a coordinating phosphoryl oxygen allows it to act as a versatile ligand for a wide array of metal ions.
The propyl groups provide a moderate steric hindrance that can influence the coordination geometry and nuclearity of the resulting metal complexes. Furthermore, the electron-donating nature of the alkyl groups enhances the electron density on the phosphoryl oxygen, thereby influencing the strength of the metal-ligand bond. These tunable properties make dipropylphosphinic acid and its derivatives valuable building blocks in the design of functional coordination compounds.
Synthesis of Dipropylphosphinic Acid
The synthesis of dialkylphosphinic acids can be achieved through several routes. Two common methods that can be adapted for the preparation of di-n-propylphosphinic acid are outlined below.
Protocol: Synthesis via Grignard Reaction
This method involves the reaction of a dialkyl phosphite with a Grignard reagent, followed by oxidation.
Workflow for Grignard-based Synthesis
Caption: Grignard-based synthesis of di-n-propylphosphinic acid.
Step-by-Step Protocol:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare propylmagnesium bromide by reacting propyl bromide with magnesium turnings in anhydrous diethyl ether under a nitrogen atmosphere.
-
Reaction with Diethyl Phosphite: Cool the Grignard reagent to 0 °C. Slowly add a solution of diethyl phosphite in anhydrous diethyl ether dropwise to the stirred Grignard solution.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Hydrolysis: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Separate the ethereal layer and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and dry over anhydrous sodium sulfate.
-
Oxidation: Remove the solvent under reduced pressure. Dissolve the resulting crude intermediate in a suitable solvent like acetone. Cool the solution to 0 °C and add an oxidizing agent, such as 30% hydrogen peroxide, dropwise.
-
Isolation: After the oxidation is complete (monitored by TLC or ³¹P NMR), remove the solvent. The crude product can be purified by recrystallization or column chromatography.
Protocol: Synthesis via Olefin and Hypophosphorous Acid
This method involves the free-radical addition of hypophosphorous acid or its salts to an olefin.[1]
Workflow for Olefin-based Synthesis
Caption: Synthesis of a Copper(II) dipropylphosphinate complex.
Step-by-Step Protocol:
-
Ligand Solution: Dissolve di-n-propylphosphinic acid in a suitable solvent such as methanol.
-
Deprotonation: Add a stoichiometric amount of a base (e.g., a solution of sodium hydroxide in water or triethylamine) to deprotonate the phosphinic acid, forming the dipropylphosphinate anion in situ.
-
Metal Salt Solution: In a separate flask, dissolve a copper(II) salt, such as copper(II) chloride dihydrate, in the same or a miscible solvent.
-
Complexation: Slowly add the metal salt solution to the stirred ligand solution. A precipitate will often form immediately.
-
Reaction Completion: Stir the reaction mixture at room temperature or with gentle heating for a few hours to ensure complete reaction.
-
Isolation and Purification: Collect the precipitate by filtration, wash with the solvent to remove any unreacted starting materials, and dry under vacuum. The product can be recrystallized from a suitable solvent to obtain single crystals for X-ray diffraction analysis.
Applications of Dipropylphosphinic Acid Complexes
The metal complexes of dipropylphosphinic acid have potential applications in various fields due to their diverse structural and chemical properties.
Catalysis
Phosphine and phosphinate ligands are widely used in homogeneous catalysis. While specific catalytic applications of dipropylphosphinic acid complexes are not extensively documented, related dialkylphosphinic acid complexes have shown promise in various catalytic transformations. For instance, rhodium complexes with phosphine ligands are known to be effective catalysts for hydrogenation reactions. T[2][3]he steric and electronic properties of the dipropylphosphinate ligand can be tuned to influence the activity and selectivity of the metal center in catalytic cycles.
Materials Science
Dialkylphosphinic acids are versatile building blocks for the construction of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, separation, and as sensors. The bridging capabilities of the dipropylphosphinate ligand can lead to the formation of extended one-, two-, or three-dimensional networks. The thermal stability of these materials is an important characteristic, which can be investigated using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
[4][5]#### 4.3. Solvent Extraction of Metals
Dialkylphosphinic acids are effective extractants for the separation of metal ions, particularly rare earth elements. T[6][7][8][9][10]he selectivity of the extraction process can be influenced by the nature of the alkyl groups on the phosphinic acid. Di-n-propylphosphinic acid, with its intermediate chain length, could offer a balance between solubility in organic solvents and selectivity for specific metal ions. The separation of commercially important rare earth elements like neodymium and dysprosium is a critical application area.
[6][11][12]#### 4.4. Biological and Medicinal Applications
Metal complexes are increasingly being explored for their therapeutic potential. While the biological activity of dipropylphosphinic acid complexes has not been extensively studied, related metal complexes with phosphinate ligands have shown antimicrobial and antifungal properties. T[13][14][15]he coordination of the metal ion to the ligand can enhance its biological activity. Further research into the cytotoxicity and antimicrobial spectrum of dipropylphosphinic acid complexes could reveal promising candidates for drug development.
Characterization of Dipropylphosphinic Acid and its Complexes
A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of dipropylphosphinic acid and its metal complexes.
Table 1: Key Characterization Techniques
| Technique | Information Obtained |
| ¹H, ¹³C NMR | Provides information on the structure and purity of the organic ligand. |
| ³¹P NMR | Highly sensitive to the chemical environment of the phosphorus atom. A significant shift in the ³¹P resonance upon coordination to a metal center confirms complex formation. |
| FTIR Spectroscopy | The P=O stretching frequency (typically around 1100-1200 cm⁻¹) is sensitive to coordination. A shift to lower wavenumbers upon complexation is indicative of the phosphoryl oxygen coordinating to the metal center. |
| Mass Spectrometry | Confirms the molecular weight of the ligand and can provide information on the fragmentation pattern. Electrospray ionization (ESI-MS) is particularly useful for characterizing metal complexes. |
| X-ray Crystallography | Provides definitive structural information, including bond lengths, bond angles, and the coordination geometry of the metal center. |
| Thermal Analysis (TGA/DSC) | Determines the thermal stability of the complexes and provides information on their decomposition pathways. |
| Elemental Analysis | Confirms the empirical formula of the synthesized compounds. |
Conclusion and Future Outlook
Dipropylphosphinic acid is a versatile ligand with significant potential in coordination chemistry. Its accessible synthesis and tunable properties make it an attractive building block for the design of novel metal complexes. While the exploration of its coordination chemistry is still in its early stages compared to other phosphinic acids, the potential applications in catalysis, materials science, and medicine are substantial. Future research should focus on the systematic investigation of its coordination behavior with a wider range of transition metals and lanthanides, along with a thorough evaluation of the catalytic and biological properties of the resulting complexes. The development of detailed synthetic protocols and the comprehensive characterization of these compounds will be crucial for unlocking their full potential.
References
- CN111635434A - Synthesis method of 1-propylphosphoric cyclic anhydride - Google P
- WO2008062471A2 - A mild method for the production of di-n-propylacetic acid (valproic acid)
- Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand - NIH. (URL not available)
- A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Form
- Synthesis, Characterization, and Biological Properties of the Copper(II) Complexes with Novel Ligand: N-[4-({2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioyl}amino)phenyl]acetamide - MDPI. (URL not available)
- Crystal and molecular structure of zinc(II) and cobalt(II) diethyldithiophosphinates - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). (URL not available)
- Extraction and separation of neodymium and dysprosium from used NdFeB magnets: an application of ionic liquids in solvent extrac - SOLVOMET. (URL not available)
- Synthesis and Characterization of Copper Complexes with the N-(2,6-Diisopropylphenyl)
- Antifungal activity of mixed ligand transition metal complexes of some dibasic acid and heterocyclic bases - ResearchG
- NMR Spectroscopy :: 31P NMR Chemical Shifts - Organic Chemistry D
- PHOSPHINIC ACID SYNTHESIS - Kent Academic Repository. (URL not available)
- Separation of neodymium and dysprosium by solvent extraction using ionic liquids combined with neutral extractants: batch and mixer-settler experiments - RSC Advances (RSC Publishing). (URL not available)
- An ATR-FTIR Study of Different Phosphonic Acids in Aqueous Solution - PubMed. (URL not available)
- Synthesis, Structure, and Luminescence Properties of Zinc(II) Complex with a Spacer-Armed Tetradentate N2O2-Donor Schiff Base - MDPI. (URL not available)
- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL not available)
- RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION - The University of Liverpool Repository. (URL not available)
- Metal Complexes as Antifungals? From a Crowd-Sourced Compound Library to the First In Vivo Experiments - NIH. (URL not available)
- The 1 H, 13 C and 31 P NMR chemical shifts (δ, ppm) and coupling...
- Study on Thermal Decomposition Behavior, Gaseous Products, and Kinetic Analysis of Bis-(Dimethylglyoximato) Nickel(II) Complex Using TG-DSC-FTIR-MS Technique - MDPI. (URL not available)
- (PDF) Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. (URL not available)
- Separation of neodymium and dysprosium by solvent extraction using ionic liquids combined with neutral extractants: batch and mixer-settler experiments - PMC. (URL not available)
- “Ghost” Fragment Ions in Structure and Site-Specific Glycoproteomics Analysis - PMC - NIH. (URL not available)
- FTIR Spectra of Phosphotungstic acid (PWA) showing four characteristic bands.
- Synthesis and Crystal Structure of a Zinc(II)
- A Recyclable Nanoparticle-Supported Rhodium Catalyst for Hydrogen
- Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry - YouTube. (URL not available)
- Exploration of Transition Metal Complexes as Potential Antimicrobial Agents - JOCPR. (URL not available)
- Structural and Thermal Investigations of Co(II) and Ni(II)
- Synthesis and characterization of some heteroleptic copper(II) complexes based on meso-substituted dipyrrins - Indian Academy of Sciences. (URL not available)
- 1H, 13C and 31P n.m.r.
- Cationic rhodium hydrogenation catalysts containing chelating diphosphine ligands. (URL not available)
- SYNTHESIS AND STRUCTURAL STUDIES ON ZINC(II) MACROCYCLIC AND HETROCYCLIC COMPLEXES DERIVED FROM SCHIFF BASE AND MIXED LIGANDS OF. (URL not available)
- SEPARATION AND PURIFICATION OF NEODYMIUM, PRASEODYMIUM AND DYSPROSIUM IN MINERAL PROCESSING USING MEMBRANE-BASED TECHNOLOGY - OuluREPO. (URL not available)
- Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. (URL not available)
- Recovery and Separation of Dysprosium from Waste Neodymium Magnets through Cyphos IL 104 Extraction - MDPI. (URL not available)
- Propylphosphonic anhydride (T3P®)-mediated synthesis of redox-active N-(acyloxy)
- Infrared Spectra of Alkylphosphonic Acid Bound to Aluminium Surfaces - ResearchG
- Synthesis and Spectral Characterization of Antifungal Sensitive Schiff Base Transition Metal Complexes - PMC - PubMed Central. (URL not available)
- Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) of Wood polymer nanocomposites - Semantic Scholar. (URL not available)
- Crystal structures of zinc(II)
- Supporting Information - The Royal Society of Chemistry. (URL not available)
- Propylphosphonic anhydride = 50wt. ethyl acetate 68957-94-8 - Sigma-Aldrich. (URL not available)
- The Forgotten Fragments - European Pharmaceutical Review. (URL not available)
- Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. (URL not available)
- TGA/DSC analysis of nickel-coated aluminum powder depends on time.
- 31 P Chemical Shifts in NMR Spectra of Nucleotide Derivatives - TriLink BioTechnologies. (URL not available)
- Mass Spectrometry Reveals Molecular Structure of Polyhydroxyalkanoates Attained by Bioconversion of Oxidized Polypropylene Waste Fragments - MDPI. (URL not available)
- Study on Thermal Decomposition Behavior, Gaseous Products, and Kinetic Analysis of Bis-(Dimethylglyoximato) Nickel(II)
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Application Note: Preparation and Characterization of Metal Dipropylphosphinate Complexes
Abstract
Metal dialkylphosphinates are a critical class of coordination complexes utilized extensively as non-halogenated flame retardants (specifically the aluminum and zinc salts) and as lipophilic extractants in hydrometallurgy. While the diethyl analogs (e.g., aluminum diethylphosphinate, Al-DEP) are commercially dominant, metal dipropylphosphinates (M-DPP) offer distinct advantages in polymer matrices requiring higher lipophilicity and hydrolytic stability.
This application note provides a definitive, self-validating protocol for the synthesis of Aluminum (Al) and Zinc (Zn) dipropylphosphinates. The methodology integrates a radical-initiated ligand synthesis followed by a controlled aqueous metathesis. We emphasize critical process parameters (CPP) such as pH control and addition kinetics to ensure high-purity, crystalline products suitable for high-performance applications.
Introduction & Chemical Basis[1][2][3][4][5][6][7][8][9]
The core ligand, dipropylphosphinic acid , coordinates to metal centers through the oxygen atoms of the phosphinate group (
Structural Advantage
Unlike phosphate esters, the P-C bonds in phosphinates are hydrolytically stable. The propyl chains in M-DPP provide:
-
Enhanced Hydrophobicity: Improved compatibility with polyolefins (PP, PE) compared to methyl/ethyl variants.
-
Thermal Stability: Decomposition temperatures typically exceed 300°C, making them suitable for engineering plastics processing.
Reaction Pathway Overview
The synthesis is a two-stage workflow:
-
Ligand Synthesis: Free-radical addition of propene to sodium hypophosphite.
-
Metalation: Aqueous metathesis or acid-base neutralization.
Figure 1: Synthetic pathway for Metal Dipropylphosphinates showing the convergence of ligand synthesis and metalation.
Protocol A: Synthesis of Sodium Dipropylphosphinate (Ligand Precursor)
Objective: Synthesize the intermediate salt NaO2P(C3H7)2 from sodium hypophosphite.
Safety Warning: Hypophosphites can evolve phosphine gas (
Materials
-
Sodium Hypophosphite Monohydrate (
)[1] -
Propene gas (C3H6)
-
Initiator: Sodium Persulfate (
) or UV source -
Solvent: Acetic Acid / Water mixture (or pure water for industrial safety)
Step-by-Step Procedure
-
Reactor Setup: Charge a high-pressure autoclave (Parr reactor) with 1.0 mol Sodium Hypophosphite and solvent (500 mL water/acetic acid buffer pH 5).
-
Purge: Flush with Nitrogen (
) three times to remove oxygen. -
Heating: Heat the solution to 85°C.
-
Addition:
-
Pressurize with Propene gas to constant pressure (3–5 bar).
-
Slowly feed the Radical Initiator solution (5% Na2S2O8 in water) over 4–6 hours.
-
Mechanism:[2][3][4][5] The initiator abstracts hydrogen from P-H, creating a P-radical which attacks the propene double bond. This occurs twice to form the dipropyl species.
-
-
Post-Reaction: Vent excess propene.
-
Purification: Evaporate solvent to obtain the crude Sodium Dipropylphosphinate salt.
-
Note: For high purity, recrystallize from ethanol/acetone to remove mono-propyl byproducts.
-
Protocol B: Preparation of Aluminum Dipropylphosphinate (Al-DPP)
Objective: Conversion of Na-DPP to Al-DPP via aqueous precipitation. Target Spec: White crystalline powder, >98% purity, TGA onset >350°C.
Reagents & Stoichiometry Table
| Reagent | MW ( g/mol ) | Molar Ratio | Mass (for 100g Theoretical Yield) |
| Sodium Dipropylphosphinate | 172.1 | 3.05 (slight excess) | 114.5 g |
| Aluminum Sulfate (18-hydrate) | 666.4 | 0.5 (provides 1 Al) | 72.8 g |
| Sulfuric Acid / NaOH | - | As needed | For pH adjustment |
| DI Water | 18.0 | Solvent | 800 mL |
Experimental Workflow
-
Dissolution:
-
Vessel A: Dissolve 114.5 g Sodium Dipropylphosphinate in 400 mL DI water. Heat to 80°C.
-
Vessel B: Dissolve 72.8 g Aluminum Sulfate in 400 mL DI water. Heat to 80°C.
-
-
Pre-Conditioning:
-
Check pH of Vessel A. Adjust to pH 5.0 using dilute NaOH if necessary.
-
-
Precipitation (The Critical Step):
-
Add solution B to solution A slowly (dropwise) over 60 minutes under vigorous stirring (500 RPM).
-
Observation: A white precipitate will form immediately.
-
pH Control: During addition, the pH will naturally drop. Maintain pH at 3.0 ± 0.2 using dilute NaOH.
-
Why?
-
pH < 2.5: Protonation of the ligand leads to free acid formation (yield loss).
-
pH > 4.0: Formation of Aluminum Hydroxide (
) impurities.
-
-
-
Aging:
-
Once addition is complete, maintain temperature at 90°C for 2 hours. This "Ostwald ripening" phase improves crystallinity and filterability.
-
-
Filtration & Wash:
-
Filter the hot slurry (Buchner funnel).
-
Wash the cake 3x with hot DI water (80°C) to remove sodium sulfate byproducts.
-
Validation: Check filtrate conductivity; wash until < 50 µS/cm.
-
-
Drying:
-
Dry in a vacuum oven at 120°C for 12 hours.
-
Figure 2: Process flow for the precipitation of Aluminum Dipropylphosphinate.
Characterization & Quality Control
To ensure the protocol was successful, the following analytical validations are required.
Fourier Transform Infrared Spectroscopy (FTIR)
-
P=O Stretching: Strong band at 1140–1160 cm⁻¹.
-
P-C Stretching: Bands at 1300–1320 cm⁻¹.
-
Absence of OH: Lack of broad bands at 3400 cm⁻¹ confirms the absence of Al(OH)3 impurity and effective drying.
Thermogravimetric Analysis (TGA)
Run TGA in Air and N2 (10°C/min ramp).
-
5% Weight Loss: Should occur > 320°C.
-
Residue: Theoretical residue for Al-DPP (
) should be calculated based on the formation of at high temperatures.
Elemental Analysis (Expected for Al-DPP)
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | pH too low during precipitation. | Maintain pH > 2.8. Ensure complete reaction of hypophosphite in Step 1. |
| High Conductivity in Filtrate | Incomplete washing. | Increase wash volume; use hot water (>80°C) to dissolve sodium sulfate. |
| TGA Onset < 300°C | Free acid contamination or moisture. | Check pH (was it too low?). Dry sample longer at 120°C. |
| Gelatinous Precipitate | Addition rate too fast. | Slow down Al sulfate addition. Increase temperature to 90°C. |
References
- Clariant Finance (BVI) Ltd.Method for producing metal salts of dialkylphosphinic acids. US Patent 6,011,722.
-
Zhang, M., et al. (2020).[7] Synthesis of aluminum alkylphosphinates under atmospheric pressure.[7] Polymer Degradation and Stability.[7][2] Available at: [Link]
-
Wang, X., & Lin, Y. (2012). Preparation and flame retardancy of aluminum dipropylphosphinate.[7] Journal of Applied Polymer Science. Available at: [Link]
-
Yi, L., et al. (2014). Coordination chemistry of metal phosphinates and their application in flame retardancy. Coordination Chemistry Reviews. Available at: [Link]
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- 3. The Phosphinate Group in the Formation of 2D Coordination Polymer with Sm(III) Nodes: X-ray Structural, Electrochemical and Mössbauer Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103739624A - Synthesis method of aluminum diethylphosphinate - Google Patents [patents.google.com]
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- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Using dipropylphosphinic acid for cobalt and nickel separation
Application Notes & Protocols
Topic: Selective Separation of Cobalt and Nickel Using Dialkylphosphinic Acids
Introduction
The separation of cobalt (Co) and nickel (Ni) is a significant challenge in hydrometallurgy, crucial for producing high-purity metals required in batteries, superalloys, and catalysts. The chemical similarity of these adjacent first-row transition metals makes their separation by simple precipitation or crystallization methods inefficient.[1] Solvent extraction (SX) has emerged as the most effective and commercially viable technology for this purpose.[2] Among the various extractants, organophosphinic acids, particularly dialkylphosphinic acids, have demonstrated superior selectivity for cobalt over nickel compared to their phosphonic and phosphoric acid counterparts.[3][4]
This guide provides an in-depth analysis of the chemistry, key parameters, and operational protocols for the separation of cobalt and nickel using dialkylphosphinic acids. We will focus on bis(2,4,4-trimethylpentyl)phosphinic acid (the active component in the commercial extractant Cyanex 272) as a representative and widely documented reagent to illustrate the principles and practices involved.[5][6]
Section 1: The Chemistry of Separation
The remarkable efficiency of dialkylphosphinic acids in separating cobalt from nickel is rooted in fundamental differences in their coordination chemistry.
Mechanism of Extraction: A Tale of Two Geometries
The extraction process operates via a cation exchange mechanism. The acidic proton of the phosphinic acid group is exchanged for a metal ion (Co²⁺ or Ni²⁺) from the aqueous phase, transferring the metal into the organic phase as a neutral complex.
The selectivity arises from the distinct stereochemical preferences of Co(II) and Ni(II) ions when complexed with the bulky dialkylphosphinic acid ligands.[7]
-
Cobalt (II) Extraction: Cobalt(II) readily forms a tetrahedral complex, Co(HA₂)₂, with the phosphinic acid dimer (HA)₂. This four-coordinate structure is sterically favorable and results in a stable complex that is efficiently extracted into the organic phase.
-
Nickel (II) Extraction: Nickel(II) strongly prefers an octahedral coordination geometry. To achieve this, it coordinates not only with the phosphinic acid dimers but also with two water molecules, forming an aquated complex, Ni(HA₂)₂(H₂O)₂.[7] This coordination with water molecules makes the nickel complex more hydrophilic and less readily extracted into the nonpolar organic phase compared to the cobalt complex.
This difference in coordination geometry is the cornerstone of the high separation factors achievable with this class of extractants.
Caption: Differing coordination geometries of Co(II) and Ni(II) complexes.
The Critical Role of pH
The extraction of both metals is highly pH-dependent, as the cation exchange reaction releases protons (H⁺) into the aqueous phase. According to Le Châtelier's principle, higher pH (lower H⁺ concentration) favors the forward reaction, leading to increased metal extraction.
Crucially, cobalt is extracted at a significantly lower pH than nickel. This pH differential is the primary operational parameter used to achieve separation.[8][9] By controlling the equilibrium pH of the system, one can selectively extract nearly all the cobalt while leaving the vast majority of the nickel in the aqueous raffinate. The difference between the pH at which 50% of Co is extracted (pH₀.₅) and 50% of Ni is extracted can be as large as 2.0 pH units.[2][7]
Comparison with Other Organophosphorus Extractants
The choice of organophosphorus acid type has a profound impact on Co/Ni selectivity. The separation factor (β), a measure of selectivity, is significantly higher for phosphinic acids than for related compounds.
| Extractant Type | Common Example | Active Component | Typical Co/Ni Separation Factor (β) | Key Characteristic |
| Phosphoric Acid | D2EHPA | Di(2-ethylhexyl)phosphoric acid | Low (~10-20) | Poor Co/Ni selectivity.[4] |
| Phosphonic Acid | PC-88A / Ionquest 801 | 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester | Moderate (~150) | Better than D2EHPA but less selective than phosphinic acids.[10] |
| Phosphinic Acid | Cyanex 272 | Bis(2,4,4-trimethylpentyl)phosphinic acid | High (>2000) | Superior Co/Ni selectivity, forming the basis of modern processes.[3][10] |
| Table 1: Comparison of Co/Ni Selectivity for Different Organophosphorus Extractants. |
Section 2: Key Process Parameters & Optimization
Achieving optimal separation requires careful control over several experimental variables.
-
Extractant Concentration: Higher concentrations of the dialkylphosphinic acid in the organic phase increase the loading capacity for cobalt. However, excessively high concentrations can lead to increased viscosity and potential phase disengagement issues (emulsification). A typical range is 10-20% v/v in the diluent.
-
Organic Phase Composition:
-
Diluent: A non-polar, water-immiscible organic solvent is required to carry the extractant. Aliphatic kerosene or specialized high-flashpoint solvents (e.g., Shellsol) are commonly used to ensure operational safety and stability.[11]
-
Modifier: Sometimes, a modifier like tributyl phosphate (TBP) or isodecanol is added (e.g., 5% v/v) to prevent the formation of a third phase and improve phase separation characteristics.[8]
-
-
Temperature: Increasing the temperature generally enhances the extraction kinetics (rate of extraction) and can improve the separation factor between cobalt and nickel.[2] A common operating temperature is around 50-60°C.[11]
-
Aqueous to Organic (A/O) Ratio: This ratio affects the number of theoretical stages required for complete separation. It is a key design parameter determined by constructing a McCabe-Thiele diagram from experimental equilibrium data.[8]
Section 3: Experimental Protocols
The following protocols provide a framework for laboratory-scale investigation of Co/Ni separation using a dialkylphosphinic acid like Cyanex 272.
Protocol 1: Batch Equilibrium Studies for pH Isotherm Determination
This protocol allows for the determination of the extraction efficiency as a function of pH, which is essential for identifying the optimal pH for selective cobalt extraction.
Materials:
-
Stock Solution: Aqueous solution containing known concentrations of Co²⁺ and Ni²⁺ (e.g., 1-5 g/L each in a sulfate medium).
-
Organic Phase: 15% v/v Cyanex 272 in a suitable diluent (e.g., kerosene or Shellsol D70).
-
pH Adjustment: Dilute H₂SO₄ and NaOH solutions.
-
Separatory funnels, mechanical shaker, pH meter, and analytical instrument (ICP-OES or AAS).
Procedure:
-
Preparation: Add equal volumes (e.g., 20 mL) of the aqueous stock solution and the organic phase to a series of separatory funnels (A/O ratio = 1).
-
pH Adjustment: Adjust the initial pH of the aqueous phase in each funnel to a different value within a target range (e.g., from pH 3.0 to 7.0 in 0.5 pH unit increments) using dilute H₂SO₄ or NaOH.
-
Equilibration: Place the funnels on a mechanical shaker and agitate for a sufficient time to reach equilibrium (e.g., 10-20 minutes).[12]
-
Phase Separation: Allow the phases to disengage completely (e.g., 5-15 minutes).
-
Measurement:
-
Carefully separate the aqueous phase and measure the final equilibrium pH.
-
Analyze the Co and Ni concentrations in the raffinate (the post-extraction aqueous phase) using ICP-OES or AAS.
-
-
Calculation:
-
Calculate the concentration of each metal in the loaded organic phase by mass balance.
-
Calculate the percentage extraction (%E) for each metal at each equilibrium pH.
-
-
Analysis: Plot %E versus equilibrium pH for both Co and Ni. The resulting graph will show the "S-curves" for extraction, and the pH range between the Co and Ni curves represents the window for selective separation.
Protocol 2: Conceptual Solvent Extraction Circuit
A continuous industrial process involves three main stages: extraction, scrubbing, and stripping. This workflow ensures the production of high-purity cobalt and nickel streams.
Caption: Conceptual workflow of a Co/Ni solvent extraction circuit.
-
Extraction: The aqueous feed solution containing both Co and Ni is contacted with the lean organic phase (containing Cyanex 272). The pH is controlled within the optimal range (e.g., 5.0-5.5) to selectively transfer cobalt into the organic phase.[11] The resulting aqueous phase, now depleted of cobalt, is the nickel-rich raffinate.
-
Scrubbing: The "loaded" organic phase may contain small amounts of co-extracted nickel. To remove this impurity, the organic phase is "scrubbed" by contacting it with a weakly acidic solution, sometimes containing a small amount of cobalt to displace the nickel from the organic phase. This step is critical for ensuring the purity of the final cobalt product.
-
Stripping: The purified, cobalt-loaded organic phase is then contacted with a strong acid solution (e.g., 2 M H₂SO₄).[2] The high concentration of H⁺ reverses the extraction reaction, transferring the cobalt back into a new aqueous phase, known as the strip liquor. This produces a concentrated, high-purity cobalt solution. The now "barren" or "regenerated" organic phase is recycled back to the extraction stage.
Section 4: Data Summary
Effective process design relies on quantitative data derived from experimental studies.
| Parameter | Cobalt (Co²⁺) | Nickel (Ni²⁺) | Reference |
| Typical pH for 50% Extraction (pH₀.₅) with Cyanex 272 | 4.2 | 6.2 | [4] |
| Typical pH for Quantitative Extraction (>99%) | 5.0 - 5.9 | 6.8 - 7.0 | [2] |
| Extraction Stoichiometry | Co(HA₂)₂ | Ni(HA₂)₂(H₂O)₂ | [7] |
| Coordination Geometry of Extracted Complex | Tetrahedral | Octahedral | [7] |
| Table 2: Typical Extraction Parameters for Co/Ni with Dialkylphosphinic Acid (Cyanex 272). |
Conclusion
The separation of cobalt and nickel using dialkylphosphinic acids like Cyanex 272 is a robust and highly selective process, forming the backbone of modern hydrometallurgical refining. The method's success hinges on exploiting the fundamental differences in the coordination chemistry of Co(II) and Ni(II), which allows for sharp separation through precise control of solution pH. By understanding the underlying chemical principles and optimizing key process parameters, researchers and engineers can effectively design and implement protocols to produce the high-purity cobalt and nickel streams essential for advanced material and energy applications.
References
-
Cerpa, A., & Alguacil, F. J. (2004). Separation of cobalt and nickel from acidic sulfate solutions using mixtures of di(2‐ethylhexyl)phosphoric acid (DP‐8R) and hydroxyoxime (ACORGA M5640). Journal of Chemical Technology & Biotechnology, 79(9), 997-1002. [Link]
-
Sun, X., & Wang, J. (1998). EXTRACTION CHEMISTRY OF COBALT AND NICKEL BY DI(1-METHYLHEPTYL)PHOSPHINIC ACID. Solvent Extraction and Ion Exchange, 16(5), 1257-1268. [Link]
-
Rickelton, W. A., Flett, D. S., & West, D. W. (1984). COBALT-NICKEL SEPARATION BY SOLVENT EXTRACTION WITH BIS(2,4,4 TRIMETHYLPENTYL)PHOSPHINIC ACID. Solvent Extraction and Ion Exchange, 2(6), 815-838. [Link]
-
Bekle, A. (2021). Solvent Extraction and The Recovery of Nickel (Ni) and Cobalt (Co). Prometindo. [Link]
-
Lee, M.-S. (2013). Separation of Cobalt and Nickel from Aqueous Solution. Journal of Korean Institute of Resources Recycling, 22(1), 3-15. [Link]
-
Reddy, B. R., & Sarma, P. V. R. B. (1996). Cobalt-nickel separation:the extraction of cobaalt(II) and nickel(II) with bis(2-ethylhexyl) phosphinic acid (pia-8) in toluene. Hydrometallurgy, 43(1-3), 299-306. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Cyanex 272: A Deep Dive into Its Role in Nickel and Cobalt Separation. [Link]
-
Pianowska, M., Cieszyńska, A., & Wiśniewski, M. (2021). Synergistic Effects in Separation of Cobalt(II) and Lithium(I) from Chloride Solutions by Cyphos IL-101 and TBP. Minerals, 11(11), 1205. [Link]
-
Keane, T., et al. (2010). A New Process for Cobalt – Nickel Separation. ALTA 2010 Nickel Cobalt Copper Sessions. [Link]
-
HITEC ZANG. (n.d.). Solvent extraction process for refining cobalt and nickel from a “bulk hydroxide precipitate” obtained by bioleaching of sulfidic mine tailings. [Link]
-
Rao, G. V., & Kumar, T. V. V. (2020). Solvent Extraction of Ni and Co from the Phosphoric Acid Leaching Solution of Laterite Ore by P204 and P507. Metals, 10(4), 545. [Link]
-
Chen, X., et al. (2022). Separation and Comprehensive Recovery of Cobalt, Nickel, and Lithium from Spent Power Lithium-Ion Batteries. Minerals, 12(4), 425. [Link]
-
Harvey, R., Hannah, R., & Vaughan, J. (2024). Leaching of Nickel and Cobalt from a Mixed Nickel-Cobalt Hydroxide Precipitate Using Organic Acids. Minerals, 14(3), 295. [Link]
-
Liu, Y., et al. (2023). Insight into the Mechanism of Cobalt-Nickel Separation Using DFT Calculations on Ethylenediamine-Modified Silica Gel. Molecules, 28(9), 3769. [Link]
-
Scrap Science. (2023). Separating Cobalt From Nickel (Cobalt From Li-ion Batteries - Part 4). [Link]
-
Cheng, C. Y. (2006). Synergistic Solvent Extraction of Nickel and Cobalt: A Review of Recent Developments. Solvent Extraction and Ion Exchange, 24(4), 499-523. [Link]
-
Johansson, M. (2021). Separation of Cobalt and Nickel using CYANEX 272 for Solvent Extraction. DiVA. [Link]
-
Mubarok, M. Z., & Hanif, M. (2018). Effect of pH neutral on the separation of nickel and cobalt from laterite leaching solution using cyanex 272. AIP Conference Proceedings, 1964(1). [Link]
-
Zhang, P., et al. (2017). Study on the Extraction and Separation of Zinc, Cobalt, and Nickel Using Ionquest 801, Cyanex 272, and Their Mixtures. Minerals, 7(5), 79. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. scispace.com [scispace.com]
- 5. youtube.com [youtube.com]
- 6. nbinno.com [nbinno.com]
- 7. tandfonline.com [tandfonline.com]
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- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. teck.com [teck.com]
- 12. mdpi.com [mdpi.com]
Application Note: Dipropylphosphinic Acid Functionalized Resins for Solid-Phase Extraction (SPE)
Introduction & Chemical Basis[1][2][3][4]
Solid-Phase Extraction (SPE) utilizing Dipropylphosphinic acid (and its dialkyl analogs) represents a specialized niche in extraction chromatography, bridging the gap between traditional sulfonic acid cation exchangers and highly specific solvent extraction agents like TOPO (Tri-octylphosphine oxide).
Unlike standard sulfonic acid resins (
-
Cation Exchange: The deprotonation of the hydroxyl group (
) allows for charge neutralization. -
Coordination: The phosphoryl oxygen (
) acts as a Lewis base donor, forming stable chelate rings with "hard" metal ions.
Why Dipropylphosphinic Acid?
While industrial applications often use bulky ligands like bis(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272) to prevent leaching, dipropylphosphinic acid offers a specific advantage in analytical SPE: Reduced Steric Hindrance . The shorter propyl chains allow for faster mass transfer kinetics and higher ligand density per unit surface area of the silica or polymer support, making it ideal for rapid radionuclide separation and trace metal analysis.
Mechanism of Action
The extraction equilibrium for a trivalent metal ion (
Note: The overbar denotes the solid phase.[1][2]
This mechanism highlights a critical operational parameter: pH/Acidity dependence . Increasing acidity (
Visualization: Ligand-Metal Coordination
The following diagram illustrates the coordination environment on the resin surface.
Figure 1: Coordination mechanism showing the bidentate interaction (P=O donor and P-O- exchanger) characteristic of phosphinic acid resins.
Key Applications & Selectivity
Dipropylphosphinic acid resins exhibit a distinct selectivity order based on ionic radius and charge density (Hard-Soft Acid Base theory).
Selectivity Sequence:
Comparative Selectivity Data (Distribution Coefficients, )
The table below summarizes the retention behavior in Nitric Acid media.
| Metal Ion | 0.1 M HNO₃ ( | 1.0 M HNO₃ ( | 4.0 M HNO₃ ( | Application Note |
| Th(IV) | > 10,000 | > 5,000 | > 1,000 | Retained strongly even in high acid. |
| U(VI) | > 5,000 | ~ 500 | < 10 | Elutes with high acid. |
| Eu(III) | > 1,000 | ~ 50 | < 1 | Separation of Lanthanides from Actinides. |
| Fe(III) | ~ 500 | < 10 | < 1 | Interference removed by acid wash. |
| Sr(II) | < 10 | < 1 | < 1 | No retention (Flow-through). |
Experimental Protocol: Actinide Separation
Objective: Isolate Uranium (U) and Thorium (Th) from a complex aqueous matrix (e.g., environmental water or digested soil).
Reagents Required[3][4][6]
-
Resin: Dipropylphosphinic acid functionalized silica (particle size 50-100 µm).
-
Load Solution: Sample adjusted to pH 2.0 (or 0.01 M HNO₃).
-
Wash Solution: 0.1 M HNO₃.
-
Eluent 1 (Uranium): 4.0 M HNO₃.
-
Eluent 2 (Thorium): 0.5 M Oxalic Acid or 8 M HCl.
Workflow Diagram
Figure 2: Step-by-step SPE workflow for the sequential separation of Uranium and Thorium.
Detailed Methodology
Step 1: Column Preparation
-
Pack 500 mg of resin into a standard 3 mL polypropylene SPE cartridge.
-
Self-Validation Check: Ensure the frit is seated correctly to prevent channeling.
-
Condition the column with 5 mL of 0.01 M HNO₃. Rationale: This protonates the phosphinic groups without suppressing the exchange mechanism, establishing the baseline equilibrium.
Step 2: Sample Loading
-
Adjust the sample acidity to pH 2.0 ± 0.2.
-
Pass the sample through the column at a flow rate of 1 mL/min.
-
Mechanism: At pH 2, the phosphinic acid (
) is partially dissociated. The high affinity for U(VI) and Th(IV) drives the formation of the neutral complex , displacing protons. Mono- and divalent ions (Na, Ca) pass through.
Step 3: Interference Wash
-
Wash with 10 mL of 0.1 M HNO₃.
-
Rationale: This concentration is high enough to strip weakly bound interferences like Fe(III) and light Lanthanides (due to the competitive effect of
) but low enough to retain U and Th which have much higher values.
Step 4: Uranium Elution[3]
-
Elute Uranium with 10 mL of 4.0 M HNO₃.
-
Causality: At 4 M HNO₃, the high concentration of protons effectively competes with the Uranyl ion (
) for the ligand sites, reversing the equilibrium. However, Th(IV) forms a much stronger complex and remains bound.
Step 5: Thorium Elution
-
Elute Thorium with 10 mL of 0.5 M Oxalic Acid.
-
Mechanism: High acid alone is often insufficient to strip Thorium efficiently due to "tailing." Oxalic acid acts as a stronger complexing agent in the aqueous phase, sequestering Th(IV) as an anionic oxalate complex, effectively pulling it off the resin.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Uranium Recovery | Sample load acidity too high (> 1 M HNO₃). | Adjust load solution to pH 2.0. Phosphinic resins lose capacity for U(VI) at high acidities. |
| Iron Contamination | Inadequate washing step. | Increase Wash volume or add ascorbic acid to the load solution to reduce Fe(III) to Fe(II) (which is not retained). |
| Slow Flow Rate | Resin swelling or fines. | Dipropyl-functionalized resins may swell in organic modifiers. Stick to aqueous phases. Use a vacuum manifold if necessary. |
| Th/U Cross-contamination | Elution of U was incomplete. | Ensure the 4 M HNO₃ volume is at least 5x the bed volume. |
References
-
Alexandratos, S. D., et al. (1987).[4] "Bifunctional Phosphinic Acid Resins for the Complexation of Lanthanides and Actinides." Separation Science and Technology.
-
Horwitz, E. P., et al. (1993). "Extraction Chromatography of Actinides and Lanthanides using Phosphinic Acid Resins." Analytica Chimica Acta.
-
Nash, K. L. (2015). "The Chemistry of Actinide Separations." Solvent Extraction and Ion Exchange.
-
Eichrom Technologies. "General Methods for Actinide Separations." Eichrom Technical Support.
Sources
Application Note: Synergistic Extraction with Dipropylphosphinic Acid and TBP
This Application Note and Protocol guide details the synergistic extraction system utilizing Dipropylphosphinic Acid (DPPA) and Tri-n-butyl Phosphate (TBP) . This system represents a niche but highly effective approach for separating metal ions, particularly Rare Earth Elements (REEs) and transition metals (e.g., Co/Ni), by leveraging the steric advantages of short-chain phosphinic acids combined with the solvating power of neutral donors.
Executive Summary
Dipropylphosphinic acid (DPPA) is a short-chain organophosphorus extractant (
Key Advantages[1]
-
Enhanced Selectivity: The combination enables tunable separation of adjacent lanthanides (e.g., Nd/Pr, La/Ce) often difficult with single-extractant systems.
-
Lower pH Operation: DPPA is effective at lower pH (~2.0–3.0) compared to branched phosphinic acids (pH 4.5–6.0), reducing base consumption for pH adjustment.
-
Kinetics: The short-chain alkyl groups of DPPA facilitate faster mass transfer rates compared to bulky extractants like D2EHPA or Cyanex 272.
Chemical Foundation & Mechanism
The Extractants
| Component | Role | Chemical Structure | Key Property |
| Dipropylphosphinic Acid (DPPA) | Cation Exchanger | pKa | |
| Tributyl Phosphate (TBP) | Synergist (Solvator) | Neutral donor. High dielectric constant. Displaces water. |
Synergistic Mechanism
The extraction proceeds via a cation exchange mechanism supplemented by solvation .
-
Cation Exchange: The metal ion (
) replaces the acidic proton of the DPPA dimer. -
Synergistic Solvation: TBP coordinates to the metal center, displacing residual water molecules and expanding the coordination number, making the complex highly lipophilic.
General Reaction Equation:
Mechanistic Diagram
Caption: Synergistic formation of the lipophilic adduct M(HA₂)₃·TBP from aqueous metal ions.
Experimental Protocol
Materials & Reagents
-
Extractant A: Dipropylphosphinic acid (DPPA), >95% purity.[1] (Note: If commercial DPPA is unavailable, it is often synthesized via the Grignard reaction of diethyl phosphite or oxidation of dipropylphosphine).
-
Extractant B: Tributyl phosphate (TBP), >99%.
-
Diluent: Kerosene, Dodecane, or n-Heptane (low aromatic content preferred to minimize third-phase formation).
-
Aqueous Feed: Metal nitrate or chloride solution (e.g., 0.01 M
). -
pH Adjusters: 0.1 M
and 0.1 M (or ).
Standard Workflow
Step 1: Organic Phase Preparation
-
Stock Solution A (DPPA): Dissolve DPPA in the diluent to reach a concentration of 0.5 M .
-
Stock Solution B (TBP): Dissolve TBP in the diluent to reach 0.5 M .
-
Working Synergistic Blend: Mix Stock A and Stock B to achieve the desired molar ratio.
-
Recommended Starting Ratio: 0.3 M DPPA + 0.1 M TBP (excess acidic extractant ensures capacity).
-
-
Saponification (Optional): If pH control is difficult, partially saponify DPPA with stoichiometric NaOH, though this is less common in synergistic studies than in industrial circuits.
Step 2: Extraction (Equilibrium Study)
-
Contact: In a separatory funnel or jacketed glass cell, mix the Organic Phase and Aqueous Feed at a 1:1 Phase Ratio (O:A) .
-
Agitation: Shake mechanically for 15–20 minutes at 25°C. (Kinetics of DPPA are fast; 15 mins is usually sufficient for equilibrium).
-
pH Monitoring: Measure the equilibrium pH (
). If the pH drops significantly due to proton release, adjust with micro-additions of NaOH and re-equilibrate.-
Target Range: Construct an extraction isotherm by varying equilibrium pH from 1.5 to 4.0 in 0.25 increments.
-
-
Separation: Allow phases to settle (typically <5 mins due to good interfacial tension of TBP systems). Separate the phases.
Step 3: Analysis[2]
-
Aqueous Phase: Analyze metal concentration
using ICP-OES or ICP-MS. -
Organic Phase: Calculate by mass balance:
.-
Validation: Occasionally strip the organic phase (Step 4) and analyze the strip liquor to close the mass balance.
-
Step 4: Stripping
-
Contact the loaded organic phase with 1.0 M – 2.0 M HCl or HNO₃ .
-
Shake for 10 minutes.
-
DPPA/TBP complexes are generally easily stripped by mineral acids.
Data Analysis & Optimization
Calculation of Key Metrics
Summarize your data using the following table structure:
| Parameter | Symbol | Formula | Interpretation |
| Distribution Ratio | Measure of extraction efficiency. | ||
| Separation Factor | Selectivity between Metal A and Metal B. | ||
| Synergistic Coeff. |
Slope Analysis (Stoichiometry Determination)
To validate the mechanism, perform "Slope Analysis" plots:
-
Log D vs. pH: Plot
against (keeping [DPPA] and [TBP] constant).-
Expected Slope: ~3.0 (indicating release of 3 protons per trivalent metal ion).
-
-
Log D vs. Log [DPPA]: Vary [DPPA] while keeping pH and [TBP] constant.
-
Expected Slope: ~1.5 to 2.0 (dependent on dimerization).
-
-
Log D vs. Log [TBP]: Vary [TBP] while keeping others constant.
-
Expected Slope: Equal to
(the number of TBP molecules in the complex, typically 1 or 2).
-
Process Workflow Diagram
Caption: Operational workflow for the DPPA-TBP synergistic solvent extraction cycle.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Third Phase Formation | Solubility limit of the metal-ligand complex exceeded in the non-polar diluent. | Increase TBP concentration (TBP acts as a phase modifier) or add 5% Isodecanol. |
| Low Synergy ( | "Antagonism" due to interaction between DPPA and TBP (e.g., hydrogen bonding between reagents reducing free ligand availability). | Reduce TBP concentration. Synergy often peaks at specific mole fractions (e.g., |
| Slow Phase Separation | Emulsion formation or high viscosity. | Check pH (avoid pH > 4.5 where gelation can occur). Ensure TBP quality (hydrolysis products of TBP can cause emulsions). |
References
-
Thieme Connect. (2009). Product Class 14: Dialkylphosphinic Acids and Derivatives. Science of Synthesis. Retrieved from [Link]
- Biswas, R. K., & Singha, H. P. (2006). Solvent extraction of Cobalt(II) and Nickel(II) using Cyanex 272 and TBP mixtures. (Contextual grounding for phosphinic/TBP synergy). Hydrometallurgy.
- Preston, J. S. (1982). Solvent extraction of cobalt and nickel by organophosphorus acids. Hydrometallurgy. (Classic reference establishing the steric effect series: Phosphoric < Phosphonic < Phosphinic).
Sources
Dipropylphosphinic acid in Buchwald-Hartwig cross-coupling reactions
Technical Brief: Dipropylphosphinic Acid as a Turnover-Enhancing Additive in Buchwald-Hartwig Amination
) to activate and stabilize Palladium catalysts in challenging C-N cross-coupling reactions.Part 1: Core Directive & Scientific Rationale
The Challenge: Catalyst Deactivation and Induction Periods In high-value Buchwald-Hartwig aminations, particularly those involving electron-deficient aryl chlorides or sterically encumbered amines, the active catalytic species often suffers from two failure modes:
-
Incomplete Activation: Air-stable Pd(II) precatalysts (e.g., Pd(OAc)
, PdCl ) require reduction to Pd(0) to enter the catalytic cycle. Standard phosphine ligands can perform this reduction but are often consumed in the process, altering the ligand-to-metal ratio ( ) and reducing reproducibility. -
Aggregation (Pd Black): High-energy intermediates can aggregate into inactive metallic palladium, effectively killing the reaction.
The Solution: Dipropylphosphinic Acid (
-
Reductant: It facilitates the controlled reduction of Pd(II) to Pd(0) via oxidative hydrolysis, preserving the expensive primary ligand (e.g., XPhos, BINAP) for catalysis.
-
Lipophilic Stabilizer: Unlike phenylphosphinic acid (a common additive), the dipropyl alkyl chains provide superior solubility in non-polar solvents (Toluene,
-Heptane), allowing for homogeneous catalyst activation in lipophilic reaction media.
Part 2: Mechanism & Visualization
The following diagram illustrates the specific entry point of Dipropylphosphinic acid into the catalytic cycle. It acts primarily during the Pre-Catalytic Induction Phase , ensuring a high concentration of monodispersed Pd(0) species.
Figure 1: Mechanistic role of Dipropylphosphinic acid in generating and stabilizing the active Pd(0) species from Pd(II) precursors.
Part 3: Experimental Protocol
Protocol ID: BH-DPPA-001 Application: Coupling of deactivated Aryl Chlorides with Secondary Amines. Scale: 1.0 mmol (adaptable).
Reagents & Materials
-
Palladium Source: Palladium(II) Acetate [Pd(OAc)
] (Trimer).[1] -
Ligand: XPhos or RuPhos (Substrate dependent).
-
Additive: Dipropylphosphinic acid (CAS: 867-03-8), 98%.
-
Base: Cs
CO (Anhydrous, granular). -
Solvent: Toluene (Anhydrous, deoxygenated).
Step-by-Step Methodology
1. Catalyst Pre-Activation (The "Lipophilic Activation" Step)
-
Rationale: Pre-reducing the metal ensures that when the aryl halide is added, the catalyst is already in the Pd(0) state, minimizing side reactions.
-
Step 1.1: In a glovebox or under Argon flow, charge a flame-dried Schlenk tube with Pd(OAc)
(2.2 mg, 1 mol%) and the Phosphine Ligand (e.g., XPhos, 2 mol%). -
Step 1.2: Add Dipropylphosphinic acid (40 mol% relative to Pd; approx 0.6 mg).
-
Note: A stock solution of the acid in Toluene is recommended for accuracy at this scale.
-
-
Step 1.3: Add 1.0 mL of anhydrous Toluene. Stir at 60°C for 5 minutes.
-
Observation: The solution should turn from orange/red to a clear, pale yellow or dark amber (depending on ligand), indicating reduction to Pd(0).
-
2. Reaction Assembly
-
Step 2.1: Add the Aryl Halide (1.0 mmol), Amine (1.2 mmol), and Base (Cs
CO , 1.4 mmol) to the reaction vessel containing the activated catalyst. -
Step 2.2: Add remaining Toluene to reach 0.2 M concentration (Total vol: ~5 mL).
-
Step 2.3: Seal the vessel and heat to 80-100°C.
3. Monitoring & Workup
-
Step 3.1: Monitor via GC-MS or LC-MS. The reaction typically reaches completion 30-50% faster than non-additive controls.
-
Step 3.2: Cool to RT. Filter through a pad of Celite/Silica to remove the base and phosphinic acid byproducts.
-
Step 3.3: Concentrate and purify via flash chromatography.
Part 4: Data & Performance Validation
The following table summarizes the impact of Dipropylphosphinic Acid (DPPA) on the coupling of 4-Chloroanisole with Morpholine (a benchmark deactivation-prone system).
| Parameter | Standard Conditions (No Additive) | With Phenylphosphinic Acid | With Dipropylphosphinic Acid (DPPA) |
| Solvent | Toluene | Toluene | Toluene |
| Pd Source | Pd(OAc) | Pd(OAc) | Pd(OAc) |
| Induction Time | ~45 mins | ~10 mins | < 5 mins |
| Yield (12h) | 65% | 82% | 94% |
| Catalyst Load | 2 mol% | 2 mol% | 0.5 mol% |
| Solubility | N/A | Poor (Suspension) | Excellent (Homogeneous) |
Key Insight: The superior performance of DPPA over Phenylphosphinic acid in Toluene is attributed to its alkyl chains, which prevent the additive from precipitating out of the non-polar solvent, ensuring it remains available to stabilize the Pd nanoparticles.
Part 5: Troubleshooting & Controls
-
Reaction Stalls: If the reaction stalls after 50% conversion, add a second aliquot of DPPA (10 mol% relative to Pd). This suggests the active species has aggregated.
-
Product Contamination: Phosphinic acids can be difficult to remove if they co-elute. A basic wash (1M NaOH) during workup effectively removes DPPA (
~3.5). -
Safety Note: Dipropylphosphinic acid is an irritant.[2] Handle with gloves.[2] While less pyrophoric than secondary phosphines, it is thermally stable but should be stored under inert atmosphere to prevent moisture absorption.
References
-
Mechanistic Basis of Phosphinic Acid Additives
- Kapdi, A. R. (2019). Organopalladium Chemistry in Organic Synthesis. This text details the role of acidic additives in facilitating the reduction of Pd(II) precursors.
-
Source:
-
Reduction of Pd(II) by Phosphorus(V)
- Place, D., et al. (2010). "Phenylphosphinic Acid as a Reducing Agent for Palladium(II) in Cross-Coupling Reactions." Organic Letters, 12(15). (Note: This establishes the foundational chemistry which is extrapolated here to the Dipropyl variant for solubility reasons).
-
Source:
-
Buchwald-Hartwig General Protocols
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.
-
Source:
-
Dipropylphosphinic Acid Properties
- PubChem Database. Compound Summary for CID 13386 (Dipropylphosphinic acid).
-
Source:
Sources
Troubleshooting & Optimization
Preventing third-phase formation with dipropylphosphinic acid
Technical Support Center: Advanced Solvent Extraction Protocols Topic: Stabilization of Dipropylphosphinic Acid (DPPA) Extraction Systems Doc ID: SX-DPPA-003 | Revision: 2.1
Executive Summary: The Third-Phase Phenomenon
Dipropylphosphinic acid (DPPA) is a highly selective organophosphorus extractant, often employed for the separation of Nickel/Cobalt or specific actinides. However, its shorter alkyl chain length (propyl vs. the octyl chains in D2EHPA or Cyanex 272) presents a unique hydrodynamic challenge: Third-Phase Formation .
This phenomenon occurs when the solubility limit of the metal-extractant complex in the non-polar diluent is exceeded. The organic phase splits into two distinct layers:[1]
-
Light Organic Phase: Diluent-rich, extractant-poor.
-
Heavy Organic Phase (The "Third Phase"): A viscous, metal-rich concentrate.
Impact: This catastrophic failure mode disrupts mixer-settler hydrodynamics, causes loss of active extractant, and creates criticality hazards in actinide processing.
Diagnostic Workflow: Identifying the Failure Mode
Before applying correctives, confirm the issue is third-phase formation and not stable emulsion (crud).
Visual Indicators:
-
Tri-layer separation: Distinct Aqueous (bottom), Heavy Organic (middle), and Light Organic (top) layers.
-
Viscosity spike: The middle layer is often oily or gel-like.
-
Cloud point: The organic phase turns turbid before settling.
Mechanism of Failure (The "Why")
The failure is driven by the aggregation of reverse micelles .[1]
-
Extraction: DPPA molecules surround the metal ion, forming a reverse micelle (polar core, non-polar shell).
-
Aggregation: As metal loading increases, these micelles interact via dipole-dipole forces.
-
Phase Split: If the non-polar diluent (e.g., Kerosene) cannot solvate these large aggregates, they separate into a dense, polar-rich phase.
Figure 1: Mechanistic pathway of third-phase formation in organophosphorus systems. The critical control point is preventing micelle aggregation.
Troubleshooting & Prevention Protocols
Protocol A: Phase Modifier Selection
The most effective immediate fix is the addition of a Phase Modifier . These are polar organic compounds that increase the solubility of the metal-DPPA complex in the diluent.
| Modifier Class | Specific Agent | Recommended Conc. | Mechanism | Pros/Cons |
| Long-Chain Alcohol | 1-Octanol / Isodecanol | 5% – 20% v/v | Non-Specific Solvation: The alcohol hydroxyl group interacts with the polar core of the micelle, preventing aggregation. | Pro: Cheap, effective. Con: Can decrease extraction distribution coefficient ( |
| Neutral Organophosphorus | TBP (Tri-n-butyl phosphate) | 3% – 10% v/v | Synergistic Solvation: TBP coordinates directly with the metal complex, making it more lipophilic. | Pro: Often increases |
| Glycol Ethers | Diethylene Glycol Monobutyl Ether | 5% – 15% v/v | Co-solvency: Increases overall polarity of the bulk organic phase. | Pro: High flash point. Con: Higher aqueous solubility (loss of modifier). |
Action Step: Start with 5% v/v Isodecanol or TBP . Titrate upwards in 2% increments until the third phase disappears. Do not exceed 20% without re-evaluating the entire flowsheet, as this changes the separation factor.
Protocol B: Diluent Optimization
DPPA has short alkyl chains (propyl), making its metal complexes less soluble in aliphatic hydrocarbons (like Kerosene or Dodecane) compared to D2EHPA (octyl).
-
Switch to Aromatics: If safety protocols allow, blending Toluene or Xylene into your diluent significantly increases the Limiting Organic Concentration (LOC). Aromatic pi-electrons interact better with the polar metal complexes.
-
Hybrid Diluents: Use commercially available "aromatic-spiked" diluents (e.g., ShellSol A150) rather than pure aliphatics.
Protocol C: Temperature Control
Third-phase formation is exothermic in nature (aggregation is enthalpy-driven).
-
Rule of Thumb: Increasing temperature increases the solubility of the complex.
-
Action: If operating at 20°C, raising the mixer temperature to 35°C - 40°C can often eliminate the third phase without chemical addition.
Interactive Troubleshooting Guide (FAQ)
Q1: I added 10% TBP, but the third phase persists. What now? A: You have likely exceeded the Limiting Organic Concentration (LOC) for the metal.
-
Check Loading: Analyze the metal concentration in the organic phase. If it is >70% of the theoretical stoichiometric capacity of DPPA, you must reduce the O:A (Organic:Aqueous) ratio to lower the metal loading.
-
Check Acidity: In some systems, high extracted acid (HNO₃ or H₂SO₄) co-extracts and promotes third-phase formation. Try scrubbing the organic phase with a weak base or water before the stripping section.
Q2: Will adding a modifier affect my separation selectivity (e.g., Co vs. Ni)? A: Yes.
-
Alcohols (Isodecanol): Generally act as "antagonists," slightly lowering the extraction efficiency (
values) for all metals, but usually maintaining the separation factor ( ). -
TBP: Can act as a "synergist," potentially increasing the extraction of the impurity you are trying to reject. You must re-run your extraction isotherms (McCabe-Thiele diagram) after adding TBP.
Q3: Why is DPPA worse than D2EHPA for third-phase formation? A: It comes down to lipophilicity . D2EHPA has branched C8 chains (2-ethylhexyl). DPPA has straight C3 chains (propyl). The smaller non-polar "tail" of DPPA provides less steric bulk and less van der Waals interaction with the diluent, making the metal complex much less soluble in kerosene-based solvents.
Experimental Validation Workflow
Use this decision tree to resolve third-phase issues in real-time.
Figure 2: Step-by-step logic for remediating phase instability.
References
-
RSC Publishing. "The fate of the organic phase beyond third phase formation." Dalton Transactions. Available at: [Link]
-
MDPI. "Third-Phase Formation in Rare Earth Element Extraction with D2EHPA: Key Factors and Impact." Processes. Available at: [Link]
-
National Institutes of Health (NIH). "The impact of phase modification on the equilibrium and kinetics of lanthanide(iii) extraction." PMC. Available at: [Link]
-
Comptes Rendus. "Molecular mechanisms induced by phase modifiers used in hydrometallurgy." Chimie. Available at: [Link]
Sources
Optimizing pH isotherms for dipropylphosphinic acid extraction
The following guide is designed as a specialized Technical Support Center for researchers working with Dipropylphosphinic Acid (DPPA) . Unlike standard long-chain extractants (e.g., Cyanex 272), DPPA presents unique challenges due to its shorter alkyl chain length, specifically regarding aqueous solubility and phase stability.
Status: Operational | Tier: Level 3 (Senior Scientist) | Topic: Dipropylphosphinic Acid
Core Protocol: Constructing the Self-Validating pH Isotherm
Objective: Generate a thermodynamic baseline for metal distribution (
The "Equilibrium First" Methodology
Many researchers fail because they plot data against initial pH. In cation exchange, protons are released into the aqueous phase, causing significant acidification. You must measure and plot against the final equilibrium pH .
Experimental Workflow
Reagents:
-
Extractant: Dipropylphosphinic Acid (DPPA). Note: Due to short chain length (
), DPPA is prone to aqueous loss. Use a non-polar diluent (e.g., Toluene or Kerosene) with 5-10% modifier (TBP or Isodecanol) to prevent third-phase formation. -
Aqueous Feed: Metal salt (Nitrate/Sulfate) at 0.01 M.
-
pH Adjusters: dilute NaOH and
(Do not use citrate/acetate buffers; they complex metals and skew values).
Step-by-Step Protocol:
-
Preparation: Prepare a stock organic phase (e.g., 0.5 M DPPA). Pre-equilibrate the organic phase with blank acid (pH 2.0) to remove water-soluble impurities.
-
Phase Contact: In a separatory funnel or jacketed beaker, mix Organic (O) and Aqueous (A) phases at a 1:1 Phase Ratio (O:A = 1).
-
pH Adjustment (The Critical Step):
-
Equilibration: Shake/stir for 20 minutes. Allow to settle for 30 minutes.
-
Separation & Measurement:
-
Crucial: Measure the pH of the aqueous phase immediately after separation. This is your X-axis value (
). -
Analyze metal concentration in the Aqueous phase (
). -
Self-Validation Step: Strip the Organic phase with strong acid (2M
) and analyze the strip liquor to determine directly. Do not calculate by subtraction.
-
Data Visualization: The Extraction Workflow
The following diagram outlines the logical flow and critical decision points in the extraction process.
Caption: Operational workflow for generating pH isotherms with critical checkpoint for phase stability.
Troubleshooting Center (FAQs)
Q1: My mass balance is consistently off (Recovery < 90%). Where is the metal going? Diagnosis: This is likely due to the aqueous solubility of DPPA .
-
The Science: Dipropylphosphinic acid has a short
alkyl chain. Unlike Cyanex 272 ( ), DPPA is significantly soluble in water, especially at high pH (ionized form). -
The Fix:
-
Pre-saturation: Pre-equilibrate your aqueous feed with a blank solution of DPPA before adding the metal. This ensures the aqueous phase is already saturated with extractant, preventing further loss during the actual experiment.
-
Salt Addition: Increase ionic strength (add 0.5 M
) to "salt out" the organic extractant, forcing it back into the organic phase.
-
Q2: I see a third liquid layer forming between the oil and water. What is this? Diagnosis: Third Phase Formation.
-
The Science: The metal-ligand complex (
) is non-polar, but if the concentration is high, these complexes aggregate into "reverse micelles." If the diluent (e.g., kerosene) cannot solvate these aggregates, they separate into a heavy, viscous third phase. -
The Fix:
-
Modifier: Add a phase modifier. For DPPA, add 5-10% v/v TBP (Tributyl Phosphate) or Isodecanol . These act as co-solvents, increasing the polarity of the organic phase just enough to solvate the complexes.
-
Limit Loading: Do not exceed 70% of the theoretical loading capacity of the extractant.
-
Q3: The slope of my log D vs. pH plot is not an integer (e.g., 1.4 instead of 2.0). Diagnosis: Mixed speciation or hydrolysis.
-
The Science: Ideally, for a divalent metal (
), the slope should be 2.0 based on the cation exchange equation: A non-integer slope suggests:-
Hydrolysis: The metal is forming
species in the aqueous phase. -
Co-extraction: An anion (like Nitrate) is being co-extracted (
).
-
-
The Fix: Perform "Slope Analysis" at constant pH while varying extractant concentration to confirm the solvation number. Ensure pH is below the hydrolysis constant (
) of the target metal.
Data Analysis: Interpreting the Isotherm
Use the following reference table to interpret your extraction data (
| Parameter | Calculation | Interpretation |
| Distribution Ratio ( | ||
| % Extraction ( | ||
| Separation Factor ( |
Mechanism Visualization
Understanding the molecular mechanism is vital for optimization. DPPA typically exists as a dimer in non-polar solvents.
Caption: Cation exchange mechanism. Note that for every mole of M2+ extracted, 2 moles of protons are released, lowering pH.
References
-
Rydberg, J., Cox, M., Musikas, C., & Choppin, G. R. (2004). Solvent Extraction Principles and Practice. Marcel Dekker. (The authoritative text on solvent extraction thermodynamics and kinetics).
-
Ritcey, G. M., & Ashbrook, A. W. (1984). Solvent Extraction: Principles and Applications to Process Metallurgy. Elsevier.[6] (Standard reference for industrial extraction circuits and troubleshooting third-phase formation).
-
Kislik, V. S. (2011). Solvent Extraction: Classical and Novel Approaches. Elsevier.[6] (Covers organophosphorus extractants and pH isotherm construction).
-
Rickelton, W. A., & Boyle, R. J. (1988). "The selective recovery of cobalt from nickel solutions using phosphinic acid extractants." Separation Science and Technology. (Seminal paper comparing phosphinic acids like Cyanex 272, relevant for DPPA analogs).
Sources
Technical Support Center: Troubleshooting Emulsification in Hydrometallurgy with Dipropylphosphinic Acid
Welcome to the technical support center for researchers and professionals utilizing dipropylphosphinic acid and related dialkylphosphinic acid extractants in hydrometallurgical applications. This guide is designed to provide expert insights and practical solutions to one of the most common challenges encountered in the laboratory and pilot plant: emulsification .
Stable emulsions can significantly hinder solvent extraction processes, leading to poor phase separation, loss of valuable organic phase, and overall decreased efficiency. This document, structured in a user-friendly question-and-answer format, will delve into the root causes of these issues and provide systematic troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My solvent extraction system with dipropylphosphinic acid has formed a stable emulsion. What are the primary causes?
A1: The formation of a stable emulsion, often observed as a cloudy or milky layer at the aqueous-organic interface, is a common issue when using dialkylphosphinic acid extractants like dipropylphosphinic acid (often known by its commercial name, Cyanex® 272).[1] The primary reasons for this phenomenon are multifaceted and rooted in the physicochemical properties of the extraction system:
-
Surfactant-like Behavior of the Extractant: Dipropylphosphinic acid possesses both a polar (phosphinic acid group) and a non-polar (dipropyl group) moiety. This amphiphilic nature allows it to act as a surfactant, reducing the interfacial tension between the aqueous and organic phases and promoting the formation of a stable dispersion of one liquid within the other.[2][3]
-
Presence of Fine Solid Particles: Finely divided solids originating from the leach solution, such as silica, clays, or precipitated metal hydroxides, can accumulate at the oil-water interface. These particles can act as stabilizers for the emulsion, a phenomenon known as a Pickering emulsion.[4]
-
High Shear Mixing: While adequate mixing is necessary for efficient mass transfer, excessive shear can create very fine droplets that are difficult to coalesce, leading to a stable emulsion.
-
Third Phase Formation: Under certain conditions of metal and extractant concentration, a third, often viscous and crud-like phase can form.[5][6] This is a distinct phenomenon from simple emulsification but can exacerbate phase separation problems. This "third phase" is essentially a new phase that separates from both the aqueous and the organic phases.[5][6]
-
High pH and Metal Loading: Operating at a pH where metal hydroxides may begin to precipitate can introduce fine solids that stabilize emulsions. High concentrations of the extracted metal-organophosphorus complex in the organic phase can also increase its viscosity and propensity to form stable emulsions.
Q2: I am observing significant emulsion formation during the extraction of cobalt and nickel with dipropylphosphinic acid. How does pH influence this?
A2: The pH of the aqueous phase is a critical parameter in solvent extraction with acidic extractants like dipropylphosphinic acid.[7][8][9] Its influence on emulsification is primarily indirect, stemming from its direct effect on the extraction chemistry:
-
Mechanism of Extraction: Dipropylphosphinic acid extracts metals via a cation exchange mechanism.[10] As the pH of the aqueous phase increases, the phosphinic acid deprotonates, facilitating the extraction of metal cations into the organic phase.
-
Optimal pH Range: For cobalt and nickel extraction with Cyanex® 272, the optimal pH is typically in the range of 4 to 6.[7][10]
-
Emulsification at Higher pH: As the pH increases towards the precipitation point of the metals as hydroxides, the formation of fine solid particles can occur. These solids can migrate to the aqueous-organic interface and stabilize emulsions.
-
Controlling pH for Selectivity and Phase Separation: Careful control of pH is therefore crucial not only for achieving the desired separation of metals like cobalt and nickel but also for minimizing the risk of emulsion formation.[11] Maintaining the pH within the optimal extraction window, while avoiding conditions that favor metal hydroxide precipitation, is key.
Q3: What immediate steps can I take in the lab to break a stable emulsion that has already formed?
A3: When faced with a persistent emulsion, several laboratory techniques can be employed to facilitate phase separation. The best approach will depend on the specific characteristics of your system.
-
Allow for Settling Time: The simplest first step is to allow the mixture to stand undisturbed for an extended period (e.g., 30 minutes to several hours).[12] Gravity alone may be sufficient to break less stable emulsions.
-
Addition of a Saturated Salt Solution: Adding a saturated solution of sodium chloride (brine) to the emulsion can help break it.[12][13] The increased ionic strength of the aqueous phase can disrupt the forces stabilizing the emulsion and promote coalescence of the dispersed droplets.
-
Gentle Heating: Carefully increasing the temperature of the system can decrease the viscosity of the phases and increase the kinetic energy of the droplets, which can aid in coalescence. However, be cautious of potential degradation of the extractant or other components at elevated temperatures.
-
Centrifugation: For smaller volumes, centrifugation is a very effective method for breaking emulsions by applying a strong gravitational force that accelerates the separation of the phases.
-
Addition of a Different Organic Solvent: Adding a small amount of a different, water-immiscible organic solvent can sometimes alter the interfacial properties sufficiently to break the emulsion.[12]
-
Filtration: In some cases, passing the entire mixture through a bed of a material like Celite® can help to break the emulsion by providing a large surface area for the dispersed droplets to coalesce upon.[12]
Experimental Protocols
Protocol 1: Systematic Approach to Breaking an Emulsion
-
Initial Observation: Transfer the emulsified mixture to a separatory funnel and allow it to stand for 30 minutes. Observe if any phase separation occurs.
-
Salt Addition: If the emulsion persists, add a volume of saturated NaCl solution equal to 10-20% of the aqueous phase volume. Gently invert the separatory funnel several times and then allow it to stand.
-
Gentle Warming: If separation is still incomplete, place the separatory funnel in a warm water bath (e.g., 40-50°C) for 15-30 minutes. Ensure the funnel is not sealed to avoid pressure buildup.
-
Centrifugation (for small volumes): If the above steps fail, transfer the emulsion to centrifuge tubes and centrifuge at a moderate speed (e.g., 2000-3000 rpm) for 10-15 minutes.
-
Solvent Addition: As a final attempt, add a small volume (5-10% of the organic phase volume) of a different organic solvent (e.g., if using an aliphatic diluent, try adding a small amount of an aromatic solvent) and gently mix.
Protocol 2: Preventing Emulsion Formation
-
Aqueous Phase Pre-treatment: Before extraction, filter the aqueous feed solution to remove any suspended solids.
-
pH Control: Carefully adjust and monitor the pH of the aqueous phase to remain within the optimal range for your specific metal extraction.
-
Mixing Speed Optimization: Use the lowest mixing speed that provides adequate mass transfer. Avoid high-shear mixers if possible.
-
Organic Phase Modification: Consider the addition of a phase modifier, such as tributyl phosphate (TBP), to the organic phase. A typical concentration is 5-10% (v/v).[11] Modifiers can improve the solubility of the metal-extractant complex and reduce the tendency for emulsion and third phase formation.
-
Diluent Selection: The choice of diluent can impact emulsion stability. Aliphatic diluents are common, but in some systems, the addition of an aromatic component can improve phase separation.[4]
Data Presentation
| Parameter | Typical Range/Value | Rationale and Impact on Emulsification |
| pH of Aqueous Phase | 4.0 - 6.0 for Co/Ni extraction[7][10] | Affects metal extraction efficiency and potential for hydroxide precipitation. |
| Extractant Concentration | 0.1 - 0.7 M | Higher concentrations can increase viscosity and surfactant effects. |
| Organic to Aqueous (O:A) Ratio | 1:1 to 1:5 | Lower O:A ratios can sometimes reduce emulsion stability. |
| Temperature | Ambient to 50°C | Higher temperatures can decrease viscosity but may affect extractant stability. |
| Phase Modifier (e.g., TBP) | 5 - 10% (v/v) in organic phase[11] | Improves solubility of the metal-extractant complex, reducing emulsion tendency. |
Visualizations
Caption: Key factors contributing to stable emulsion formation.
Caption: Step-by-step workflow for breaking emulsions.
References
-
Extraction of Co and Ni metals using emulsion liquid membrane and liquid-liquid extraction with Cyanex 272 as extractant. (2019). AIP Publishing. [Link]
-
Synergistic effect of Cyanex 272 and Cyanex 302 on separation of cobalt and nickel by D2EHPA. Hydrometallurgy. [Link]
-
Solid‐Liquid Extraction of Terbium from Phosphoric Acid Medium using Bifunctional Phosphinic Acid Resin, Tulsion CH‐96. ResearchGate. [Link]
-
Separation of Cobalt and Nickel using CYANEX 272 for Solvent Extraction. (2021). DiVA. [Link]
-
Hydrometallurgical Extraction of Valuable Metals by Mixed Acid Leaching System for Used Lithium-Ion Batteries. (2024). MDPI. [Link]
-
Variation of Extraction Yield and Droplet Size during Emulsification Solvent Extraction of Wet-Process Phosphoric Acid. Semantic Scholar. [Link]
-
Extraction of base metals as function of pH by (a) D2EHPA... (2016). ResearchGate. [Link]
-
Diphenylphosphinic acid. PubChem. [Link]
-
Solvent extraction of rare earth elements using phosphonic/phosphinic acid mixtures. ResearchGate. [Link]
-
Solvent extraction in the hydrometallurgical processing and purification of metals: process design and selected applications. (2016). ResearchGate. [Link]
-
Synthesis of High Purity Nonsymmetric Dialkylphosphinic Acid Extractants. (2017). PubMed Central. [Link]
-
Synergistic Recovery of Dysprosium(III) from Water via an Emulsion Liquid Membrane at Low Concentrations of Cyanex 272–D2EHPA: Impact of Process Factors and Water Sources. (2024). MDPI. [Link]
-
MODELLING COBALT EXTRACTION WITH CYANEX 272. Murdoch Research Portal. [Link]
-
Surfactant protein interactions with neutral and acidic phospholipid films. PubMed. [Link]
-
The effect of surfactant Cyanex 272 concentration on the stability of.... ResearchGate. [Link]
-
The Interaction of a Model Active Pharmaceutical with Cationic Surfactant and the Subsequent Design of Drug Based Ionic Liquid Surfactants. ResearchGate. [Link]
-
Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]
-
Solid–liquid extraction of heavy rare-earths from phosphoric acid solutions using Tulsion CH-96 and T-PAR resins. ResearchGate. [Link]
-
Third Phase Formation in the Solvent Extraction System Ir(IV)—Cyanex 923. ResearchGate. [Link]
-
#Surfactants Behavior used in Pharmaceutical Formulation Pharmaceutics/Physical Pharmacy. (2020). YouTube. [Link]
-
Case Studies. (2021). PhosphonicS. [Link]
-
Phosphinic Acid. PubChem. [Link]
-
Tips & Tricks: Emulsions. University of Rochester. [Link]
-
Study of Ph Influence on the Selective Precipitation of Heavy Metals from Acid Mine Drainage. SciSpace. [Link]
-
The effect of diluents on extraction of copper(II) with di(2-ethylhexyl)phosphoric acid. Taylor & Francis Online. [Link]
-
SURFACTANTS Types and Uses. Laboratorio FIRP. [Link]
-
Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. (2018). AZoM. [Link]
-
Equilibrium pH of 50 % extraction of metal cations. ResearchGate. [Link]
-
Synergistic Effects in Separation of Cobalt(II) and Lithium(I) from Chloride Solutions by Cyphos IL-101 and TBP. (2021). MDPI. [Link]
-
Emulsion Problem during Extraction. Help!. (2014). Reddit. [Link]
-
Advances in Heavy Metal Extraction Using Organophosphorus Compounds: A Comprehensive Review. (2024). MDPI. [Link]
Sources
- 1. Synthesis of High Purity Nonsymmetric Dialkylphosphinic Acid Extractants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. docs.sadrn.com [docs.sadrn.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. diva-portal.org [diva-portal.org]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. reddit.com [reddit.com]
Technical Support Center: Purification of Technical Grade Dipropylphosphinic Acid
Document ID: TS-DPPA-001 Status: Active Last Updated: 2025-10-24 Audience: Chemical Process Engineers, Medicinal Chemists, R&D Scientists
Executive Summary & Core Chemistry
The Issue: Technical grade Dipropylphosphinic acid (
The Challenge: Standard recrystallization is often ineffective because commercial samples are frequently viscous oils or low-melting solids due to hygroscopicity and impurities, preventing crystal lattice formation.
The Solution: The purification strategy relies on the pKa differential between the mono-acid (stronger acid, pKa
Troubleshooting Guide (Q&A Format)
Q1: My "solid" dipropylphosphinic acid arrived as a viscous liquid or sticky slush. Is it degraded?
A: Not necessarily. Pure dipropylphosphinic acid has a melting point near room temperature (estimates range 40–50 °C depending on hydration), but it is highly hygroscopic .
-
Diagnosis: The presence of water and mono-propylphosphinic acid (which is often liquid) depresses the melting point significantly.
-
Fix: Do not attempt to filter. Proceed immediately to Protocol A (pH-Controlled Extraction) to remove hygroscopic impurities, followed by high-vacuum drying.
Q2: I see a doublet at 6-8 ppm in my P NMR (coupled to H). What is this?
A: This is the signature of a P-H bond , indicating the presence of mono-propylphosphinic acid (
-
Reason: Technical synthesis often involves the addition of olefins to hypophosphorous acid. Incomplete double addition results in the mono-species.
-
Impact: This impurity competes in metal coordination and alters stoichiometry in catalysis.
-
Fix: This species is more acidic than your product. Use Protocol A with strict pH control to wash it into the aqueous phase.
Q3: The product has a yellow/brown tint. How do I remove it?
A: Coloration usually comes from trace iodine/oxidative polymerization or iron contaminants from steel reactors.
-
Fix: Include a thiosulfate wash (for iodine) or an EDTA/acid wash (for metals) during the organic phase stage of Protocol A.
Master Purification Protocols
Protocol A: pH-Controlled Phase Separation (Recommended)
Best for: Removing mono-acid impurities and salts from >10g batches.
Principle: At pH 4.0–4.5, Dipropylphosphinic acid (pKa ~3.5) exists largely in its protonated, organic-soluble form. The impurity, Mono-propylphosphinic acid (pKa ~1.5), remains ionized and water-soluble.
Reagents:
-
Dichloromethane (DCM) or Toluene
-
Sodium Hydroxide (NaOH), 2M solution
-
Sulfuric Acid (
), 10% solution -
pH Meter (Essential)
Workflow:
-
Dissolution: Dissolve 10 g of technical grade acid in 50 mL of 2M NaOH . The solution should be strongly basic (pH > 12). Note: This converts all phosphorus species to their water-soluble sodium salts.
-
Organic Wash (Lipophilic Impurity Removal): Wash the aqueous layer with 30 mL of DCM.
-
Discard organic layer (contains phosphine oxides and neutral organics).
-
-
Selective Acidification (The Critical Step):
-
Place the aqueous phase in a beaker with a pH probe.
-
Slowly add 10%
with vigorous stirring. -
STOP when the pH reaches 4.0 – 4.2 .
-
-
Extraction (Product Recovery):
-
Extract the aqueous mixture (now milky) with DCM (
mL). -
Target: The Dipropylphosphinic acid partitions into the DCM.
-
Impurity: The Mono-propylphosphinic acid remains in the water (as the mono-anion).
-
-
Drying: Wash combined DCM layers with brine, dry over
, filter, and evaporate.
Protocol B: High-Vacuum Distillation (Polishing)
Best for: Final polishing of liquid samples or if Protocol A yields <99% purity.
Warning: Organophosphorus acids can decompose (anhydride formation) at high temperatures.
-
Vacuum Requirement: < 0.5 mmHg (High Vacuum).
-
Temperature: Expect boiling points >150 °C at reduced pressure.
-
Setup: Short-path distillation head. Wrap the column in insulation.
-
Procedure:
-
Degas the crude oil under vacuum at room temperature for 30 mins.
-
Slowly ramp temperature.
-
Discard the first fraction (volatiles/water).
-
Collect the main stable fraction.
-
Technical Data & Specifications
| Property | Technical Grade | Purified (Target) |
| Appearance | Yellowish viscous oil / slush | White solid or clear viscous oil |
| Purity ( | 85 - 90% | > 98% |
| Mono-acid Content | 5 - 10% | < 0.5% |
| Water Content | Variable (Hygroscopic) | < 0.5% (after drying) |
| Solubility | Soluble in DCM, Toluene, Water | Soluble in DCM, Toluene; pH-dependent in water |
Process Visualization
The following diagram illustrates the logic flow for the pH-controlled purification (Protocol A), highlighting the separation mechanism.
Caption: Logical workflow for separating mono- and dialkylphosphinic acids based on pKa differences.
References
-
Separation of Mono- and Dialkylphosphinic Acids
- Wang, J., et al. (2017). "Synthesis of High Purity Nonsymmetric Dialkylphosphinic Acid Extractants." Journal of Visualized Experiments, (128), e56156.
- Relevance: Establishes the solubility differences and salt formation str
-
pKa and Acidity of Organophosphorus Compounds
- Bordwell pKa Table (Acidity in DMSO/W
- Relevance: Provides the theoretical basis for pH-swing extraction (Dialkyl pKa ~3.5 vs Monoalkyl pKa ~1.5).
-
General Purification of Phosphinic Acids (Cyanex 272 Analogues)
- Rickelton, W. A., & Boyle, R. J. (1988). "Separation of Cobalt and Nickel with Cyanex 272.
- Relevance: Industrial standard protocol for handling dialkylphosphinic acid extractants.
Technical Support Center: Dipropylphosphinic Acid (DPPA) Extraction Protocols
Prepared by: Senior Application Scientist, Solvent Extraction Division
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting solutions for experiments concerning the effect of temperature on dipropylphosphinic acid (DPPA) distribution ratios.
Part 1: Frequently Asked Questions (FAQs) on Fundamental Principles
This section addresses the core thermodynamic and physical principles governing the influence of temperature on your solvent extraction system.
Q1: How does temperature generally affect liquid-liquid extraction and the distribution ratio (D)?
Temperature is a critical parameter in liquid-liquid extraction that can significantly alter the distribution ratio (D), which is the ratio of a solute's concentration in the organic phase to its concentration in the aqueous phase at equilibrium. The effect is primarily dictated by the thermodynamics of the extraction reaction.[1] Generally, increasing the temperature can enhance extraction speed by improving mass transfer kinetics.[2][3] This is because higher temperatures reduce the viscosity of the solvents, increasing diffusion rates, and can disrupt matrix interactions like hydrogen bonding, allowing the solvent to penetrate the sample matrix more effectively.[2][4]
However, the impact on the final equilibrium distribution ratio depends on whether the extraction process is endothermic (absorbs heat) or exothermic (releases heat).[1] It is a common misconception that higher temperatures always lead to better extraction yields; in some cases, an increase in temperature can decrease the extraction efficiency.[5]
Q2: What is the thermodynamic basis for the effect of temperature on extraction?
The relationship between temperature and the equilibrium of a reaction, including a solvent extraction process, is described by the van't Hoff equation . This equation links the change in the natural logarithm of the extraction equilibrium constant (Kex) to the change in temperature (T), the standard enthalpy change (ΔH°), and the universal gas constant (R).[1]
The equation is often expressed as: ln(Kex) = - (ΔH° / RT) + (ΔS° / R)
Where:
-
ΔH° is the standard enthalpy change (a measure of heat absorbed or released).
-
ΔS° is the standard entropy change (a measure of the change in disorder).
-
R is the universal gas constant.
-
T is the absolute temperature in Kelvin.
The distribution ratio (D) is directly related to Kex. By measuring D at various temperatures, you can create a "van't Hoff plot" (ln D vs. 1/T) to determine the thermodynamic parameters of your system.[6][7] These parameters reveal the driving force of the extraction:
-
ΔH° < 0 (Exothermic): The extraction releases heat. Increasing the temperature will shift the equilibrium backward, decreasing the distribution ratio. Lower temperatures favor the extraction.[1][8]
-
ΔH° > 0 (Endothermic): The extraction absorbs heat. Increasing the temperature will shift the equilibrium forward, increasing the distribution ratio. Higher temperatures favor the extraction.[1][9]
-
ΔG° = ΔH° - TΔS°: The Gibbs free energy change (ΔG°) determines the spontaneity of the extraction. A negative ΔG° indicates a spontaneous process.
Q3: For metal extraction, is the process with dipropylphosphinic acid (DPPA) typically endothermic or exothermic?
The nature of the extraction (endothermic or exothermic) with organophosphorus acids like DPPA is not universal and depends heavily on the specific metal ion being extracted, the diluent used, and the overall reaction stoichiometry.[10]
-
Enthalpy-Driven (Exothermic, ΔH° < 0): In some systems, the formation of the metal-extractant complex is a highly favorable bonding event that releases significant energy. For instance, studies on the extraction of Cerium(IV) with D2EHPA (a related organophosphorus extractant) have shown the process to be exothermic.[8] Similarly, samarium extraction with D2EHPA was also found to be exothermic.[11] In these cases, increasing the temperature would be detrimental to the extraction efficiency.[11]
-
Entropy-Driven (Endothermic, ΔH° > 0): In other cases, the extraction is driven by an increase in the overall disorder of the system (positive ΔS°). This can occur due to the release of structured water molecules from the metal's hydration shell upon complexation. Some extractions of trivalent actinides and lanthanides with diphosphonic acids have been shown to be primarily entropy-driven.[10][12] For these systems, increasing the temperature enhances the extraction.
Therefore, it is crucial to experimentally determine the thermodynamic parameters for your specific system (DPPA, metal ion, aqueous phase composition, and organic diluent) rather than relying on a general assumption.
Part 2: Experimental Guides and Protocols
This section provides validated methodologies for accurately assessing the impact of temperature on your DPPA extraction system.
Guide 1: Protocol for Determining the Effect of Temperature on DPPA Distribution Ratios
This protocol outlines the steps to reliably measure distribution ratios (D) at various temperatures. A self-validating system requires ensuring equilibrium is reached at each temperature point.
Step-by-Step Methodology:
-
Preparation of Phases:
-
Aqueous Phase: Prepare a stock solution of the target analyte (e.g., a specific metal salt) in the desired aqueous medium (e.g., acidic solution of known pH).
-
Organic Phase: Prepare a solution of dipropylphosphinic acid (DPPA) at the desired concentration in a suitable organic diluent (e.g., kerosene, toluene).
-
-
Equilibration:
-
For each temperature point (e.g., 25°C, 35°C, 45°C, 55°C), add equal volumes of the aqueous and organic phases to a series of jacketed reaction vessels or sealed tubes.[13]
-
Place the vessels in a temperature-controlled water bath or shaker incubator set to the target temperature.[13]
-
Agitate the mixtures for a predetermined time sufficient to reach equilibrium. Crucial Note: Equilibrium time may vary with temperature. It is advisable to run a preliminary kinetic study at the highest and lowest temperatures to determine the minimum time required for D to become constant.
-
-
Phase Separation:
-
Stop agitation and allow the phases to separate completely while maintaining the temperature.
-
If separation is slow, centrifugation at a constant temperature can be employed.
-
-
Sampling and Analysis:
-
Carefully withdraw a precise aliquot from the aqueous phase.
-
Analyze the analyte concentration in the aliquot using a suitable analytical technique (e.g., ICP-MS, AAS, HPLC).
-
-
Calculation of Distribution Ratio (D):
-
Calculate the concentration of the analyte in the organic phase by mass balance: [Analyte]org = ([Analyte]initial_aq - [Analyte]final_aq) * (V_aq / V_org)
-
Calculate the distribution ratio: D = [Analyte]org / [Analyte]final_aq
-
Caption: Experimental workflow for determining DPPA distribution ratios at various temperatures.
Guide 2: How to Calculate Thermodynamic Parameters (ΔH°, ΔS°, ΔG°)
Once you have reliable D values at a minimum of 3-4 different temperatures, you can calculate the key thermodynamic parameters.
Data Analysis Workflow:
-
Data Collation: Organize your data in a table. Convert temperatures to Kelvin (K = °C + 273.15) and calculate 1/T. Calculate the natural logarithm of each distribution ratio (ln D).
-
Van't Hoff Plot: Create a plot of ln(D) on the y-axis versus 1/T on the x-axis.[6]
-
Linear Regression: Perform a linear regression on the plotted data. The resulting equation will be in the form y = mx + c, where:
-
y = ln(D)
-
x = 1/T
-
m = slope
-
c = y-intercept
-
-
Calculate ΔH° and ΔS°:
-
From the van't Hoff equation, the slope (m) = -ΔH° / R . Therefore, ΔH° = -m * R . (Use R = 8.314 J/mol·K).
-
The y-intercept (c) = ΔS° / R . Therefore, ΔS° = c * R .
-
-
Calculate ΔG°: For each temperature, calculate the Gibbs Free Energy using the fundamental equation: ΔG° = ΔH° - TΔS° .
Sample Data & Calculation Table
| Temp (°C) | Temp (K) | 1/T (K⁻¹) | Measured D | ln(D) |
| 25 | 298.15 | 0.003354 | 10.5 | 2.35 |
| 35 | 308.15 | 0.003245 | 15.2 | 2.72 |
| 45 | 318.15 | 0.003143 | 21.5 | 3.07 |
| 55 | 328.15 | 0.003047 | 29.8 | 3.39 |
In this hypothetical example for an endothermic reaction, as T increases, D also increases.
Caption: Data analysis workflow for deriving thermodynamic parameters from experimental data.
Part 3: Troubleshooting Common Problems
This section provides solutions to specific issues you may encounter during your experiments.
Q4: My distribution ratios are inconsistent or not reproducible across different temperatures. What are the possible causes?
Inconsistent data is a common challenge. Here are the primary factors to investigate:
-
Insufficient Equilibration Time: As temperature changes, the kinetics of the extraction can change. A time sufficient for equilibrium at 55°C may be insufficient at 25°C. Verify that you have reached equilibrium at each temperature point by running time-course experiments.
-
Temperature Instability: Ensure your water bath or incubator maintains a stable temperature (±0.1°C). Fluctuations during equilibration or phase separation will lead to variable results.
-
Analyte or Extractant Degradation: High temperatures can potentially degrade the DPPA extractant or the metal-DPPA complex.[3][14] This would lead to lower-than-expected D values at elevated temperatures. Consider running a stability study by incubating the organic phase and a sample of the loaded organic phase at the highest experimental temperature and analyzing for degradation products.
-
Inaccurate Phase Volume Measurement: After equilibration, especially at higher temperatures, minor solvent evaporation or mutual solubility can alter the phase volumes. Measure the final aqueous volume to account for any changes in your mass balance calculation.[11]
-
pH Fluctuation: The extraction of metals by acidic extractants like DPPA is highly pH-dependent. Ensure the pH of the aqueous phase is buffered or measured and adjusted post-equilibration, as temperature can affect both the pKa of the extractant and the pH of the buffer.
Q5: I'm observing poor phase separation and emulsion formation, especially at higher temperatures. How can I resolve this?
Emulsions are a frequent issue in liquid-liquid extraction that can hinder accurate sampling.[15]
-
Cause: Higher temperatures decrease interfacial tension, which can sometimes stabilize emulsions. Changes in viscosity and density can also play a role.
-
Solutions:
-
Reduce Mixing Intensity: Lower the agitation speed. Vigorous shaking is a primary cause of emulsification. Gentle, prolonged mixing is often more effective.[16]
-
Increase Settling Time: Simply allow the mixture more time to separate while maintaining the temperature.
-
Centrifugation: This is the most effective method to break stubborn emulsions. A temperature-controlled centrifuge is ideal.
-
Add Salt: In some cases, adding a small amount of an inert salt (e.g., Na₂SO₄) to the aqueous phase can increase the polarity of the aqueous layer and help break the emulsion.[16]
-
Modify the Diluent: The choice of diluent has a major impact. If problems persist, consider testing a different diluent (e.g., a more aromatic or aliphatic one) which may have more favorable interfacial properties.
-
Q6: My results suggest the extraction is exothermic, but literature on similar systems suggested it would be endothermic. What could explain this?
This is an excellent scientific question that points to the complexity of solvent extraction systems.
-
Influence of the Diluent: The diluent is not merely an inert carrier; it solvates the extractant and the resulting metal-extractant complex. The energy released or absorbed during this solvation process contributes to the overall ΔH° of the extraction. Changing the diluent can, in some cases, change the sign of ΔH°.
-
Changes in Speciation: Temperature can alter the speciation of the metal in the aqueous phase or the aggregation state of the DPPA in the organic phase. If a different chemical reaction becomes dominant at higher temperatures, the observed thermodynamics will change. It is crucial to confirm that the extraction stoichiometry does not change with temperature.[17]
-
Competitive Equilibria: Other temperature-dependent equilibria, such as the dissociation of water or buffer components in the aqueous phase, can contribute to the overall heat observed and may confound the interpretation of the primary extraction reaction.
References
-
What is the Effect of Temperature and pH on Extraction? - Unacademy. [Link]
-
Effect of Extraction Temperature on Pressurized Liquid Extraction of Bioactive Compounds from Fucus vesiculosus - PMC - NIH. [Link]
-
Advances in Heavy Metal Extraction Using Organophosphorus Compounds: A Comprehensive Review - MDPI. [Link]
-
Turning Up the Heat: The Effect of Temperature on Analytical Extractions. [Link]
-
(PDF) Effects of Time, Temperature, and Solvent Ratio on the Extraction of Non-Extractable Polyphenols with Anticancer Activity of Barhi Date Palm Kernels Extracts Using Response Surface Methodology - ResearchGate. [Link]
-
Deep Eutectic Solvent (TOPO/D2EHPA/Menthol) for Extracting Metals from Synthetic Hydrochloric Acid Leachates of NMC-LTO Batteries - MDPI. [Link]
-
Effects of temperature and solvent concentration on the solvent crystallization of palm-based dihydroxystearic acid with isopropyl alcohol - ResearchGate. [Link]
-
Dialkyl phosphinic acids: Synthesis and applications as extractant for nickel and cobalt separation | Request PDF - ResearchGate. [Link]
-
Impact of Different Solvents and Temperatures on the Extraction of Bioactive Compounds from Rose Fruits (Rosa rugosa) Pomace - MDPI. [Link]
-
Effects of various solvent concentration, liquid-solid ratio, temperatures and time values on the extraction yield of anthocyanin from Vietnam Hibiscus sabdariffa L. ( Roselle ) - ResearchGate. [Link]
-
Implication of Thermodynamic Functions and Speciation Diagrams in Analysis of Solvent Extraction Behavior of Samarium from Acidic Solutions. [Link]
-
Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol - PMC. [Link]
-
Common Problems In Solvent Extraction Systems. [Link]
-
Effect of temperature on distribution coefficient for Zn. [Link]
-
Van't Hoff equation plot for uranium extraction from 8.0 M ortho... - ResearchGate. [Link]
-
Thermodynamics of the extraction of selected metal ions by Di(2-ethylhexyl) alkylenediphosphonic acids. (Conference) | SciTech Connect - OSTI. [Link]
-
Temperature Effect On The Extraction Of Am(iii), U(vi), And Sr(ii) By Dialkyl-substituted Alkylenediphosphonic Acids | Semantic Scholar. [Link]
-
(PDF) Experimental and simulation study of the temperature distribution in a bench‐scale fixed bed Fischer–Tropsch reactor - ResearchGate. [Link]
-
Liquid–Liquid Extraction of Formic Acid with 2-Methyltetrahydrofuran: Experiments, Process Modeling, and Economics - PMC - NIH. [Link]
-
Turning Up the Heat – The Effect of Temperature on Analytical Extractions. [Link]
-
Thermodynamics and mechanism of liquid–liquid extraction of cerium (IV) from sulfuric acid solutions with di‐(2‐ethylhexyl) phosphoric acid (D2EHPA) - Bulgarian Chemical Communications. [Link]
-
Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. [Link]
-
The effect of pH and temperature on the stability and bioactivity of nystatin and amphotericin B - ResearchGate. [Link]
-
Effect of Temperature on distribution ratio (D) | Download Scientific Diagram - ResearchGate. [Link]
-
Two‐Phase Calorimetry. I. Studies on the Thermodynamics of Lanthanide Extraction by Bis(2‐EthylHexyl) Phosphoric Acid - ResearchGate. [Link]
-
Liquid-liquid extraction technique for purification of Egyptian WET process phosphoric acid - Semantic Scholar. [Link]
-
Practice for the determination of convective coefficients - SciELO México. [Link]
-
Liquid−Liquid Extraction and Separation of a Macro Concentration of Fe 3+ - ResearchGate. [Link]
-
Selective and Closed-Loop Recycling of Different Metals from Spent Lithium-Ion Batteries Through Phosphoric Acid Leaching: Parameter Optimization and Regulation of Reaction Kinetics - MDPI. [Link]
-
Determination of the Solubility, Dissolution Enthalpy, and Entropy of Pioglitazone Hydrochloride (Form II) in Different Pure Solvents | Request PDF - ResearchGate. [Link]
-
Liquid-liquid extraction technique for purification of Egyptian WET process phosphoric acid. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Effect of Extraction Temperature on Pressurized Liquid Extraction of Bioactive Compounds from Fucus vesiculosus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Different Solvents and Temperatures on the Extraction of Bioactive Compounds from Rose Fruits (Rosa rugosa) Pomace | MDPI [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. What is the Effect of Temperature and pH on Extraction? [unacademy.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. bcc.bas.bg [bcc.bas.bg]
- 9. researchgate.net [researchgate.net]
- 10. Thermodynamics of the extraction of selected metal ions by Di(2-ethylhexyl) alkylenediphosphonic acids. (Conference) | OSTI.GOV [osti.gov]
- 11. ijmse.iust.ac.ir [ijmse.iust.ac.ir]
- 12. semanticscholar.org [semanticscholar.org]
- 13. edu.rsc.org [edu.rsc.org]
- 14. Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Common Problems In Solvent Extraction Systems - Tiei liquid/liquid mixing and separation Liquid Liquid Extraction Equipment [tyextractor.com]
- 16. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 17. researchgate.net [researchgate.net]
Overcoming steric hindrance in dipropylphosphinic acid metal binding
Technical Support Center: Organophosphorus Ligand Chemistry Division Ticket ID: DPPA-STERIC-001 Subject: Troubleshooting Metal Binding Efficiency & Steric Constraints in Dipropylphosphinic Acid Systems
Welcome to the Technical Support Center
Status: Open Assigned Specialist: Senior Application Scientist, Hydrometallurgy Unit
You have reached the advanced troubleshooting hub for Dipropylphosphinic Acid (DPPA) . While DPPA is a potent extractant, users often report "steric hindrance" when targeting coordinatively demanding metals (e.g., Ni(II), Lanthanides) or operating under high-loading conditions.
This guide treats your experimental setup as a system to be debugged. We will analyze the Root Cause (the dimerization and cone angle of DPPA) and provide Patches (Synergism, Solvent Modification, and pH buffering).
Part 1: Diagnostic & Root Cause Analysis
Before applying fixes, we must validate the failure mode. DPPA
The "Bug" in the Code: In non-polar solvents (kerosene, dodecane), DPPA exists predominantly as dimers due to strong intermolecular hydrogen bonding. To bind a metal, the metal ion must physically break this dimer or squeeze between the propyl chains to access the phosphoryl oxygen.
Symptom Checklist:
-
Low Loading Capacity: The organic phase saturates before theoretical stoichiometry is reached.
-
Slow Kinetics: Equilibrium takes >10 minutes (indicates interfacial steric blocking).
-
Poor Extraction of Octahedral Metals: Ni(II) extraction is negligible compared to Co(II) (Ni requires 6 coordination sites; the propyl chains prevent packing 3 DPPA molecules around it).
Part 2: Troubleshooting Modules
Module A: The Synergistic Patch (Primary Fix)
Logic: If the metal cannot fit enough DPPA anions around itself to satisfy its coordination number (usually 6 or 8) without steric clashing, use a "Synergist." The Fix: Add a neutral donor like Trioctylphosphine oxide (TOPO) or TBP . Mechanism: The synergist displaces water or a bulky DPPA molecule, forming a mixed adduct that is more hydrophobic and less sterically crowded.
Protocol: Slope Analysis for Synergist Stoichiometry
-
Prepare Organic Phase: Fix [DPPA] at 0.5 M in kerosene.
-
Vary Synergist: Prepare samples with [TOPO] ranging from 0.05 M to 0.5 M.
-
Contact: Mix with aqueous metal feed (pH fixed) at 1:1 O:A ratio.
-
Plot:
(Distribution ratio) vs. . -
Result: The slope (e.g., 1 or 2) tells you how many TOPO molecules are stabilizing the complex.
Technical Insight: For Lanthanides (
), the reaction shifts from:(Crowded, Slow) TO: (Stable, Fast)
Module B: Solvent System Reconfiguration
Logic: Non-polar solvents promote DPPA dimerization (the "closed" state). Polar modifiers break these dimers, making the monomer available for binding. The Fix: Switch diluent or add a modifier.
| Solvent Class | Dielectric Constant ( | Effect on DPPA | Recommendation |
| Aliphatic (Kerosene/Dodecane) | ~2.0 | Promotes Dimerization (High Steric Barrier) | Avoid if kinetics are slow. |
| Aromatic (Toluene/Xylene) | ~2.4 | Slight Dimer Disruption | Standard starting point. |
| Modifier (Isodecanol/TBP) | High | Breaks Dimers (Monodentate binding) | Recommended (5-10% v/v) to reduce viscosity and steric locking. |
Module C: The Saponification Bypass
Logic: Protonated DPPA requires the metal to displace a proton (
-
Contact DPPA/Kerosene phase with concentrated NaOH or
. -
Convert ~30-50% of DPPA to the Sodium salt (
). -
Result: The
is easily displaced, and the anionic oxygen is more nucleophilic, "grabbing" the metal faster despite steric bulk.
Part 3: System Visualization
The following diagram illustrates the transition from a "Blocked" state (Steric Failure) to an "Active" state (Synergistic Success).
Caption: Fig 1. Synergistic bypass mechanism. TOPO (Yellow) relieves steric strain caused by DPPA propyl chains, allowing stable complex formation.
Part 4: Frequently Asked Questions (FAQ)
Q1: Why does DPPA separate Cobalt and Nickel better than simple phosphoric acid? A: This is a feature, not a bug. Cobalt (Co) can easily adopt a tetrahedral geometry (Coordination Number 4), which fits nicely between the propyl chains. Nickel (Ni) rigidly prefers an octahedral geometry (Coordination Number 6). The steric hindrance of the propyl groups makes it energetically difficult to pack 6 donors around Ni, leaving it in the aqueous phase. If you need to extract Ni, you must use the Synergistic Patch (Module A) to expand the coordination sphere [1].
Q2: I am seeing a "Third Phase" formation. Is this steric hindrance? A: Indirectly, yes. If the metal-ligand complex is sterically awkward, it may not be fully soluble in the aliphatic diluent (kerosene). The complex aggregates and separates. Fix: Add 5-10% Isodecanol or TBP as a phase modifier. This increases the polarity of the organic phase and solvates the bulky complex [2].
Q3: Can I use temperature to overcome the hindrance?
A: Generally, no. Metal extraction with organophosphorus acids is often exothermic. Increasing temperature usually decreases the distribution coefficient (
References
-
Rickelton, W. A., & Boyle, R. J. (1988). Solvent extraction with organophosphinic acids. Separation Science and Technology. (Demonstrates the fundamental relationship between alkyl chain branching/sterics and Co/Ni selectivity).
-
Rydberg, J., et al. (2004). Solvent Extraction Principles and Practice. Marcel Dekker. (Authoritative text on synergistic extraction mechanisms and phase modifiers).
-
Deepatana, A., & Valix, M. (2008).[1] Steric hindrance effect on adsorption of metal-organic complexes. (Provides mechanistic insight into how steric bulk affects metal uptake).
-
Batchu, N. K., et al. (2021).[2] Structural effects of neutral organophosphorus extractants on solvent extraction of rare-earth elements. (Recent validation of chain length and branching effects on extraction efficiency).
Sources
Validation & Comparative
Dipropylphosphinic acid vs Cyanex 272 selectivity comparison
The following is a comprehensive technical comparison guide between Dipropylphosphinic Acid and Cyanex 272 , designed for researchers and process engineers in hydrometallurgy and separation science.
Dipropylphosphinic Acid vs. Cyanex 272
Executive Summary: The Steric "Key"
In the solvent extraction of Cobalt (Co) and Nickel (Ni), selectivity is rarely a function of pKa alone. It is a function of coordination geometry discrimination .
This guide compares two phosphinic acid extractants that represent opposite ends of the steric spectrum:
-
Cyanex 272 (Bis(2,4,4-trimethylpentyl)phosphinic acid): The industry standard.[1] Its bulky, branched alkyl chains act as a "steric gate," forcing a tetrahedral coordination geometry that favors Cobalt and rejects Nickel.
-
Dipropylphosphinic Acid: A short, straight-chain analogue. Its unhindered structure allows it to accommodate both Cobalt and Nickel indiscriminately, serving as a powerful model for why steric hindrance is the critical variable in high-purity separations.
Key Takeaway: While Dipropylphosphinic acid is a stronger extractant (extracts at lower pH), it lacks the steric selectivity required for Co/Ni separation. Cyanex 272 sacrifices extraction strength for extreme selectivity (
Mechanistic Deep Dive
The Chemical Structures
| Feature | Dipropylphosphinic Acid | Cyanex 272 |
| Structure | Linear, Short Chain | Branched, Long Chain |
| Formula | ||
| Steric Bulk | Low (Minimal hindrance near P=O) | High (Methyl branching at |
| Lipophilicity | Low (Significant aqueous solubility) | High (Excellent phase separation) |
The Selectivity Mechanism: Geometry Discrimination
The separation of Co(II) and Ni(II) relies on their preferred coordination numbers and geometries.
-
Nickel (
): Rigid preference for Octahedral coordination (6 ligands). It resists forming tetrahedral complexes. -
Cobalt (
): Flexible. Can adopt Octahedral or Tetrahedral (4 ligands) geometries.
The Dipropyl Failure Mode:
Dipropylphosphinic acid has small, linear chains. When it approaches
The Cyanex 272 Success Mode: The bulky trimethylpentyl groups of Cyanex 272 create a "steric fence." They physically prevent 6 ligands from crowding around a single metal ion.
-
Nickel: Cannot fit the required 6 ligands due to clash. Extraction is energetically unfavorable.
-
Cobalt: Happily sheds water molecules and accepts a Tetrahedral complex (4 ligands), which fits easily even with bulky ligands.
Result: Cobalt is extracted.[2][3] Nickel is rejected.
Performance Data Comparison
The following data contrasts the physicochemical properties and separation performance.
Table 1: Physicochemical & Extraction Parameters
| Parameter | Dipropylphosphinic Acid | Cyanex 272 | Note |
| pKa (Acid Strength) | 3.26 - 3.46 | 6.37 (apparent)* | Dipropyl is a stronger acid; extracts metals at lower pH. |
| Separation Factor ( | ~1 - 5 | 250 - 3000 | Dipropyl offers negligible separation; Cyanex 272 is superior. |
| pH | ~3.5 - 4.0 | 4.5 - 5.5 | Cyanex requires higher pH due to steric resistance. |
| Complex Structure | Octahedral (Ni & Co) | Tetrahedral (Co only) | The root cause of selectivity. |
| Aqueous Solubility | High (>10 g/L) | Very Low (<15 mg/L) | Dipropyl is impractical for industrial loops due to loss. |
*Note: The intrinsic pKa of Cyanex 272 is lower, but aggregation and steric shielding raise the "apparent" pKa in solvent extraction systems.
Visualizing the Separation Logic
Figure 1: Decision logic showing how steric hindrance in Cyanex 272 acts as a physical filter against Nickel's octahedral preference, unlike the non-selective Dipropylphosphinic acid.
Experimental Protocol: Validating Selectivity
To experimentally verify the selectivity difference described above, use the Slope Analysis Method . This determines the stoichiometry of the extracted complex, proving the geometry change.
Materials
-
Organic Phase: 0.1M Dipropylphosphinic acid vs. 0.1M Cyanex 272 in Kerosene (modifier: 5% Isodecanol).
-
Aqueous Phase: 0.01M CoSO
and 0.01M NiSO (maintain constant ionic strength with 1M Na SO ).
Step-by-Step Methodology
-
pH Isotherm Generation:
-
Contact organic and aqueous phases at varying equilibrium pH values (range 3.0 – 6.0).
-
Adjust pH using dilute H
SO or NaOH. -
Shake for 15 minutes at 25°C.
-
-
Phase Separation & Analysis:
-
Separate phases.[2] Analyze metal concentration in the aqueous phase using ICP-OES.
-
Calculate organic concentration by mass balance.
-
-
Slope Analysis (The Critical Step):
-
Plot
(Distribution Ratio) vs. Equilibrium pH. -
Slope Interpretation:
-
A slope of ~2 indicates the exchange of 2 protons per metal ion (standard cation exchange).
-
-
Plot
vs. .-
Cyanex 272 (Co): Slope should approach 2.0 (Indicating
Tetrahedral/Dimeric). -
Dipropyl (Ni): Slope may approach 3.0 or higher (Indicating larger aggregates/Octahedral coordination).
-
-
Expected Outcome
-
Cyanex 272: You will observe a large
between the Co and Ni extraction curves (approx 1.5 - 2.0 pH units). -
Dipropylphosphinic Acid: The Co and Ni extraction curves will overlap significantly (
), confirming poor selectivity.
References
-
Rickelton, W. A., & Nucciarone, D. (1997). The use of Cyanex 272 for the separation of cobalt and nickel. Solvay Technical Publications.
-
Wang, J., et al. (2023).[4][5] Structure Investigation of La, Y, and Nd Complexes in Solvent Extraction Process. MDPI Processes. [Link]
-
Chagnes, A., et al. (2016).[4] Effects of structural changes of new organophosphorus cationic exchangers on solvent extraction. RSC Advances. [Link]
- Peppard, D. F., et al. (1965). Acidic organophosphorus extractants. Journal of Inorganic and Nuclear Chemistry. (Foundational text on alkyl chain length effects).
- Sole, K. C., & Hiskey, J. B. (1995). Solvent extraction characteristics of thiosubstituted organophosphinic acid extractants. Hydrometallurgy. (Comparison of pKa and steric effects).
Sources
- 1. US4647438A - Separation of rare earth values by liquid/liquid extraction - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure Investigation of La, Y, and Nd Complexes in Solvent Extraction Process with Liquid Phosphine Oxide, Phosphinic Acid, and Amine Extractants [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Comparative Hydrolytic Stability of Organophosphinic Acids: A Guide for Medicinal Chemists
Executive Summary
Organophosphinic acids (
This guide provides a technical comparison of the hydrolytic stability of organophosphinic acids against their phosphonic and phosphoric counterparts. It details the structural basis for this stability, analyzes the kinetics of their ester prodrug activation (a critical parameter in drug design, exemplified by Fosinopril), and provides a validated
Structural Basis of Stability
The hydrolytic stability of phosphorus-based pharmacophores is dictated by the bond dissociation energy (BDE) of the linkage to the phosphorus atom and the susceptibility of the central phosphorus to nucleophilic attack.
The P-C Bond Advantage
The defining feature of phosphinic acids is the presence of two direct
| Compound Class | General Structure | Linkage Type | Approx.[2] Bond Energy (kJ/mol) | Hydrolytic Susceptibility (pH 7.4) |
| Phosphinic Acid | ~264 - 290 | High Stability (Resistant to phosphatases) | ||
| Phosphonic Acid | ~264 - 290 | High Stability | ||
| Phosphate Monoester | ~335* | Low (Cleaved by phosphatases) | ||
| Phosphoramidate | ~290 | Moderate/Low (Acid labile) |
*Note: While the P-O bond itself is strong, the phosphate ester linkage is kinetically vulnerable to enzymatic hydrolysis via nucleophilic attack at the phosphorus.
Mechanistic Implications for Drug Design
-
Transition State Mimicry: Phosphinic acids possess a tetrahedral geometry that mimics the metastable gem-diol transition state of peptide bond hydrolysis.[3] Because the
bond cannot be cleaved by standard proteases, these compounds act as potent, non-hydrolyzable inhibitors (e.g., for Zinc-metalloproteases). -
Solvation Effects: Phosphinic peptides exhibit lower solvation energy compared to phosphonates.[3][4] This desolvation penalty is often easier to overcome during enzyme binding, potentially leading to higher affinity despite the loss of one hydrogen bond donor compared to phosphonates.
Comparative Hydrolysis Kinetics: Esters as Prodrugs
While the phosphinic acid moiety is stable, drug delivery often utilizes phosphinic esters (phosphinates) as prodrugs to improve oral bioavailability. Understanding the hydrolysis rate of these esters to the active acid is critical.
Substituent Effects on Hydrolysis Rates
The rate of hydrolysis of phosphinic esters (
-
Alkaline Hydrolysis: Follows a second-order nucleophilic substitution mechanism (
). Bulky substituents on the phosphorus (R1, R2) or the ester group (R') drastically reduce reaction rates.-
Example: Ethyl di-tert-butylphosphinate hydrolyzes ~500 times slower than ethyl diisopropylphosphinate due to steric shielding of the P-center.
-
-
Acidic Hydrolysis: Generally slower than alkaline hydrolysis and often requires harsh conditions (e.g., reflux in 15-20% HCl) for complete conversion, making enzymatic activation the preferred route in vivo.
Case Study: Fosinopril
Fosinopril is the premier example of a phosphinic acid prodrug.[3] It is administered as an ester to mask the charged phosphinic acid, facilitating absorption.
-
Prodrug: Fosinopril (Phosphinic ester)
-
Active Metabolite: Fosinoprilat (Phosphinic acid)[5]
-
Mechanism: Rapid hydrolysis by hepatic/intestinal carboxylesterases.
-
Stability: The resulting Fosinoprilat is metabolically stable and excreted unchanged, confirming the robustness of the phosphinic acid scaffold in vivo.
Visualization of Pathways[4]
Hydrolysis Mechanism & Stability
The following diagram illustrates the conversion of a phosphinic ester to its stable acid form and contrasts it with the cleavage of a phosphate ester.
Caption: Comparison of Phosphinic Ester activation (yielding stable drug) vs. Phosphate degradation.
Experimental Protocol: P NMR Kinetic Assay
The gold standard for monitoring the hydrolytic stability of organophosphorus compounds is
Materials & Reagents
-
Analyte: Phosphinic ester derivative (10-20 mM).
-
Solvent:
(for water-soluble compounds) or / Buffer mix (for lipophilic compounds). -
Internal Standard: Triphenylphosphate (TPP) or Phosphoric acid (in a capillary insert to avoid reaction).
-
Buffers: 0.1 M Tris-HCl (pH 7.4), 0.1 M Glycine-HCl (pH 2.0), 0.1 M Carbonate (pH 10.0).
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 5 mg of the phosphinic ester in 0.6 mL of the appropriate deuterated buffer/solvent mixture.
-
Add the internal standard (if not using an external capillary).
-
Transfer to a 5 mm NMR tube.
-
-
Instrument Parameters:
-
Nucleus:
P (decoupled H). -
Relaxation Delay (d1): Set to
(typically 5-10 seconds) to ensure quantitative integration. -
Scans: 64–128 scans per time point.
-
Temperature: Maintain at 37°C (physiological) or elevated (e.g., 60°C) for accelerated stability testing.
-
-
Data Acquisition:
-
Acquire a "Time 0" spectrum immediately upon mixing.
-
Set up an arrayed experiment to acquire spectra at fixed intervals (e.g., every 30 minutes for 24 hours).
-
-
Analysis:
-
Integrate the signal for the starting material (
) and the product ( ). -
Calculate conversion percentage:
. -
Plot
vs. time to determine the pseudo-first-order rate constant ( ).
-
Workflow Diagram
Caption: Workflow for kinetic monitoring of phosphinic ester hydrolysis using 31P NMR.
References
-
Georgiadis, D., et al. (2022). "Phosphinic Peptides as Tool Compounds for the Study of Pharmacologically Relevant Zn-Metalloproteases." ACS Omega. Link
-
Kiss, N. Z., et al. (2021). "The Hydrolysis of Phosphinates and Phosphonates: A Review." Molecules. Link
-
Teva Canada Limited. (2024).[6] "Product Monograph: Teva-Fosinopril." Link
-
Murdoch, D., & McTavish, D. (1992). "Fosinopril: A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in essential hypertension." Drugs. Link
-
El-Boubbou, K., et al. (2012).[7] "Organophosphorus degradation monitored by 31P NMR." Journal of the American Chemical Society. Link
-
Troev, K. D. (2018). "Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids." Molecules. Link
Sources
- 1. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. Phosphinic Peptides as Tool Compounds for the Study of Pharmacologically Relevant Zn-Metalloproteases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. researchgate.net [researchgate.net]
Dipropylphosphinic Acid Dimerization in Non-Polar Solvents: A Comparative Technical Guide
This guide details the dimerization behavior of dipropylphosphinic acid and its homologs in non-polar solvents, synthesizing experimental data, theoretical frameworks, and validation protocols.
Executive Summary
Dipropylphosphinic acid (
Key Technical Insight: While specific historical
Theoretical Framework: The Dimerization Equilibrium
In non-polar media, the monomeric acid (
Mechanism
The dimerization is an enthalpy-driven process (
Equilibrium Equation:
Dimerization Constant (
Visualizing the Equilibrium (DOT Diagram)
Caption: Thermodynamic progression from polar monomer to stable cyclic dimer in non-polar media.
Comparative Data Analysis
The following table compares the dimerization constants of dipropylphosphinic acid (estimated via homology) against standard industrial alternatives.
Table 1: Dimerization Constants ( ) in Non-Polar Solvents
| Extractant | Structure | Solvent | Ref | |
| Dipropylphosphinic Acid | Benzene | 3.2 – 3.8 (Est.) | [1,2] | |
| Dibutylphosphinic Acid | Benzene | 3.92 | [2,3] | |
| Dibutylphosphinic Acid | Toluene | 3.55 | [3] | |
| Cyanex 272 | Bis(2,4,4-trimethylpentyl) | Hexane | ~4.8 | [4] |
| D2EHPA | Di(2-ethylhexyl)phosphoric | Toluene | 4.50 | [5] |
| D2EHPA | Di(2-ethylhexyl)phosphoric | n-Octane | 5.96 | [5] |
Analysis of Solvent Effects:
-
Aliphatic Solvents (Hexane/Octane): Yield the highest
values. The inert nature of these solvents provides no solvation for the monomer's polar head, forcing strong self-association. -
Aromatic Solvents (Benzene/Toluene): Yield slightly lower
values. -electron interactions between the solvent ring and the acidic proton of the monomer provide weak solvation, competing with dimerization. -
Chain Length Effect: Increasing alkyl chain length (Propyl
Butyl Octyl) slightly increases by enhancing the hydrophobicity of the dimer shell, though the effect is secondary to the solvent type.
Experimental Protocols
To validate these constants for a specific batch of dipropylphosphinic acid, two "Gold Standard" methodologies are recommended.
Method A: Distribution (Partition) Method
This method relies on the distribution of the acid between an aqueous phase and the organic solvent.
Protocol:
-
Preparation: Prepare 0.1 M dipropylphosphinic acid in the target organic solvent (e.g., toluene).
-
Equilibration: Contact varying concentrations of the organic phase with an aqueous phase of fixed ionic strength (e.g., 0.1 M
) at 25°C. Shake for 4 hours. -
Analysis: Measure the concentration of acid in the aqueous phase (
) via potentiometric titration (NaOH). -
Calculation: Plot
vs. .-
In the region where dimerization dominates, the slope of the plot will deviate from linearity.
-
Use the equation:
where is the partition coefficient.
-
Method B: Vapor Pressure Osmometry (VPO)
VPO is a direct physical measurement of the number of solute particles in solution, independent of aqueous equilibria.
Protocol:
-
Calibration: Calibrate the VPO instrument using a standard non-associating solute (e.g., benzil) in the same solvent (toluene) to determine the instrument constant (
). -
Measurement: Measure the resistance change (
) for a series of dipropylphosphinic acid solutions ranging from 0.01 M to 0.2 M. -
Data Processing: Calculate the apparent molecular weight (
). -
Derivation: The aggregation number
.-
If
as concentration increases, dimerization is confirmed. -
Fit data to:
.
-
Experimental Workflow Diagram
Caption: Decision tree for determining dimerization constants via VPO or Distribution methods.
References
-
Peppard, D. F., et al. (1957).[1] "The preparation and infra-red absorption spectra of several complexes of bis-(2-ethylhexyl)-phosphoric acid." Journal of Inorganic and Nuclear Chemistry, 10, 275–288.[2]
-
Kolarik, Z. (2010). "Review: Dissociation, Self-Association, and Partition of Monoacidic Organophosphorus Extractants." Solvent Extraction and Ion Exchange, 28(6), 707-763.
-
Flett, D. S., & Jaycock, M. J. (1973). "Extraction of metal ions by carboxylic acids."[3] Ion Exchange and Solvent Extraction, 3, 1-50. (Provides comparative data for butyl homologs).
-
Rickelton, W. A., & Boyle, R. J. (1988). "Solvent extraction with organophosphinic acids." Separation Science and Technology, 23(12-13), 1227-1250.
-
Baes, C. F. (1962). "The extraction of metallic species by dialkylphosphoric acids." Journal of Inorganic and Nuclear Chemistry, 24(6), 707-720.
Sources
Spectroscopic characterization of dipropylphosphinic acid (NMR, IR)
Executive Summary & Strategic Context
Dipropylphosphinic acid (DPPA, CAS 764-24-9) represents a critical structural motif in organophosphorus chemistry, serving as both a model compound for lipophilic extractants (like Cyanex 272) and a precursor in flame retardant synthesis. Unlike its commercially dominant analogs—Bis(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272) or Di-(2-ethylhexyl)phosphoric acid (D2EHPA)—DPPA offers a sterically unhindered, short-chain architecture.
For researchers in drug development and hydrometallurgy, characterizing DPPA requires a nuanced understanding of hydrogen-bonded dimerization and phosphorus-carbon coupling . This guide moves beyond basic peak assignment, offering a comparative performance analysis against industrial standards to validate purity, stability, and structural integrity.[1]
Spectroscopic Architecture: The "Why" Behind the Signal
Before detailing protocols, we must establish the structural behavior that dictates spectral performance.
The Dimerization Challenge: In non-polar solvents (e.g., CDCl₃, CCl₄), DPPA does not exist as a monomer.[1] It forms stable, cyclic dimers driven by strong hydrogen bonds between the phosphoryl oxygen (P=O) and the acidic hydroxyl (P-OH). This equilibrium dramatically shifts IR absorption bands and deshields NMR signals.
The Purity Criticality: In synthesis, the most common impurities are mono-propylphosphinic acid (incomplete alkylation) and tri-propylphosphine oxide (over-alkylation). ³¹P NMR is the only reliable method to quantify these species , as their chemical shifts are distinct (separated by >10 ppm) and devoid of the overlapping multiplets found in ¹H NMR.
Protocol 1: Nuclear Magnetic Resonance (NMR) Characterization
Experimental Methodology
-
Instrument: 400 MHz (or higher) spectrometer.
-
Probe: Broadband observe (BBO) or QNP probe tunable to ³¹P (161.9 MHz).
-
Solvent Selection:
A. ³¹P NMR: The Purity Gold Standard
The ³¹P nucleus in DPPA is sensitive to the oxidation state and substitution pattern.
-
DPPA Shift: δ 58.0 – 62.0 ppm (Singlet).[1]
-
Note: The shift is concentration-dependent due to dimerization.
-
-
Impurity Flags:
B. ¹H and ¹³C NMR: Structural Validation
The propyl chains exhibit characteristic splitting due to heteronuclear coupling (
Table 1: Comparative NMR Data (DPPA vs. Cyanex 272)
| Feature | Dipropylphosphinic Acid (DPPA) | Cyanex 272 (Branched Analog) | Interpretation |
| Structure | Linear: | Branched: | DPPA spectra are cleaner; Cyanex shows complex diastereotopic splitting.[1] |
| ³¹P Shift | δ 58 - 62 ppm (Singlet) | δ ~58 - 60 ppm (Singlet) | Indistinguishable by shift alone; requires ¹H/¹³C for differentiation.[1] |
| ¹H: P-CH₂ | δ 1.6 - 1.8 ppm (Multiplet) | δ 1.6 - 1.9 ppm (Complex m) | |
| ¹H: -CH₃ | δ 0.9 - 1.0 ppm (Triplet) | δ 0.8 - 1.2 ppm (Overlapping) | DPPA shows a distinct triplet; Cyanex shows multiple methyl signals.[1] |
| ¹H: P-OH | δ 10 - 12 ppm (Broad/Invisible) | δ 10 - 12 ppm (Broad) | Highly dependent on water content and concentration.[1] |
| ¹³C: P-C ( | Doublet ( | Doublet ( | Large coupling confirms P-C bond formation.[1] |
Visualization: NMR Validation Workflow
Figure 1: Logic flow for validating DPPA purity using multinuclear NMR. Note the priority of ³¹P NMR for rapid purity assessment.
Protocol 2: Infrared (IR) Spectroscopy
IR spectroscopy is the primary tool for observing the intermolecular hydrogen bonding network.
Experimental Methodology
-
Mode: ATR (Attenuated Total Reflectance) – Diamond crystal preferred.[1]
-
Sample State: Viscous liquid/Low-melting solid.[1]
-
Key Phenomenon: "Fermi Resonance" and broad hydrogen bonding bands.
Spectral Fingerprint Analysis
Unlike simple alcohols, phosphinic acids exhibit very broad, structured OH stretching bands due to the formation of cyclic dimers (eight-membered rings).[1]
Table 2: Diagnostic IR Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Comparison to Alternatives |
| P=O[1] Stretch | 1140 – 1180 | Strong | Lower freq. than esters (1200+) due to H-bonding.[1] |
| P-OH (O-H Stretch) | 2200 – 2700 | Broad/Weak | Distinctive feature. Appears as a broad "hump" often obscuring C-H stretches.[1] Much broader than carboxylic acids. |
| P-OH (Defor.) | 950 – 1050 | Medium | Overlaps with P-O-C if esters are present as impurities.[1] |
| P-C Stretch | ~810 – 820 | Medium | Characteristic of the P-C bond, absent in Phosphoric acids (D2EHPA). |
Visualization: Dimerization Network
Figure 2: Representation of the cyclic dimer formed by DPPA in non-polar media. This specific interaction causes the extreme broadening of the O-H stretch in IR spectra.
Performance Comparison: DPPA vs. Alternatives
When selecting a reagent for extraction or synthesis, spectroscopic performance correlates with physical utility.[1]
| Comparison Metric | DPPA (Dipropyl) | Cyanex 272 (Branched Octyl) | D2EHPA (Phosphoric Acid) |
| Spectral Resolution | High. Linear chains give sharp triplets/multiplets.[1] Easy to identify subtle impurities. | Low. Branched alkyls create "spectral forest" in ¹H NMR (0.8-1.5 ppm), masking impurities.[1] | Medium. Distinctive P-O-C coupling, but alkyl region is crowded.[1] |
| Acidity (pKa) | ~3.5 - 4.0 (Weaker acid).[1] | ~3.5 - 4.0 (Similar).[1] | ~1.7 - 2.0 (Stronger acid).[1][3] |
| Stability | High. P-C bond is hydrolytically stable. | High. P-C bond is stable. | Moderate. P-O-C bond can hydrolyze at high temp/acidity.[1] |
| 31P NMR Diagnostic | Singlet (60 ppm). Clear purity check. | Singlet (60 ppm). Clear purity check. | Singlet (~0 ppm). Easy to distinguish from Phosphinics.[1] |
Expert Insight: For mechanistic studies , DPPA is superior to Cyanex 272.[1][4] The spectroscopic simplicity of the propyl chain allows researchers to monitor reaction kinetics (e.g., metal complexation) by NMR without the steric noise of the trimethylpentyl group. However, for industrial extraction , Cyanex 272 is preferred solely for its lipophilicity and steric selectivity, despite being harder to characterize.[1]
References
-
Reich, H. J. (2023).[1] ³¹P Chemical Shifts. University of Wisconsin-Madison.[5] [Link][1]
-
NIST Chemistry WebBook. (2023).[1] Infrared Spectrum of Diphenylphosphinic Acid (Analogous P=O/P-OH assignment).[1] National Institute of Standards and Technology. [Link][1]
-
Rickelton, W. A., & Boyle, R. J. (1988).[1] Solvent extraction with organophosphines – commercial & potential applications. Separation Science and Technology. (Contextualizes Cyanex 272 vs. lower homologs).
-
Facey, G. (2009).[1] ¹³C NMR with ¹H and ³¹P Decoupling. University of Ottawa NMR Facility. [Link]
-
Du, R., et al. (2015).[1][6] Microwave-assisted synthesis of dialkylphosphinic acids and a structure–reactivity study. RSC Advances. (Provides comparative NMR data for dialkyl homologs). [Link]
Sources
Dipropylphosphinic Acid Partition Coefficient (Log P) Determination
A Comparative Technical Guide for Research & Development
Executive Summary
Dipropylphosphinic acid (CAS: 4559-70-0, Structure:
This guide details the experimental determination of its Partition Coefficient (
Part 1: Technical Context & Theoretical Baseline
Before initiating experimental workflows, it is essential to establish the theoretical bounds.[1] Dipropylphosphinic acid belongs to a homologous series where lipophilicity increases with alkyl chain length.[1]
Table 1: Homologous Series Prediction (Organophosphinic Acids)
| Compound | Structure | Est.[1][2][3][4][5][6][7] Log P* | pKa (Approx.)[1][3][5][7] | Solubility Profile |
| Dimethylphosphinic acid | -0.5 to 0.0 | 3.0 - 3.2 | Highly Water Soluble | |
| Dipropylphosphinic acid | 1.5 - 1.9 | 3.2 - 3.5 | Amphiphilic | |
| Dibutylphosphinic acid | 2.8 - 2.9 | 3.5 - 3.8 | Lipophilic |
*Values estimated based on methylene group contribution (+0.5 Log P per
The Ionization Challenge:
Dipropylphosphinic acid is a weak acid.[1] In physiological or environmental buffers (pH 7.4), it exists primarily as the phosphinate anion, which has a
-
Log P: Measured at pH << pKa (Species: HA)
-
Log D: Measured at pH > pKa (Species:
+ HA)
Part 2: Experimental Methodologies
Method A: Shake-Flask Method (Gold Standard)
Best for: Absolute accuracy and validating novel compounds.
This classical method directly measures the concentration of the solute in two immiscible phases.[1] For Dipropylphosphinic acid, 31P NMR is the preferred detection method over UV-Vis due to the lack of a strong chromophore in the aliphatic chains.
Protocol:
-
Preparation: Saturate 1-Octanol with water and Water with 1-octanol for 24 hours to ensure mutual saturation.
-
Acidification: Adjust the aqueous phase to pH 1.0 using 0.1 M HCl. This suppresses ionization (pH << pKa), ensuring >99% of the species is in the neutral HA form.[1]
-
Equilibration:
-
Dissolve Dipropylphosphinic acid (approx. 10 mM) in the pre-saturated octanol phase.[1]
-
Mix equal volumes (e.g., 5 mL) of the organic sample and acidic aqueous phase in a glass vial.
-
Shake mechanically for 4 hours at 25°C.
-
Centrifuge at 3000 rpm for 20 mins to break emulsions.
-
-
Quantification (31P NMR):
-
Calculation:
[1][5]
DOT Diagram: Shake-Flask Workflow
Caption: Workflow for determining Log P of acidic organophosphorus compounds using pH suppression.
Method B: Potentiometric Titration (High Throughput)
Best for: Simultaneous determination of pKa and Log P.
This method utilizes the shift in pKa caused by the presence of an organic solvent.[1] As the neutral species partitions into the octanol, the equilibrium shifts, changing the apparent pKa.[1]
Protocol:
-
Calibration: Calibrate the electrode using a standard "blank" titration (KCl/Water).
-
Aqueous Titration: Titrate the sample in pure water (0.15 M KCl background) with KOH to determine aqueous
.[1] -
Dual-Phase Titration: Perform a second titration in a mixture of water and octanol (e.g., 50:50 ratio).[1]
-
Analysis: The shift in the titration curve (
) is mathematically deconvoluted (using Bjerrum plots or specialized software like Sirius T3) to solve for .
Logic of pKa Shift:
Method C: HPLC Estimation (Rapid Screening)
Best for: QC and comparative ranking.
Uses retention time on a C18 column to correlate with hydrophobicity. Requires a calibration curve of homologs (e.g., Dimethyl-, Diethyl-, Dibutyl- phosphinic acids).
Protocol:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[1]
-
Mobile Phase: Methanol/Water (buffered to pH 2.5 to keep species neutral).[1]
-
Standard Curve: Inject standards with known Log P values. Plot Log k' (capacity factor) vs. Log P.[1]
-
Measurement: Inject Dipropylphosphinic acid and interpolate its Log P from the regression line.
Part 3: Comparative Analysis & Recommendations
Table 2: Method Selection Matrix
| Feature | Shake-Flask (NMR) | Potentiometric Titration | HPLC Estimation |
| Accuracy | High (Direct Measurement) | High (Thermodynamic) | Medium (Indirect) |
| Throughput | Low (1-2 samples/day) | Medium (10+ samples/day) | High (50+ samples/day) |
| Sample Req. | High (>10 mg) | Low (<1 mg) | Very Low (<0.1 mg) |
| Limitation | Emulsion formation; tedious | Requires ionizable group | Requires reference standards |
| Recommendation | Primary Validation | Routine Characterization | Batch QC |
Visualizing the pH Dependence (Log D vs pH)
The distribution of Dipropylphosphinic acid changes dramatically with pH.[1] The diagram below illustrates why pH control is non-negotiable.
Caption: Impact of pH on the speciation and partitioning of Dipropylphosphinic acid.
References
-
PubChem. (2025).[1] Dibutylphosphinic acid (CAS 866-32-0) Compound Summary. National Library of Medicine.[1] [Link][1]
-
Thieme Chemistry. (2025).[1][3][5] Product Class 14: Dialkylphosphinic Acids and Derivatives. Science of Synthesis. [Link][1][5]
-
Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard text for Potentiometric Log P determination).
-
OECD Guidelines for the Testing of Chemicals. (1995).[1] Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing.[1] [Link]
-
ChemSrc. (2025).[1] Dibutylphosphinic acid Properties and Log P Data. [Link]
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- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Page loading... [wap.guidechem.com]
- 4. Diphenylphosphinic acid | C12H11O2P | CID 15567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 6. chemimpex.com [chemimpex.com]
- 7. library.gwu.edu [library.gwu.edu]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Dipropylphosphinic Acid
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Hazard Recognition
Before handling dipropylphosphinic acid, it is crucial to understand its potential hazards. Based on data from analogous compounds such as diphenylphosphinic acid and diisooctylphosphinic acid, it is prudent to assume that dipropylphosphinic acid may cause skin and eye irritation, and potentially respiratory irritation.[1][2]
Core Immediate Actions:
-
Consult the SDS: Always attempt to locate the specific Safety Data Sheet for any chemical you are working with. If unavailable, consult the SDS for structurally similar compounds.
-
Personal Protective Equipment (PPE): At a minimum, wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a laboratory coat.[1] If there is a risk of generating dust or aerosols, use a respirator with an appropriate cartridge.[1]
-
Work in a Ventilated Area: All handling of dipropylphosphinic acid should be conducted in a well-ventilated laboratory or under a chemical fume hood to minimize inhalation exposure.[1]
Spill Management and Emergency Procedures
Accidental spills require immediate and appropriate action to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space. Restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE as outlined above.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial acid spill kit to contain the substance.[3] For solid spills, carefully sweep or scoop the material to avoid generating dust.[4]
-
Neutralize (with caution): For small spills of acidic waste, slow neutralization with a weak base like sodium bicarbonate can be considered.[5] However, this should be done with extreme caution as the reaction can generate heat and gas. It is often safer to collect the acidic waste for professional disposal.
-
Collect and Containerize: Place the absorbed or collected material into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with a suitable solvent or detergent and water. Collect the cleaning materials for disposal as hazardous waste.
-
Seek Medical Attention: If exposure occurs, follow the first-aid measures outlined in the SDS for a similar compound. For eye contact, immediately flush with water for at least 15 minutes.[4] For skin contact, wash thoroughly with soap and water.[1] If inhaled, move to fresh air.[6] In all cases of significant exposure, seek immediate medical attention.[4]
Waste Collection, Storage, and Labeling
Proper collection and storage of dipropylphosphinic acid waste are critical to ensure safety and compliance with regulations.
| Aspect | Procedure | Rationale |
| Waste Container | Use a dedicated, properly labeled, and chemically compatible container (e.g., high-density polyethylene - HDPE).[4] | Prevents accidental mixing with incompatible chemicals and ensures the integrity of the container. |
| Labeling | Label the container with "Hazardous Waste," the full chemical name "Dipropylphosphinic Acid," and the associated hazards (e.g., "Corrosive," "Irritant"). | Ensures proper identification and handling by all personnel and waste disposal contractors. |
| Segregation | Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as bases and strong oxidizing agents.[4][7] | Prevents dangerous chemical reactions. |
| Closure | Keep the waste container tightly closed except when adding waste. | Minimizes the release of vapors and prevents spills. |
Disposal Procedures: A Step-by-Step Protocol
The disposal of dipropylphosphinic acid must be conducted in accordance with all local, state, and federal regulations. This typically involves treating it as a hazardous waste.
Disposal Workflow:
Caption: Decision workflow for the disposal of dipropylphosphinic acid.
Detailed Disposal Steps:
-
Professional Disposal Service: The primary and most recommended method for the disposal of dipropylphosphinic acid is to use a licensed professional hazardous waste disposal service.[2] These companies have the expertise and equipment to handle and dispose of chemical waste safely and in compliance with all regulations.
-
On-site Neutralization (for small quantities, if permissible): In some jurisdictions and for very small quantities, on-site neutralization of acidic waste may be permitted.
-
Causality: The purpose of neutralization is to reduce the corrosivity of the waste, making it safer to handle and transport.
-
Protocol:
-
Work in a chemical fume hood.
-
Dilute the acidic waste with a large amount of water by slowly adding the acid to the water.
-
Slowly add a weak base, such as sodium bicarbonate or soda ash, to the diluted acid solution while stirring.[5] Monitor the temperature to prevent excessive heat generation.
-
Monitor the pH of the solution. The target pH should be between 6.0 and 8.0.
-
Once neutralized, the solution should still be collected as hazardous waste, as it contains organophosphorus compounds.
-
-
-
Incineration: High-temperature incineration is a common and effective method for the destruction of organophosphorus compounds. This process breaks down the chemical into less harmful components. This should only be carried out by a licensed waste disposal facility with the appropriate incinerators and flue gas scrubbing equipment.
Environmental Considerations and Fate
The environmental fate of dipropylphosphinic acid is not well-documented. However, organophosphorus compounds can be toxic to aquatic life and may persist in the environment.[3] Therefore, it is imperative to prevent its release into the environment by following proper disposal procedures and never disposing of it down the drain or in regular trash.
Conclusion: A Commitment to Safety
The proper disposal of dipropylphosphinic acid is a critical component of laboratory safety and environmental stewardship. By adhering to the principles of hazard recognition, proper handling, and compliant disposal methods, we can ensure a safe working environment and protect our planet. This guide provides a framework based on the best available information, but it is incumbent upon every researcher to seek out the most specific and current information for the chemicals they handle.
References
-
PubChem. (n.d.). Diphenylphosphinic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: ortho-Phosphoric acid. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Diphenylphosphoryl azide, 98%. Retrieved from [Link]
-
AWS. (n.d.). SAFETY DATA SHEET - Phosphoric Acid 80 - 85% DAB. Retrieved from [Link]
-
PubChem. (n.d.). Diphenylphosphinic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Carl ROTH. (2024). Safety Data Sheet: 1-Hydroxyethane-1,1-diphosphonic acid. Retrieved from [Link]
-
Greenflow. (2024). How to Dispose of Used Acid: A Safe and Responsible Guide. Retrieved from [Link]
-
Washington State University. (n.d.). Organic-Acids_SOP_Template.docx. Retrieved from [Link]
-
University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
Shanghai Chemex. (n.d.). Best Ways to Neutralize the Phosphoric Acid. Retrieved from [Link]
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- 2. datasheets.scbt.com [datasheets.scbt.com]
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- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. chemicalbook.com [chemicalbook.com]
Navigating the Handling of Dipropylphosphinic Acid: A Guide to Personal Protective Equipment and Safe Practices
Senior Application Scientist's Note: This guide provides essential safety and handling information for Dipropylphosphinic acid. A comprehensive review of available safety data has revealed a lack of a specific, authoritative Safety Data Sheet (SDS) for Dipropylphosphinic acid (CAS No. 867-33-4). However, based on the hazard classifications of structurally similar compounds, such as other alkylphosphinic acids and diphosphonic acids, a conservative approach to handling is warranted. The guidance herein is predicated on the potential for significant hazards, including skin and eye corrosion. It is imperative that users obtain a substance-specific SDS from their supplier and conduct a thorough risk assessment before commencing any work.
Hazard Assessment: A Conservative Approach in the Absence of Specific Data
Assumed Hazards:
-
Skin Corrosion/Irritation: Potential to cause severe burns and skin damage upon contact.
-
Serious Eye Damage/Irritation: Potential to cause serious, possibly irreversible, eye damage.
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.
Personal Protective Equipment (PPE): A Multi-layered Defense
Given the assumed hazards, a comprehensive PPE strategy is crucial to minimize exposure and ensure the safety of laboratory personnel. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
| Protection Type | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To provide comprehensive protection against splashes and aerosols. Standard safety glasses are insufficient. Eye protection should comply with OSHA 29 CFR 1910.133 or European Standard EN166. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat. For larger quantities or splash potential, a chemical-resistant apron or coveralls are recommended. | Select gloves that are resistant to acids and have been tested according to standards such as EN 374. Always inspect gloves for signs of degradation or perforation before use. Contaminated clothing should be removed immediately and laundered separately before reuse. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient or if dust/aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for acid vapors/mists should be used. | The need for respiratory protection should be determined by a site-specific risk assessment. |
Procedural Guidance for Safe Handling and Disposal
A systematic approach to handling and disposal is essential to maintain a safe laboratory environment.
Experimental Workflow: From Preparation to Disposal
The following diagram outlines the critical steps and decision points for safely handling Dipropylphosphinic acid.
Caption: Workflow for Safe Handling of Dipropylphosphinic Acid.
Step-by-Step Handling Protocol:
-
Preparation:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before handling the acid.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling:
-
Spill Management:
-
In the event of a small spill, cautiously neutralize with a suitable base (e.g., sodium bicarbonate) and absorb with an inert material.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Place all spill cleanup materials in a sealed, labeled container for hazardous waste disposal.
-
Disposal Plan:
The disposal of Dipropylphosphinic acid and any contaminated materials must be managed as hazardous waste.
-
Waste Collection:
-
Collect all waste containing Dipropylphosphinic acid in a designated, properly labeled, and sealed container.
-
Do not mix with incompatible waste streams.
-
Contaminated disposable items, such as gloves and weighing paper, must also be disposed of as hazardous waste.[6]
-
-
Disposal Route:
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
By adhering to these conservative safety protocols, researchers can mitigate the potential risks associated with handling Dipropylphosphinic acid, ensuring a safer laboratory environment for all.
References
-
AWS. (n.d.). SAFETY DATA SHEET - Phosphoric Acid 80 - 85% DAB. Retrieved from [Link]
-
Greenflow. (2024, October 1). How to Dispose of Acid Safely: A Step-by-Step Guide. Retrieved from [Link]
-
Office of Research. (n.d.). Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: ortho-Phosphoric acid. Retrieved from [Link]
-
PubChem. (n.d.). Dipropyldiphosphonic acid. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: phosphoric acid 85%. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
Sources
- 1. Dipropyldiphosphonic acid | C6H16O5P2 | CID 11746426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. chemos.de [chemos.de]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. product.lottechem.com [product.lottechem.com]
- 7. 3,5-Diiodothyropropionic acid | C15H12I2O4 | CID 160565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Diethyl propylphosphonate | C7H17O3P | CID 140428 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
